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1-(2,8-Diazaspiro[4.5]decan-2-yl)ethanone Documentation Hub

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  • Product: 1-(2,8-Diazaspiro[4.5]decan-2-yl)ethanone
  • CAS: 870082-43-2

Core Science & Biosynthesis

Foundational

Structural Diagnostics and Synthetic Applications of 1-(2,8-Diazaspiro[4.5]decan-2-yl)ethanone in Kinase Inhibitor Development

As the demand for highly selective kinase inhibitors grows, spirocyclic aliphatic amines have emerged as privileged scaffolds in modern drug discovery. Among these, 1-(2,8-diazaspiro[4.5]decan-2-yl)ethanone serves as a c...

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Author: BenchChem Technical Support Team. Date: April 2026

As the demand for highly selective kinase inhibitors grows, spirocyclic aliphatic amines have emerged as privileged scaffolds in modern drug discovery. Among these, 1-(2,8-diazaspiro[4.5]decan-2-yl)ethanone serves as a critical structural building block. By providing a rigid, three-dimensional vector for hydrogen bonding and hydrophobic interactions, this compound is particularly instrumental in the synthesis of LATS1/2 inhibitors targeting the Hippo signaling pathway ()[1],[2].

This technical guide provides an in-depth analysis of its physicochemical properties, biological applications, and self-validating experimental workflows designed for senior application scientists and drug development professionals.

Chemical Identity & Structural Diagnostics

1-(2,8-Diazaspiro[4.5]decan-2-yl)ethanone is a spirocyclic diamine derivative characterized by a fused 5-membered pyrrolidine ring and a 6-membered piperidine ring sharing a single spiro carbon.

The structural logic of this molecule is bipartite:

  • The N2-Acetyl Group (5-membered ring): The amide functional group neutralizes the basicity of the pyrrolidine nitrogen, enhancing metabolic stability and providing a specific hydrogen-bond acceptor vector[3].

  • The N8-Secondary Amine (6-membered ring): This exposed secondary amine acts as a highly reactive nucleophile, allowing for precise SNAr or Buchwald-Hartwig cross-coupling to heteroaromatic cores (e.g., pyrido[3,4-d]pyrimidines)[1].

Table 1: Physicochemical and Diagnostic Properties
PropertyValue
IUPAC Name 1-(2,8-Diazaspiro[4.5]decan-2-yl)ethanone
CAS Registry Number 870082-43-2[4]
Molecular Formula C10H18N2O[4]
Molecular Weight 182.26 g/mol [4]
Exact Mass 182.1419 Da
SMILES CC(=O)N1CCC2(C1)CCNCC2[5]
InChIKey BBIOBMZWYRYMPK-UHFFFAOYSA-N[5]

The Biological Context: Modulating the Hippo Pathway

The primary application of 1-(2,8-diazaspiro[4.5]decan-2-yl)ethanone is acting as the solvent-exposed or hinge-binding moiety in inhibitors of Large Tumor Suppressor Kinases 1 and 2 (LATS1/2)[2].

Mechanistic Causality: LATS1/2 are core kinases of the Hippo pathway. Under homeostatic conditions, LATS1/2 phosphorylate the transcriptional co-activators YAP and TAZ, leading to their cytoplasmic retention and proteasomal degradation. By incorporating our rigid spiro-scaffold into a LATS1/2 inhibitor, the kinase is blocked. This prevents YAP/TAZ phosphorylation, driving their nuclear translocation where they bind TEAD transcription factors to activate genes responsible for tissue regeneration and repair—a critical mechanism for treating idiopathic pulmonary fibrosis (IPF) and acute respiratory distress syndrome (ARDS) ()[6],[7].

HippoPathway Inhibitor LATS1/2 Inhibitor (Spiro-Scaffold) LATS LATS1 / LATS2 (Active Kinase) Inhibitor->LATS Inhibits YAP_P YAP / TAZ (Phosphorylated) Cytoplasmic Degradation LATS->YAP_P Phosphorylates YAP_Active YAP / TAZ (Unphosphorylated) Nuclear Translocation LATS->YAP_Active Prevents TEAD TEAD Transcription Factors YAP_Active->TEAD Binds Regeneration Tissue Regeneration Genes TEAD->Regeneration Activates

Fig 1. Modulation of the Hippo signaling pathway via spiro-scaffolded LATS1/2 inhibition.

Experimental Workflows

Protocol A: Synthesis and Isolation of the Spirocyclic Core

This self-validating protocol details the generation of the free-base spirocyclic amine from a commercially available precursor, ensuring high regioselectivity.

Step-by-Step Methodology:

  • Regioselective Acetylation: Dissolve tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM). Add triethylamine (TEA, 2.0 eq) and cool the reaction to 0 °C. Dropwise add acetic anhydride (Ac2O, 1.1 eq) and stir for 4 hours.

    • Causality: The bulky Boc group at the N8 position sterically and electronically protects the secondary amine. This directs the acetylation exclusively to the N2 position of the pyrrolidine ring, preventing unwanted di-acetylation. TEA acts as an acid scavenger to neutralize the acetic acid byproduct, preventing premature Boc cleavage.

  • Boc Deprotection: Perform an aqueous wash, dry the organic layer, and concentrate. Dissolve the resulting intermediate in a 1:4 mixture of trifluoroacetic acid (TFA) and DCM. Stir at room temperature for 2 hours.

    • Causality: TFA provides the optimal acidic kinetics for rapid cleavage of the tert-butyl carbamate without hydrolyzing the newly formed, more stable N2-amide bond.

  • Self-Validating Isolation: Concentrate the mixture in vacuo to remove excess TFA. Neutralize with 1M NaOH and extract with 10% MeOH in DCM.

    • Validation Checkpoint: Analyze the product via LC-MS (Target m/z [M+H]+ = 183.1) and 1H-NMR. The complete disappearance of the prominent Boc singlet at ~1.4 ppm confirms successful deprotection, validating the system for downstream coupling.

Synthesis SM Boc-Protected Spiro Core Step1 Acetylation (Ac2O, TEA) SM->Step1 Int N2-Acetyl, N8-Boc Intermediate Step1->Int Step2 Deprotection (TFA, DCM) Int->Step2 Product 1-(2,8-Diazaspiro[4.5]decan-2-yl)ethanone Step2->Product

Fig 2. Synthetic workflow for 1-(2,8-Diazaspiro[4.5]decan-2-yl)ethanone.

Protocol B: LATS1/2 Biochemical Kinase Assay (TR-FRET)

Once the spiro-compound is coupled to a kinase-targeting scaffold, its inhibitory potency (IC50) must be evaluated.

Step-by-Step Methodology:

  • Reagent Assembly: In a 384-well low-volume microplate, dispense 5 µL of recombinant LATS1 or LATS2 kinase domain (1 nM final concentration) diluted in assay buffer (50 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20).

  • Compound Incubation: Add 50 nL of the synthesized spiro-inhibitor in DMSO across a 10-point dose-response curve. Incubate for 15 minutes at room temperature.

    • Causality: Pre-incubation is critical. It allows the rigid spirocyclic core to properly orient and achieve thermodynamic equilibrium within the kinase ATP-binding pocket before competing with the native substrate.

  • Reaction Initiation: Add 5 µL of ATP (at the predetermined Km) and a synthetic YAP-derived peptide substrate. Incubate for 60 minutes at room temperature.

  • Detection & Self-Validation: Add 10 µL of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) detection buffer containing a Europium-labeled anti-phospho-YAP antibody and ULight-streptavidin. Read the plate on a compatible microplate reader (Excitation: 320 nm, Emission: 665/615 nm).

    • Causality: TR-FRET is selected because the time-delay measurement effectively eliminates auto-fluorescence interference from the test compounds, ensuring high signal-to-noise ratios.

    • Validation Checkpoint: The assay self-validates by calculating the Z'-factor using DMSO wells (negative control, 0% inhibition) and staurosporine wells (positive control, 100% inhibition). A Z'-factor > 0.6 confirms the assay's robustness and reliability before IC50 values are accepted.

References

  • World Intellectual Property Organization. "2,8-diazaspiro[4.5]decane compounds". Patent WO2022253341A1.
  • LaCanna, R. et al. "Yap/Taz regulate alveolar regeneration and resolution of lung inflammation". Journal of Clinical Investigation. 2019; 129(5): 2107-2122. URL: [Link]

Sources

Exploratory

Technical Guide and Safety Data Sheet (SDS) for 1-(2,8-Diazaspiro[4.5]decan-2-yl)ethanone: Handling, Precautions, and Synthetic Utility

Executive Summary In modern medicinal chemistry, the shift away from planar, aromatic structures toward highly saturated, three-dimensional scaffolds has become a cornerstone of drug discovery[1]. 1-(2,8-Diazaspiro[4.5]d...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the shift away from planar, aromatic structures toward highly saturated, three-dimensional scaffolds has become a cornerstone of drug discovery[1]. 1-(2,8-Diazaspiro[4.5]decan-2-yl)ethanone (CAS: 870082-43-2) is a highly valued spirocyclic secondary amine building block[2]. By increasing the fraction of sp³-hybridized carbons (Fsp³), this compound allows researchers to "escape from flatland," thereby improving the physicochemical properties, metabolic stability, and target selectivity of drug candidates[3].

This whitepaper provides an authoritative guide on the chemical properties, hazard identification, self-validating safety protocols, and synthetic methodologies associated with this critical spirocyclic scaffold.

Chemical Identity and Physicochemical Context

The utility of 1-(2,8-Diazaspiro[4.5]decan-2-yl)ethanone lies in its rigid, three-dimensional architecture. Unlike flat piperazine or morpholine rings, the spirocyclic core projects substituents into distinct spatial vectors, which can unlock novel protein-ligand interactions that are inaccessible to planar molecules[4].

Table 1: Chemical and Physical Properties
PropertySpecification
Chemical Name 1-(2,8-Diazaspiro[4.5]decan-2-yl)ethan-1-one
CAS Registry Number 870082-43-2[2]
Molecular Formula C₁₀H₁₈N₂O
Molecular Weight 182.26 g/mol (Free base) / 227.28 g/mol (Hemioxalate salt)[5]
Canonical SMILES CC(=O)N1CCC2(CCNCC2)C1[6]
Fsp³ Fraction 0.90 (Highly saturated)[6]
Common Forms Free base (oil/low-melting solid) or Hemioxalate salt (solid)[5]

Hazard Identification and Causality

As a secondary aliphatic amine, 1-(2,8-Diazaspiro[4.5]decan-2-yl)ethanone presents specific handling hazards that must be understood at a mechanistic level to ensure laboratory safety.

GHS Classification and Hazard Statements

According to standard Safety Data Sheets (SDS), this compound is classified under the following GHS hazard statements[5]:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

  • Signal Word: Warning

The Causality of Irritation

The hazards associated with this compound are directly linked to its chemical structure. The secondary amine in the diazaspiro[4.5]decane ring is moderately basic (typical pKa ~9–10). When exposed to ambient moisture on the skin, eyes, or respiratory tract, the amine abstracts protons from water, generating localized hydroxide ions (OH⁻). This localized high pH leads to the saponification of lipid bilayers in the stratum corneum and cellular membranes, causing tissue disruption, inflammation, and the characteristic irritation described by H315 and H319.

Safe Handling, Storage, and Emergency Protocols

To mitigate the risks associated with its basicity, handling protocols must be strictly adhered to and must include self-validating steps to ensure environmental safety.

Storage Conditions
  • Atmosphere: Store under an inert atmosphere (Nitrogen or Argon) to prevent the secondary amine from reacting with atmospheric CO₂ (which forms carbamate salts) or oxidizing.

  • Temperature: Keep in a cool, dry, and well-ventilated area.

  • Incompatibilities: Isolate from strong oxidizing agents and strong acids to prevent violent exothermic acid-base reactions.

Self-Validating Emergency Spill Response Protocol

In the event of a spill, simple cleanup is insufficient; the basicity of the compound must be chemically neutralized and validated.

  • Evacuation & PPE: Evacuate the immediate area. Don appropriate PPE, including nitrile gloves (which resist basic degradation better than latex), splash goggles, and a lab coat[5].

  • Containment: Cover the spill with an inert, non-combustible absorbent material (e.g., sand or vermiculite).

  • Neutralization (Causality): Apply a dilute weak acid (such as 5% citric acid or sodium bisulfate) to the absorbent. Why? The weak acid protonates the secondary amine, converting the irritating free base into a benign, water-soluble ammonium salt, halting lipid saponification.

  • Validation: Press a strip of universal pH indicator paper against the wet absorbent. The protocol is only complete when the pH reads between 6 and 8, proving the hazard has been neutralized.

  • Disposal: Sweep the neutralized solid into a sealed, labeled container for hazardous waste disposal.

SpillResponse Start 1. Spill Detected Evacuate & Don PPE Contain 2. Containment Use inert absorbent Start->Contain Neutralize 3. Neutralization Apply dilute weak acid Contain->Neutralize Validate 4. Validation Verify pH is 6-8 Neutralize->Validate Dispose 5. Disposal Collect as hazardous waste Validate->Dispose

Emergency spill response workflow for basic amine compounds.

Synthetic Application in Drug Discovery

Spirocyclic amines are frequently used to replace monocyclic amines (like piperidine) to improve the metabolic stability of a drug candidate[7]. The quaternary carbon at the spiro-fusion introduces steric bulk that can block cytochrome P450-mediated oxidation at adjacent sites.

Self-Validating Amide Coupling Protocol

Because the spirocyclic core is sterically hindered, standard coupling reagents (like EDC/HOBt) often result in sluggish reactions. The following protocol utilizes HATU, which forms a highly reactive 7-aza-benzotriazole active ester, overcoming the steric hindrance of the spirocycle.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve 1.0 equivalent of the target carboxylic acid in anhydrous N,N-dimethylformamide (DMF) under nitrogen. Add 1.2 equivalents of HATU and 3.0 equivalents of N,N-diisopropylethylamine (DIPEA).

  • Activation: Stir the mixture at room temperature for 15 minutes. Causality: This pre-activation step ensures the complete formation of the highly reactive active ester before the hindered amine is introduced, preventing side reactions.

  • Amine Addition: Add 1.1 equivalents of 1-(2,8-Diazaspiro[4.5]decan-2-yl)ethanone. Stir at room temperature for 2–4 hours.

  • Validation (LC-MS): Withdraw a 5 µL aliquot, dilute in methanol, and inject into an LC-MS. The system is validated to proceed only when the extracted ion chromatogram shows >95% consumption of the starting carboxylic acid and the appearance of the desired product mass.

  • Workup & pH Control: Quench the reaction with saturated aqueous NaHCO₃. Extract with ethyl acetate. Validation: Wash the organic layer with 5% aqueous citric acid, checking the aqueous wash with pH paper (pH ~3-4) to ensure any unreacted spirocyclic amine is protonated and removed into the aqueous layer. Dry the organic layer over Na₂SO₄ and concentrate.

SyntheticWorkflow Prep 1. Reagent Prep Acid + HATU + DIPEA Activate 2. Activation Form active ester Prep->Activate Couple 3. Amine Addition Add Spirocycle Activate->Couple Validate 4. Validation LC-MS Monitoring Couple->Validate Workup 5. Workup Aqueous extraction Validate->Workup

Standard amide coupling workflow using a spirocyclic amine.

Sources

Foundational

A Technical Guide to the Baseline NMR Spectral Analysis of 1-(2,8-Diazaspiro[4.5]decan-2-yl)ethanone

Introduction 1-(2,8-Diazaspiro[4.5]decan-2-yl)ethanone is a heterocyclic organic molecule featuring a spirocyclic core. This core, the 2,8-diazaspiro[4.5]decane system, is a significant scaffold in medicinal chemistry, a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

1-(2,8-Diazaspiro[4.5]decan-2-yl)ethanone is a heterocyclic organic molecule featuring a spirocyclic core. This core, the 2,8-diazaspiro[4.5]decane system, is a significant scaffold in medicinal chemistry, appearing in compounds developed as potential inhibitors for targets like chitin synthase and Janus kinases (TYK2/JAK1)[1][2]. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for the structural elucidation and purity assessment of such novel chemical entities. The precise arrangement of protons and carbons around the spirocyclic center creates a unique and complex spectral fingerprint that is critical for researchers to understand.

This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals. In the absence of a publicly available, fully assigned baseline NMR spectrum for this specific compound, this document provides a comprehensive analysis based on established NMR principles and data from closely related analogs. We will present a detailed structural analysis, provide theoretically predicted ¹H and ¹³C NMR spectral data, and outline a robust experimental protocol for acquiring and validating this data. Our approach is designed to equip the researcher with the expertise to confidently acquire, interpret, and validate the NMR spectra for this molecule.

Molecular Structure and Stereochemical Considerations

The structure of 1-(2,8-Diazaspiro[4.5]decan-2-yl)ethanone is defined by a piperidine ring and a pyrrolidine ring joined at a single spiro carbon atom (C5). The acetyl group is attached to the nitrogen atom of the pyrrolidine ring (N2). This seemingly simple structure presents notable complexity in its NMR spectrum due to the nature of the spirocyclic junction.

cluster_mol 1-(2,8-Diazaspiro[4.5]decan-2-yl)ethanone C1 C1 C5 C5 (spiro) C1->C5 C3 C3 N2 N2 N2->C1 C4 C4 C4->N2 C5->C4 C10 C10 C5->C10 C6 C6 C6->C5 C7 C7 C7->C6 N8 N8 N8->C7 H8 H N8->H8 C9 C9 C9->N8 C10->C9 C11 C11 (Acetyl C=O) C11->N2 O O C11->O  = C12 C12 (Acetyl CH3) C12->C11

Caption: Numbered structure of 1-(2,8-Diazaspiro[4.5]decan-2-yl)ethanone.

A critical feature is that the spiro carbon, C5, is a chiral center. This chirality renders the molecule asymmetric, meaning that the geminal protons on the adjacent methylene groups (e.g., the two protons on C1, C4, C6, etc.) are diastereotopic[3]. Diastereotopic protons are chemically non-equivalent and are expected to have different chemical shifts and exhibit coupling to each other. This results in more complex splitting patterns than simple triplets or quartets, often appearing as multiplets.

Predicted ¹H NMR Spectral Data

The following table outlines the predicted ¹H NMR spectrum. These predictions are based on standard chemical shift values for similar functional groups and analysis of related structures in the literature[4][5]. The spectrum is predicted for a standard deuterated solvent like chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD).

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Atom Assignment Predicted δ (ppm) Multiplicity Integration Coupling (J Hz) Rationale & Commentary
H12 (Acetyl CH₃) 2.0 - 2.2 s 3H N/A Typical range for an N-acetyl methyl group. Expected to be a sharp singlet.
H1, H3, H4 3.4 - 3.8 m 6H - Protons on the acetylated pyrrolidine ring. Due to amide bond rotation and diastereotopicity, these signals are expected to be broadened and may overlap, appearing as a complex multiplet.
H7, H9 2.8 - 3.2 m 4H - Protons adjacent to the secondary amine (N8) on the piperidine ring. Expected to be downfield due to the adjacent nitrogen.
H6, H10 1.5 - 1.9 m 4H - Protons on the piperidine ring. These are further from the nitrogen atoms and are expected to be in the typical aliphatic region. As diastereotopic pairs, they will likely show complex splitting.

| H8 (N-H) | 1.5 - 2.5 | br s | 1H | N/A | The chemical shift of the N-H proton is highly variable and depends on solvent, concentration, and temperature. It often appears as a broad singlet. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides a count of the unique carbon environments. Given the molecule's asymmetry, we expect to see 10 distinct signals.

Table 2: Predicted ¹³C NMR Data (101 MHz, CDCl₃)

Atom Assignment Predicted δ (ppm) Rationale & Commentary
C11 (Acetyl C=O) 169 - 172 The carbonyl carbon of the amide is characteristically found in this downfield region[6].
C5 (Spiro) 60 - 65 The spiro carbon, bonded to two nitrogen atoms indirectly, is expected to be significantly downfield for an sp³ carbon[4].
C1, C3, C4 45 - 55 Carbons of the acetylated pyrrolidine ring. Their chemical shifts are influenced by the adjacent nitrogen and the amide group.
C7, C9 40 - 50 Carbons adjacent to the secondary amine (N8) in the piperidine ring.
C6, C10 30 - 40 Aliphatic carbons in the piperidine ring, further from the heteroatoms.

| C12 (Acetyl CH₃) | 20 - 23 | Typical chemical shift for the methyl carbon of an N-acetyl group[7]. |

Experimental Protocol for NMR Data Acquisition and Validation

To move from prediction to empirical validation, a systematic experimental approach is required. This protocol outlines the steps for acquiring high-quality 1D and 2D NMR data.

Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of 1-(2,8-Diazaspiro[4.5]decan-2-yl)ethanone directly into a clean, dry NMR tube.

  • Solvent Selection: Add approximately 0.6 mL of a deuterated solvent.

    • Causality: Chloroform-d (CDCl₃) is a good first choice for its ability to dissolve a wide range of organic molecules and its relatively simple residual solvent peak. If solubility is an issue, or if N-H proton exchange needs to be minimized for clearer observation, DMSO-d₆ can be used.

  • Dissolution: Cap the NMR tube and vortex gently until the sample is fully dissolved. A brief sonication may aid dissolution if necessary.

  • Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean NMR tube to prevent shimming problems.

Spectrometer Setup and Data Acquisition

The following parameters are suggested for a 400 MHz spectrometer.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse (e.g., 'zg30').

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay (d1): 2-5 seconds. A longer delay ensures proper T1 relaxation for accurate integration.

    • Number of Scans: 8-16 scans for a sufficient signal-to-noise ratio.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled (e.g., 'zgpg30').

    • Spectral Width: 220-240 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024 or more, as the ¹³C nucleus is much less sensitive than ¹H.

  • 2D COSY (Correlation Spectroscopy):

    • Purpose: To identify proton-proton (J-coupling) correlations, establishing connectivity within the spin systems of the pyrrolidine and piperidine rings.

    • Pulse Program: Standard gradient-selected COSY (e.g., 'cosygpqf').

  • 2D HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To correlate each proton with its directly attached carbon atom. This is the most powerful experiment for definitively assigning the carbon signals based on the already assigned proton signals.

    • Pulse Program: Standard gradient-selected HSQC with multiplicity editing (e.g., 'hsqcedetgpsisp2.3') to differentiate between CH, CH₂, and CH₃ groups.

cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_analysis Spectral Analysis weigh 1. Weigh 5-10 mg of Compound dissolve 2. Dissolve in 0.6 mL CDCl3 weigh->dissolve h1 3. Acquire ¹H Spectrum dissolve->h1 c13 4. Acquire ¹³C Spectrum h1->c13 cosy 5. Acquire 2D COSY c13->cosy hsqc 6. Acquire 2D HSQC cosy->hsqc assign_h1 7. Assign ¹H Signals (Integration, Multiplicity) hsqc->assign_h1 assign_cosy 8. Use COSY to Confirm Proton Connectivity assign_h1->assign_cosy assign_hsqc 9. Use HSQC to Assign ¹³C Signals assign_cosy->assign_hsqc final 10. Final Structure Validation assign_hsqc->final

Caption: Experimental workflow for NMR data acquisition and analysis.

A Logic-Based Approach to Spectral Assignment

Once the spectra are acquired, a logical workflow ensures accurate assignment.

start Begin Analysis h1_spec Analyze ¹H Spectrum start->h1_spec acetyl_ch3 Identify Acetyl CH₃ Singlet (~2.1 ppm, 3H integration) h1_spec->acetyl_ch3 hsqc_c12 Use HSQC: Correlate ¹H singlet to ¹³C signal at ~22 ppm (C12) acetyl_ch3->hsqc_c12 cosy_analysis Analyze COSY Spectrum hsqc_c12->cosy_analysis piperidine_spin Trace H6-H7 and H9-H10 spin system correlations cosy_analysis->piperidine_spin hsqc_piperidine Use HSQC: Correlate piperidine protons to their respective carbons piperidine_spin->hsqc_piperidine amide_c Identify Amide Carbonyl (C11) (~170 ppm in ¹³C spectrum) hsqc_piperidine->amide_c final_check Cross-reference all assignments. Ensure consistency. amide_c->final_check

Caption: Logic diagram for definitive NMR spectral assignment.

  • Anchor Points: Start with the most unambiguous signals. In the ¹H spectrum, this is the acetyl methyl singlet (H12) around 2.1 ppm. In the ¹³C spectrum, the amide carbonyl (C11) around 170 ppm and the acetyl methyl (C12) around 22 ppm are excellent starting points.

  • ¹H-¹³C Correlation: Use the HSQC spectrum. The intense ¹H singlet at ~2.1 ppm will correlate to the ¹³C signal at ~22 ppm, definitively assigning C12.

  • ¹H-¹H Correlation: Use the COSY spectrum to trace the connectivity of the protons on the piperidine ring. For example, a proton assigned as H6 should show a cross-peak to a proton assigned as H7. This allows you to walk around the ring and assign the entire spin system.

  • Finalize Carbon Assignments: With the proton network established, return to the HSQC spectrum. Each assigned proton signal will have a cross-peak to its directly attached carbon, allowing for the unambiguous assignment of all carbons in the spirocyclic core.

Conclusion

The NMR spectral characterization of 1-(2,8-Diazaspiro[4.5]decan-2-yl)ethanone, while not yet publicly detailed, can be approached with high confidence through a combination of theoretical prediction and systematic experimental validation. The key predictive features are a sharp N-acetyl singlet in the ¹H spectrum, a downfield amide carbonyl in the ¹³C spectrum, and complex multiplets for the ring protons arising from diastereotopicity. By following the detailed experimental and analytical workflow presented in this guide, researchers can reliably acquire and interpret the full suite of NMR data, ensuring the structural integrity and purity of this valuable chemical scaffold for applications in drug discovery and development.

References

  • Cytotoxic leuconoxine-type diazaspiroindole alkaloids isolated from Cryptolepis dubia - PMC. (2024, February 9).
  • 1 H-NMR spectrum of NAC. | Download Scientific Diagram.
  • 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. (2021, June 4). MDPI.
  • 1-(2,8-Diazaspiro[4.5]decan-2-yl)ethan-1-one hydrochloride. BLDpharm.
  • Albanese, V., et al. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1).
  • Discovery of Potent, Selective, and Orally Bioavailable Small-Molecule Modulators of the Mediator Complex-Associated Kinases CDK8 and CDK19. (2016, January 21). Journal of Medicinal Chemistry.
  • Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents.
  • 1-(8-Methyl-2,8-diazaspiro[4.5]decan-2-yl)ethanone. EvitaChem.
  • Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. (2019, November 15). PubMed.
  • Spectroscopic Data of 6,7-Diazaspiro[4.5]decane: A Comprehensive Review. Benchchem.
  • The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent-Kaurenoic Acid, a Remarkable Natural Product. (2025, January 30). Preprints.org.
  • Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. (2022, February 24). PubMed.
  • Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease.
  • 2,8-Diazaspiro(4.5)decane. PubChem.
  • 2,8-DIAZASPIRO[4.5]DECANE | CAS 176-67-0.
  • Diastereotopic Protons in 1H NMR Spectroscopy: Examples. (2022, February 8). Master Organic Chemistry.
  • NMR chemical shifts. Substituted acetylenes. (2004, February 20). PubMed.
  • 2,8-diazaspiro[4.5]decane | 176-67-0. Sigma-Aldrich.
  • Proton chemical shifts in NMR. Part 16. Proton chemical shifts in acetylenes and the anisotropic and steric effects of the acetylene group. Semantic Scholar.
  • Manifestation of aza-effect in 13C NMR spectra of acetyldiazines. Sciact.
  • 13C Chemical Shift Reference.

Sources

Exploratory

Thermodynamic Stability of 1-(2,8-Diazaspirodecan-2-yl)ethanone at Room Temperature: A Preformulation Whitepaper

Thermodynamic Stability of 1-(2,8-Diazaspiro[1]decan-2-yl)ethanone at Room Temperature: A Preformulation Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals Content Type: In-Depth Technical G...

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Author: BenchChem Technical Support Team. Date: April 2026

Thermodynamic Stability of 1-(2,8-Diazaspiro[1]decan-2-yl)ethanone at Room Temperature: A Preformulation Whitepaper

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: In-Depth Technical Guide

Executive Summary

The integration of spirocyclic scaffolds into modern medicinal chemistry has revolutionized the development of high-affinity ligands. The compound 1-(2,8-Diazaspiro[1]decan-2-yl)ethanone (an N-acetylated derivative of the 2,8-diazaspiro[1]decane core) serves as a critical building block for synthesizing orally active Glycoprotein IIb-IIIa antagonists, GlyT1 inhibitors[2], and LATS1/2 kinase inhibitors[3].

However, the transition of this building block from discovery to scalable manufacturing requires a rigorous understanding of its thermodynamic stability at room temperature (298 K). This whitepaper provides an authoritative analysis of the thermodynamic forces governing this molecule, outlining the causality behind its degradation pathways and providing self-validating experimental protocols for stability evaluation.

Structural Thermodynamics & Causality

To predict the room-temperature stability of 1-(2,8-Diazaspiro[1]decan-2-yl)ethanone, we must deconstruct the molecule into its three primary thermodynamic domains:

The Spirocyclic Core: Entropy vs. Strain

The 2,8-diazaspiro[1]decane system features a rigid spiro carbon (C5) that locks the spatial arrangement of the pyrrolidine and piperidine rings.

  • The Causality of Stability: While spiro-junctions introduce inherent Baeyer ring strain, the rigid geometry significantly reduces the conformational entropy ( ΔSconf​ ) of the system. At 298 K, the activation energy ( ΔG‡ ) required for thermal ring-opening is prohibitively high (>35 kcal/mol). Consequently, the spirocyclic core is thermodynamically inert under ambient conditions.

The N-Acetyl Amide Bond: Resonance Stabilization

The 2-position nitrogen (within the 5-membered ring) is acetylated.

  • The Causality of Stability: Amide bonds are thermodynamically stable at neutral pH due to the delocalization of the nitrogen lone pair into the carbonyl π∗ orbital. This resonance stabilization energy (~15–20 kcal/mol) means that spontaneous hydrolysis at 298 K without enzymatic or extreme acid/base catalysis is thermodynamically unfavorable.

The Secondary Amine: The Primary Instability Vector

The 8-position nitrogen (within the 6-membered piperidine ring) remains a free secondary amine.

  • The Causality of Degradation: This basic center (pKa ~9.5) is the molecule's thermodynamic Achilles' heel. In ambient air, the free base is thermodynamically driven to react with atmospheric carbon dioxide ( CO2​ ) to form a carbamate salt, or undergo slow autoxidation. Therefore, storing the compound as a free base at room temperature will lead to gradual degradation; isolation as a hydrochloride or sulfate salt is thermodynamically required to arrest this pathway.

Mechanistic Pathways & Workflows

The following diagrams illustrate the analytical workflow for evaluating these thermodynamic properties and the specific degradation pathways the molecule undergoes.

StabilityWorkflow A 1-(2,8-Diazaspiro[4.5]decan-2-yl)ethanone Sample Prep B Isothermal Microcalorimetry (IMC) at 298 K A->B Heat Flow C Forced Degradation (ICH Q1A) A->C Stress Testing E Thermodynamic Profiling (ΔG, ΔH, ΔS) B->E Kinetics D HPLC-MS/UV Quantification C->D Sampling D->E Degradants F Long-Term Room Temp Stability Prediction E->F Extrapolation

Caption: Workflow for thermodynamic stability evaluation of spirocyclic building blocks.

DegradationPathways A 1-(2,8-Diazaspirodecan-2-yl)ethanone (Room Temperature) B Amide Hydrolysis (High ΔG‡, Unfavorable) A->B H2O / H+ C Amine Oxidation / CO2 Adduct (Moderate ΔG‡, Favorable) A->C O2 / CO2 D 2,8-Diazaspiro[4.5]decane + Acetic Acid B->D Cleavage E N-Oxide / Carbamate Derivatives C->E Adduct Formation

Caption: Primary thermodynamic degradation pathways at room temperature (298 K).

Quantitative Data Summaries

The following tables summarize the predicted thermodynamic parameters and the required stability testing matrix for this compound.

Table 1: Thermodynamic & Physicochemical Parameters
ParameterEstimated ValueThermodynamic Implication
Molecular Weight 182.26 g/mol High ligand efficiency due to low MW.
pKa (Secondary Amine) ~9.5Highly protonated at physiological pH; susceptible to CO2​ adduction as a free base.
LogP -0.5 to 0.5Hydrophilic nature; high thermodynamic affinity for atmospheric moisture (hygroscopic).
ΔGhydrolysis‡​ (Amide) > 22 kcal/molKinetically and thermodynamically stable against spontaneous hydrolysis at 298 K.
Table 2: ICH Q1A(R2) Stability Testing Matrix[1]
Storage ConditionMinimum Time PeriodPurpose in Thermodynamic Profiling
25°C ± 2°C / 60% RH ± 5% RH 12 MonthsReal-time baseline ΔG validation.
30°C ± 2°C / 65% RH ± 5% RH 12 MonthsIntermediate testing for Zone III/IV climates.
40°C ± 2°C / 75% RH ± 5% RH 6 MonthsAccelerated testing for Arrhenius extrapolation.

Experimental Protocols (Self-Validating Systems)

To empirically prove the thermodynamic stability of 1-(2,8-Diazaspiro[1]decan-2-yl)ethanone, the following protocols must be executed. These methods are designed as self-validating systems , meaning internal controls instantly flag methodological failures.

Protocol 1: Real-Time Isothermal Microcalorimetry (IMC)

Standard HPLC requires months to detect degradation at room temperature. IMC detects the microwatt heat flow ( dq/dt ) of degradation reactions instantly, allowing us to calculate the thermodynamic rate constant ( k ) at exactly 298 K without altering the degradation mechanism via high-temperature stress.

Step-by-Step Methodology:

  • Preparation: Accurately weigh 100 mg of 1-(2,8-Diazaspiro[1]decan-2-yl)ethanone (free base) into a sterilized glass IMC ampoule.

  • Self-Validation Setup: Prepare a "Blank" ampoule (empty) and a "Reference" ampoule containing 100 mg of highly stable α -alumina. Causality: If the reference shows zero heat flow and the sample shows exothermic heat flow, the system validates that the heat is exclusively from the sample's degradation.

  • Equilibration: Load all ampoules into the microcalorimeter set precisely to 298.00 K. Allow 24 hours for thermal equilibration to dissipate frictional heat from handling.

  • Data Acquisition: Record the thermal power signal ( μW ) continuously for 7 days.

  • Data Synthesis: Integrate the heat flow curve to determine the total enthalpy of degradation ( ΔHdeg​ ). A steady exothermic signal indicates continuous oxidation or carbamate formation.

Protocol 2: Accelerated Degradation & Mass-Balance HPLC-UV/MS

To identify the specific degradants predicted by the IMC heat flow, we utilize forced degradation coupled with mass spectrometry, adhering to ICH Q1A(R2) guidelines[1].

Step-by-Step Methodology:

  • Stress Conditions: Subject 50 mg aliquots of the compound to 40°C/75% RH (accelerated humidity) and 0.1 M H2​O2​ (oxidative stress) for 14 days.

  • Sample Preparation: Dissolve the stressed samples in an acetonitrile/water (50:50) diluent to a final concentration of 1.0 mg/mL.

  • Chromatographic Separation: Inject 10 μL onto a C18 column (e.g., Waters XBridge, 50 x 4.6 mm, 3.5 μm ).

    • Causality of Mobile Phase: Use a mobile phase buffered with 0.1% Trifluoroacetic acid (TFA). Because the 8-position secondary amine has a pKa of ~9.5, it will cause severe peak tailing via secondary interactions with silanol groups if not fully protonated by the TFA.

  • Self-Validation (Mass Balance): Calculate the total peak area of the chromatogram. The sum of the parent peak area and all degradant peak areas must equal the initial parent peak area of a time-zero control (accounting for UV response factors). Causality: If mass balance is <95%, it indicates the formation of volatile degradants or insoluble polymers, instantly validating that the analytical method must be redesigned to capture missing mass.

  • Detection: Use positive electrospray ionization ( ESI+ ) MS to identify the +16 Da shift indicative of N-oxidation at the secondary amine.

Conclusion

1-(2,8-Diazaspiro[1]decan-2-yl)ethanone is a highly valuable, conformationally restricted building block. Thermodynamically, its spirocyclic core and N-acetyl amide bond are highly stable at room temperature (298 K). However, the molecule's overall thermodynamic stability is bottlenecked by its secondary amine, which acts as an energetic sink for atmospheric oxidation and CO2​ adduction. By utilizing self-validating protocols like Isothermal Microcalorimetry and mass-balance HPLC, researchers can accurately profile these degradation kinetics, ultimately recommending storage under inert atmosphere or conversion to a stable pharmaceutical salt.

References

  • Mehrotra, M. M., et al. (2004). "Discovery of Novel 2,8-diazaspiro[1]decanes as Orally Active Glycoprotein IIb-IIIa Antagonists." Journal of Medicinal Chemistry, 47(8), 2037–2061. URL: [Link]

  • Alberati, D., et al. (2006). "Discovery of 4-Substituted-8-(2-hydroxy-2-phenyl-cyclohexyl)-2,8-diaza-spiro[1]decan-1-one as a Novel Class of Highly Selective GlyT1 Inhibitors with Improved Metabolic Stability." Bioorganic & Medicinal Chemistry Letters, 16(16), 4311-4315. URL:[Link]

  • International Patent Publication WO2022253341A1. (2022). "2,8-diazaspiro[1]decane compounds." URL:

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2003). "Stability Testing of New Drug Substances and Products Q1A(R2)." URL:[Link]

Sources

Foundational

Engineering the Third Dimension: Identifying and Validating Spirocyclic Diamine Derivatives in Early-Stage Drug Discovery

Introduction: The Escape from Flatland Historically, early-stage drug discovery relied heavily on planar, sp2 -hybridized aromatic scaffolds due to their synthetic accessibility. However, this "flatland" approach often y...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Escape from Flatland

Historically, early-stage drug discovery relied heavily on planar, sp2 -hybridized aromatic scaffolds due to their synthetic accessibility. However, this "flatland" approach often yields candidates with poor solubility, high metabolic clearance, and off-target toxicity[1]. To improve clinical translation, medicinal chemists are increasingly designing molecules with a higher fraction of sp3 -hybridized carbons ( Fsp3​ ).

Spirocyclic diamines have emerged as premier three-dimensional scaffolds. By fusing two rings at a single carbon atom, these structures offer rigidified, highly vectorized frameworks that serve as excellent bioisosteres for traditional saturated heterocycles like piperazine and morpholine[2]. This technical guide explores the rational design, synthesis, and biological validation of spirocyclic diamines, providing field-proven protocols engineered for self-validation.

Rational Design & Bioisosteric Logic

Piperazine is a ubiquitous moiety in neuroactive and metabolic drugs, but it carries significant liabilities, including rapid CYP450-mediated N -dealkylation and hERG channel inhibition. Replacing piperazine with a spirocyclic diamine (e.g., 2,6-diazaspiro[3.3]heptane) resolves these issues through precise structural causality[3].

The Causality of Scaffold Hopping: The spiro-fusion locks the diamine into a rigid conformation. This restriction alters the exit vectors of the attached pharmacophores, minimizing the entropic penalty upon target binding[2][4]. Furthermore, the steric bulk surrounding the spiro-core shields the basic nitrogen atoms from enzymatic degradation, while the inductive effect of the strained ring systems subtly lowers the basic pKa​ , enhancing membrane permeability and reducing phospholipidosis risk[4].

BioisostereLogic A Traditional Scaffold (e.g., Piperazine) B Metabolic Liabilities (High Clearance, Flat) A->B C Spirocyclic Diamine (e.g., 2,6-diazaspiro[3.3]heptane) A->C Scaffold Hopping D Improved ADME/PK (High Fsp3, 3D Vector) C->D

Diagram 1: Logical flow of bioisosteric replacement from planar heterocycles to spirocyclic diamines.

Quantitative Data Summary

The table below summarizes the physicochemical shifts observed when transitioning from a standard piperazine to spirocyclic alternatives.

PropertyPiperazine2,6-Diazaspiro[3.3]heptane3,9-Diazaspiro[5.5]undecane
Conformational Rigidity Low (Flexible chair)High (Spiro-locked)Moderate (Dual chair)
Basic pKa​ (Typical) ~9.8~8.9~9.5
Lipophilicity ( Δ clogP) Baseline-0.28 (More hydrophilic)+1.37 (More lipophilic)
Metabolic Stability Low (Rapid N -oxidation)High (Sterically shielded)Moderate
Primary Application Baseline referencePiperazine bioisostereExtended vector projection

Synthetic Methodologies: Overcoming Steric Hindrance

Synthesizing aryl-spirocyclic diamines requires overcoming the inherent steric bulk of the spiro-center, which often poisons traditional cross-coupling catalysts.

The Causality of Catalyst Selection: Standard Pd(PPh3​)4​ catalysts fail in these reactions due to slow oxidative addition and competitive β -hydride elimination. By utilizing a Buchwald-Hartwig amination with a third-generation precatalyst (Pd-RuPhos-G3), we generate a highly active, monoligated Pd(0) species. The bulky, electron-rich RuPhos ligand accelerates reductive elimination, forcing the successful coupling of the sterically hindered spiro-amine while suppressing off-target binding[5].

Self-Validating Protocol: Buchwald-Hartwig Amination

This protocol is designed as a closed-loop, self-validating system to ensure synthetic integrity.

Step-by-Step Methodology:

  • Preparation: In a glovebox, charge a vial with the aryl halide (1.0 equiv), mono-Boc-protected spirocyclic diamine (1.1 equiv), Cs2​CO3​ (2.0 equiv), and Pd-RuPhos-G3 (0.05 equiv)[5].

  • Solvent Addition: Add anhydrous 1,4-dioxane (0.15 M) and an internal standard (biphenyl, 0.1 equiv) for quantitative tracking.

  • Reaction: Seal the vial, remove from the glovebox, and heat at 100°C for 12 hours under vigorous stirring[5].

  • Deprotection: Cool to room temperature, filter through Celite, concentrate, and treat with 20% TFA in dichloromethane for 2 hours to remove the Boc group.

  • Validation Controls (The Self-Validating System):

    • Positive Control: Run a parallel reaction utilizing morpholine instead of the spirocyclic diamine. Complete conversion confirms the aryl halide and catalyst are active.

    • Negative Control: Run a parallel reaction omitting the Pd-RuPhos-G3 catalyst. Lack of product formation rules out uncatalyzed SN​Ar background reactions.

    • Orthogonal Readout: Use GC-MS to quantify the biphenyl internal standard against the product peak to determine absolute conversion before isolation.

SyntheticWorkflow Step1 1. Reagent Assembly Aryl Halide + Boc-Spiro-Diamine Step2 2. Cross-Coupling Pd-RuPhos-G3, Base, 100°C Step1->Step2 Step3 3. Deprotection TFA/DCM Cleavage Step2->Step3 Step4 4. Isolation Target Spiro-Derivative Step3->Step4 Control Orthogonal Validation LC-MS & NMR Confirmation Step4->Control

Diagram 2: Self-validating synthetic workflow for aryl-spirocyclic diamines.

Biological Profiling and Target Engagement

Spirocyclic diamines have proven exceptionally effective in modulating complex polypharmacology. Recent breakthroughs include the discovery of isoform non-selective inhibitors of mammalian acetyl-CoA carboxylase (ACC)[6] and the development of triple monoamine reuptake inhibitors for treatment-resistant depression[7].

The Causality of Multimodal Binding: In the design of triple reuptake inhibitors (targeting SERT, NET, and DAT), the rigid spiro-core acts as a precise geometric spacer. It orientates the aryl pharmacophores into the distinct binding pockets of all three transporters simultaneously. A flexible piperazine cannot achieve this without suffering a massive entropic penalty upon binding, which destroys binding affinity[7].

Self-Validating Protocol: Radioligand Competitive Binding Assay

To prove target engagement, a competitive radioligand binding assay is utilized.

Step-by-Step Methodology:

  • Membrane Preparation: Isolate cell membranes expressing human SERT, NET, or DAT.

  • Incubation: Incubate 50 µg of membrane protein with a fixed concentration of a tritiated tracer (e.g., [3H] -citalopram for SERT) and varying concentrations of the spirocyclic diamine (10 pM to 10 µM) in assay buffer for 60 minutes at 22°C.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine. Wash three times with ice-cold buffer.

  • Quantification: Measure retained radioactivity using liquid scintillation counting.

  • Validation Controls (The Self-Validating System):

    • Total Binding (TB): Tracer + membrane (establishes the maximum signal).

    • Non-Specific Binding (NSB): Tracer + membrane + 10 µM of a known standard inhibitor (e.g., imipramine).

    • System Integrity Check: Specific binding is calculated as TB minus NSB. If NSB exceeds 30% of TB, the assay is flagged as invalid due to high background lipophilicity of the tracer or membrane degradation.

SignalingPathway Drug Aryl-Spirocyclic Diamine SERT SERT Inhibition Drug->SERT NET NET Inhibition Drug->NET DAT DAT Inhibition Drug->DAT Effect Increased Synaptic Monoamines SERT->Effect NET->Effect DAT->Effect Outcome Antidepressant Efficacy Effect->Outcome

Diagram 3: Multimodal signaling pathway of spirocyclic diamine triple reuptake inhibitors.

Conclusion

The integration of spirocyclic diamines into early-stage drug discovery represents a critical evolution from planar chemistry to three-dimensional vectorization. By leveraging the bioisosteric properties of these scaffolds, medicinal chemists can systematically bypass the metabolic and off-target liabilities of traditional heterocycles. When coupled with self-validating synthetic and biological protocols, spirocyclic diamines offer a robust platform for generating high-quality clinical candidates.

References

  • Synthesis and Structural Analysis of Angular Monoprotected Diamines Based on Spiro[3.
  • Design, synthesis, and biological profiling of novel aryl-spirocyclic diamine derivatives with potential antidepressant-like properties Source: PubMed URL
  • Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2 Source: ACS Publications URL
  • Discovery of spirocyclic-diamine inhibitors of mammalian acetyl CoA-carboxylase Source: PubMed URL
  • Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities Source: ResearchGate URL
  • Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities (Review)
  • Synthetic Routes to Approved Drugs Containing a Spirocycle Source: MDPI URL
  • A Novel brain PET Radiotracer for Imaging Alpha Synuclein Fibrils in Multiple System Atrophy (MSA)

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 1-(2,8-Diazaspiro[4.5]decan-2-yl)ethanone

Executive Summary Spirocyclic scaffolds are increasingly utilized in medicinal chemistry to impart three-dimensionality to drug candidates, enhancing target binding affinity and improving pharmacokinetic profiles. 1-(2,8...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Spirocyclic scaffolds are increasingly utilized in medicinal chemistry to impart three-dimensionality to drug candidates, enhancing target binding affinity and improving pharmacokinetic profiles. 1-(2,8-Diazaspiro[4.5]decan-2-yl)ethanone (CAS 870082-43-2) [1] represents a versatile building block featuring a rigid spiro-core and a functionalized secondary amine. This application note details a robust, two-phase synthetic protocol to generate this compound from commercially available precursors, emphasizing orthogonal protection strategies and self-validating analytical checkpoints.

Retrosynthetic Strategy & Mechanistic Rationale

Direct mono-acetylation of an unprotected 2,8-diazaspiro[4.5]decane core [2] often yields a statistical mixture of unreacted, mono-acetylated, and di-acetylated products due to the identical nucleophilicity of the two secondary amines.

To ensure absolute regiocontrol, this protocol employs tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate [3] as the starting material. The bulky Boc (tert-butyloxycarbonyl) group protects the 8-position, directing the subsequent acetylation exclusively to the sterically accessible 2-position. Following successful amide bond formation, strictly anhydrous acidic cleavage of the Boc group yields the target compound as a highly pure, stable hydrochloride salt.

SynthesisWorkflow SM Starting Material tert-butyl 2,8-diazaspiro[4.5]decane -8-carboxylate Step1 Phase 1: N-Acetylation Ac2O, DIPEA, DCM 0 °C to RT, 4h SM->Step1 Int Intermediate tert-butyl 2-acetyl-2,8-diazaspiro [4.5]decane-8-carboxylate Step1->Int Step2 Phase 2: Boc Deprotection 4M HCl in Dioxane RT, 2h Int->Step2 Product Target Compound 1-(2,8-Diazaspiro[4.5]decan-2-yl) ethanone hydrochloride Step2->Product

Figure 1: Two-step orthogonal synthesis workflow for 1-(2,8-Diazaspiro[4.5]decan-2-yl)ethanone.

Phase 1: Regioselective N-Acetylation

Objective: Synthesis of tert-butyl 2-acetyl-2,8-diazaspiro[4.5]decane-8-carboxylate.

Causality & Reagent Selection:

  • Acetic Anhydride ( Ac2​O ): Selected over acetyl chloride. Acetyl chloride rapidly generates HCl gas as a byproduct, which can prematurely cleave the acid-sensitive Boc protecting group if local pH drops. Ac2​O generates acetic acid, a significantly weaker acid that preserves Boc integrity.

  • N,N-Diisopropylethylamine (DIPEA): A sterically hindered, non-nucleophilic base. It efficiently scavenges the generated acetic acid to drive the reaction forward without competing with the spirocycle for the acylating agent.

Table 1: Stoichiometric Parameters for Phase 1
ComponentMW ( g/mol )EquivalentsMass/VolumeMolesFunction
tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate240.351.002.40 g10.0 mmolCore Scaffold
Acetic Anhydride ( Ac2​O )102.091.101.12 g (1.04 mL)11.0 mmolAcylating Agent
N,N-Diisopropylethylamine (DIPEA)129.252.002.58 g (3.48 mL)20.0 mmolAcid Scavenger
Dichloromethane (DCM)84.93N/A25.0 mLN/AAprotic Solvent
Step-by-Step Procedure:
  • Reactor Preparation: Equip a 100 mL round-bottom flask with a magnetic stir bar and a rubber septum. Purge the system with dry Nitrogen ( N2​ ) to prevent moisture interference.

  • Substrate Dissolution: Dissolve the starting material (2.40 g) in anhydrous Dichloromethane (25.0 mL).

  • Base Addition: Add DIPEA (3.48 mL) to the stirring solution in one portion.

  • Thermal Control: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 10 minutes.

  • Acylation: Add Acetic Anhydride (1.04 mL) dropwise over 5 minutes via syringe. The slow addition controls the mild exotherm associated with amide bond formation.

  • Propagation: Remove the ice bath and allow the reaction to warm to ambient room temperature (20-25 °C). Stir continuously for 4 hours.

  • In-Process Control (IPC) - Self-Validation: Withdraw a 10 µL aliquot. Perform Thin-Layer Chromatography (TLC) using a DCM:MeOH (9:1) mobile phase. Stain the plate with Ninhydrin solution and heat. Validation: The disappearance of the deep purple spot (indicative of the secondary amine) confirms the complete conversion of the starting material to the amide.

  • Workup: Quench the reaction by adding 20 mL of saturated aqueous NaHCO3​ . Transfer to a separatory funnel and extract the aqueous layer with DCM (2 x 15 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the intermediate as a viscous oil.

Phase 2: Boc Deprotection and Salt Formation

Objective: Synthesis of 1-(2,8-Diazaspiro[4.5]decan-2-yl)ethanone hydrochloride.

Causality & Reagent Selection:

  • 4M HCl in 1,4-Dioxane: Provides strictly anhydrous acidic conditions. Utilizing aqueous acids (like aqueous HCl or TFA) requires tedious basic workups that often lead to the loss of the highly water-soluble deprotected spirocycle in the aqueous phase. Anhydrous HCl directly precipitates the product as a highly pure hydrochloride salt, bypassing the need for aqueous extraction.

Table 2: Stoichiometric Parameters for Phase 2
ComponentMW ( g/mol )EquivalentsMass/VolumeMolesFunction
Intermediate (from Phase 1)282.381.00~2.82 g~10.0 mmolSubstrate
4M HCl in 1,4-Dioxane36.46 (HCl)10.025.0 mL100.0 mmolDeprotecting Agent
Diethyl Ether ( Et2​O )74.12N/A50.0 mLN/AAnti-solvent
Step-by-Step Procedure:
  • Dissolution: Dissolve the crude intermediate from Phase 1 in a minimal volume of anhydrous DCM (5.0 mL) in a 100 mL round-bottom flask.

  • Deprotection: Slowly add 4M HCl in 1,4-Dioxane (25.0 mL) while stirring at room temperature. A white precipitate will begin to form within 15-30 minutes as the Boc group is cleaved and isobutylene gas is evolved.

  • Propagation: Stir the suspension vigorously for 2 hours at room temperature to ensure complete deprotection.

  • In-Process Control (IPC) - Self-Validation: Analyze a filtered aliquot via LC-MS. Validation: The reaction is validated as complete when the intermediate mass ( m/z 283 [M+H]+ ) is fully replaced by the target product mass ( m/z 183 [M+H]+ ), representing the exact loss of the 100 Da Boc moiety.

  • Isolation: Add Diethyl Ether ( Et2​O , 50.0 mL) to the flask. The addition of this anti-solvent maximizes the precipitation of the hydrochloride salt from the dioxane mixture.

  • Filtration: Collect the white solid via vacuum filtration using a Büchner funnel. Wash the filter cake with additional cold Et2​O (2 x 15 mL) to remove residual dioxane and organic impurities.

  • Drying: Dry the solid under high vacuum at 40 °C for 12 hours to afford the final 1-(2,8-Diazaspiro[4.5]decan-2-yl)ethanone hydrochloride.

References
  • Title: 2,8-Diazaspiro(4.5)decane (CID 19375496) Source: PubChem, National Center for Biotechnology Information URL: [Link][1]

  • Title: 2,8-Diazaspiro(4.5)decane-8-carboxylic acid, 1,1-dimethylethyl ester (CID 72207305) Source: PubChem, National Center for Biotechnology Information URL: [Link][2]

Sources

Application

The Spirocyclic Scaffold 1-(2,8-Diazaspiro[4.5]decan-2-yl)ethanone: A Versatile Building Block in Medicinal Chemistry

Introduction: The Significance of Spirocyclic Scaffolds in Drug Discovery In the landscape of modern medicinal chemistry, the quest for novel molecular architectures with enhanced pharmacological properties is perpetual....

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Spirocyclic Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the quest for novel molecular architectures with enhanced pharmacological properties is perpetual. Among these, spirocyclic scaffolds have emerged as a particularly promising class of compounds. Their inherent three-dimensional nature provides a rigid and defined orientation of substituents in space, which can lead to improved potency and selectivity for biological targets. The 2,8-diazaspiro[4.5]decane core, a motif featuring a shared carbon atom between a piperidine and a pyrrolidine ring, has garnered significant attention as a privileged scaffold in drug design. This application note focuses on a key derivative, 1-(2,8-diazaspiro[4.5]decan-2-yl)ethanone, and delineates its synthesis and versatile applications as a foundational building block in the development of novel therapeutics.

The introduction of an acetyl group at the 2-position of the diazaspiro[4.5]decane core modulates the electronic and steric properties of the molecule, offering a strategic handle for further chemical modifications. This N-acetylation can influence the compound's pharmacokinetic profile and provides a stable amide bond that can participate in crucial hydrogen bonding interactions with target proteins.

Therapeutic Applications of the 2,8-Diazaspiro[4.5]decane Scaffold

Derivatives of the 2,8-diazaspiro[4.5]decane scaffold have demonstrated a broad spectrum of biological activities, underscoring the versatility of this structural motif. The strategic placement of functional groups on this rigid framework allows for the fine-tuning of interactions with a variety of biological targets.

Table 1: Overview of Biological Activities of 2,8-Diazaspiro[4.5]decane Derivatives
Derivative ClassBiological TargetTherapeutic AreaKey Findings
2,8-diazaspiro[4.5]decan-1-one derivativesRIPK1 KinaseInflammatory DiseasesPotent inhibition of RIPK1 with IC50 values as low as 92 nM, demonstrating significant anti-necroptotic effects.[1]
Trisubstituted ureas based on 2,8-diazaspiro[4.5]decaneSoluble Epoxide Hydrolase (sEH)HypertensionHighly potent inhibitors of sEH, leading to blood pressure reduction in hypertensive rat models.
2,8-diazaspiro[4.5]decan-1-one derivativesTYK2/JAK1 KinaseInflammatory Bowel DiseaseSelective dual inhibitors with excellent potency (TYK2 IC50 = 6 nM, JAK1 IC50 = 37 nM) and metabolic stability.
2,8-diazaspiro[4.5]decan-1-one derivativesChitin Synthase (CHS)Fungal InfectionsModerate to excellent inhibitory activity against CHS, with some compounds showing potent antifungal activity against Candida albicans and Aspergillus fumigatus.[2]
2,8-diazaspiro[4.5]decanesGlycoprotein IIb/IIIaThrombosisOrally active antagonists with potent antiplatelet aggregation activity.[3]

Synthesis Protocols

The synthesis of 1-(2,8-diazaspiro[4.5]decan-2-yl)ethanone can be achieved through a multi-step sequence starting from commercially available reagents. The following protocols provide a detailed methodology for the preparation of the parent 2,8-diazaspiro[4.5]decane scaffold, followed by its selective N-acetylation.

Protocol 1: Synthesis of the Parent Scaffold, 2,8-Diazaspiro[4.5]decane

This protocol is adapted from established literature procedures for the synthesis of similar spirocyclic diamines.[3] The synthesis commences with the construction of the spirocyclic core, followed by deprotection to yield the free diamine.

Step 1: Synthesis of 8-Benzyl-2,8-diazaspiro[4.5]decan-1-one

  • Reaction Setup: To a solution of 1-benzyl-4-piperidone (1 equivalent) in a suitable solvent such as ethanol, add ethyl cyanoacetate (1 equivalent) and a catalytic amount of a base like piperidine.

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Reduction and Cyclization to form the Spiro-lactam

  • Reduction: The product from Step 1 is subjected to reduction, for example, using sodium borohydride in a protic solvent like methanol.

  • Cyclization: Subsequent treatment with a strong acid, such as concentrated hydrochloric acid, at elevated temperatures will induce cyclization to form the spiro-lactam, 8-benzyl-2,8-diazaspiro[4.5]decan-1-one.

Step 3: Reduction of the Lactam and Deprotection

  • Lactam Reduction: The spiro-lactam is reduced to the corresponding diamine using a powerful reducing agent like lithium aluminum hydride (LAH) in an anhydrous ethereal solvent (e.g., THF, diethyl ether).

  • Debenzylation: The benzyl protecting group is removed by catalytic hydrogenation. The compound is dissolved in a suitable solvent (e.g., ethanol, methanol) and subjected to a hydrogen atmosphere in the presence of a palladium catalyst (e.g., 10% Pd/C).

  • Isolation: After the reaction is complete, the catalyst is filtered off, and the solvent is evaporated to yield the crude 2,8-diazaspiro[4.5]decane. The product can be purified by crystallization or chromatography.

Synthesis of 2,8-Diazaspiro[4.5]decane start 1-Benzyl-4-piperidone step1 1. Ethyl cyanoacetate, Base 2. Reduction 3. Acid-catalyzed cyclization start->step1 Knoevenagel condensation, reduction & cyclization intermediate1 8-Benzyl-2,8-diazaspiro[4.5]decan-1-one step1->intermediate1 step2 LAH Reduction intermediate1->step2 intermediate2 8-Benzyl-2,8-diazaspiro[4.5]decane step2->intermediate2 step3 Catalytic Hydrogenation (Pd/C, H2) intermediate2->step3 product 2,8-Diazaspiro[4.5]decane step3->product N-Acetylation Workflow A Dissolve 2,8-diazaspiro[4.5]decane in anhydrous DCM B Add triethylamine and cool to 0°C A->B C Slowly add acetyl chloride B->C D Monitor reaction by TLC/LC-MS C->D E Quench with NaHCO3 (aq) D->E F Extract with DCM E->F G Dry and concentrate F->G H Purify by column chromatography G->H

Sources

Method

Application Note: Optimized Amidation Strategies for 1-(2,8-Diazaspiro[4.5]decan-2-yl)ethanone

Prepared by: Senior Application Scientist Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Executive Summary & Structural Rationale The incorporation of spirocyclic scaffolds is...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Structural Rationale

The incorporation of spirocyclic scaffolds is a premier strategy in modern medicinal chemistry to increase the fraction of sp3-hybridized carbons (Fsp3) in drug candidates. This three-dimensional enhancement correlates strongly with improved aqueous solubility, favorable pharmacokinetic profiles, and reduced off-target promiscuity .

1-(2,8-Diazaspiro[4.5]decan-2-yl)ethanone is a highly valuable spirocyclic building block. Structurally, it features an acetylated nitrogen at position 2 (within the pyrrolidine ring), leaving the nitrogen at position 8 (within the piperidine ring) as a free secondary amine. Amidation of this N8 position is a critical step in library synthesis and lead optimization. However, because it is a secondary amine embedded within a spirocyclic framework, it exhibits non-trivial steric hindrance. Standard peptide coupling conditions often result in sluggish kinetics, incomplete conversions, or elevated epimerization of chiral carboxylic acid partners.

This guide provides field-proven, self-validating protocols for the efficient amidation of 1-(2,8-Diazaspiro[4.5]decan-2-yl)ethanone, detailing the mechanistic causality behind reagent selection and reaction optimization.

Reagent Selection & Quantitative Profiling

Selecting the correct coupling reagent is a balance of substrate reactivity, scale, and cost. For this sterically hindered secondary amine, we prioritize reagents that generate highly reactive intermediates.

Table 1: Quantitative Comparison of Coupling Systems for Spirocyclic Secondary Amines

Coupling Reagent SystemRelative ReactivityTypical Yield (%)Reaction TimePrimary ByproductCost Profile
HATU / DIPEA Very High85 - 95%2 - 4 hTetramethylurea (TMU)High
EDC·HCl / HOBt / DMAP Moderate - High70 - 85%8 - 16 hWater-soluble ureaLow
Acyl Chloride / TEA Extreme80 - 90%1 - 2 hHCl (neutralized)Very Low

Experimental Workflow & Decision Matrix

To ensure optimal yield and resource allocation, the choice of amidation protocol must be dictated by the electronic and steric properties of the carboxylic acid coupling partner.

Workflow Start Target: Amidation of 1-(2,8-Diazaspiro[4.5]decan-2-yl)ethanone Acid Assess Carboxylic Acid Properties Start->Acid Hindered Sterically Hindered / Electron Deficient Acid->Hindered Standard Standard Aliphatic / Aromatic Acid->Standard ScaleUp Large Scale / Cost-Sensitive Acid->ScaleUp HATU Protocol A: HATU / DIPEA (High efficiency, fast) Hindered->HATU EDC Protocol B: EDC / HOBt / DMAP (Standard, easy workup) Standard->EDC Acyl Protocol C: Acyl Chloride / TEA (Highest reactivity) ScaleUp->Acyl

Caption: Workflow decision matrix for selecting amidation conditions based on carboxylic acid properties.

Self-Validating Experimental Protocols

Protocol A: HATU-Mediated Amidation (Optimized for Hindered/Complex Acids)

Mechanistic Causality: HATU is a premier uronium-based coupling reagent that generates an OAt-active ester . Unlike standard HOBt esters, the HOAt leaving group contains a pyridine-like nitrogen at the 7-position. This nitrogen acts as an intramolecular general base, hydrogen-bonding with the incoming 1-(2,8-Diazaspiro[4.5]decan-2-yl)ethanone and accelerating the nucleophilic attack via a neighboring group effect .

Materials:

  • Carboxylic Acid (1.0 mmol, 1.0 equiv)

  • 1-(2,8-Diazaspiro[4.5]decan-2-yl)ethanone (1.1 mmol, 1.1 equiv)

  • HATU (1.2 mmol, 1.2 equiv)

  • DIPEA (3.0 mmol, 3.0 equiv)

  • Anhydrous DMF (5.0 mL)

Step-by-Step Methodology:

  • Pre-activation: Dissolve the carboxylic acid and DIPEA in anhydrous DMF under a nitrogen atmosphere. Cool the mixture to 0 °C using an ice bath. Add HATU portion-wise.

    • Validation Checkpoint: Stir for 15 minutes. Analyze a 5 µL aliquot via LC-MS. You must observe the complete consumption of the carboxylic acid and the formation of the OAt-active ester intermediate (Mass = Acid + 118 Da).

  • Coupling: Add 1-(2,8-Diazaspiro[4.5]decan-2-yl)ethanone (either neat or dissolved in 1 mL DMF). Remove the ice bath and allow the reaction to warm to room temperature.

    • Causality: Adding the secondary amine strictly after pre-activation prevents the competitive, irreversible guanidinylation of the spirocyclic amine by unreacted HATU.

  • Monitoring: Stir for 2–4 hours.

    • Validation Checkpoint: Monitor via TLC (typically 5-10% MeOH in DCM). Stain with Ninhydrin and heat; the secondary amine will appear as a distinct purple spot. The reaction is complete when this spot disappears.

  • Targeted Workup: Dilute the reaction mixture with Ethyl Acetate (30 mL).

    • Wash with 1N HCl (2 × 15 mL) to protonate and remove excess DIPEA and unreacted amine.

    • Wash with saturated aqueous NaHCO₃ (15 mL) to deprotonate and remove unreacted carboxylic acid.

    • Wash with 5% aqueous LiCl (3 × 15 mL). Causality: LiCl specifically disrupts the hydration sphere of DMF, forcing it and the tetramethylurea (TMU) byproduct into the aqueous layer.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Mechanism Acid Carboxylic Acid + DIPEA ActiveEster OAt-Active Ester Intermediate Acid->ActiveEster Activation HATU HATU Reagent HATU->ActiveEster Product Spirocyclic Amide Product ActiveEster->Product Nucleophilic Attack Amine Spirocyclic Secondary Amine Amine->Product

Caption: Mechanistic pathway of HATU-mediated amidation with a spirocyclic secondary amine.

Protocol B: EDC/HOBt/DMAP Amidation (Optimized for Scale-Up)

Mechanistic Causality: For larger scales, HATU becomes cost-prohibitive and poses explosive risks upon scaling. EDC·HCl is highly cost-effective and generates a water-soluble urea byproduct . Because EDC forms an unstable O-acylisourea that can undergo detrimental rearrangement to an unreactive N-acylurea, HOBt is added to rapidly intercept it and form a stable HOBt-ester. The addition of catalytic DMAP is critical here; it acts as a nucleophilic acyl transfer catalyst, forming an ultra-reactive acylpyridinium ion that forces the sluggish spirocyclic secondary amine to couple efficiently.

Materials:

  • Carboxylic Acid (1.0 mmol, 1.0 equiv)

  • 1-(2,8-Diazaspiro[4.5]decan-2-yl)ethanone (1.1 mmol, 1.1 equiv)

  • EDC·HCl (1.2 mmol, 1.2 equiv)

  • HOBt (1.2 mmol, 1.2 equiv)

  • DMAP (0.1 mmol, 0.1 equiv)

  • DIPEA (2.5 mmol, 2.5 equiv)

  • Anhydrous DCM (10.0 mL)

Step-by-Step Methodology:

  • Activation: Dissolve the carboxylic acid, HOBt, and DMAP in anhydrous DCM. Cool to 0 °C. Add EDC·HCl portion-wise, followed by the dropwise addition of DIPEA.

  • Coupling: Add 1-(2,8-Diazaspiro[4.5]decan-2-yl)ethanone. Allow the mixture to warm to room temperature and stir for 8–16 hours.

    • Causality: DCM is preferred over DMF in this protocol to maximize the reaction rate of the carbodiimide coupling and to facilitate easy solvent removal during scale-up.

  • Validation Checkpoint: Analyze via LC-MS. If the reaction stalls at ~70% conversion, the addition of another 0.5 equiv of EDC·HCl and 0.5 equiv of DIPEA will typically drive it to completion.

  • Targeted Workup: Dilute with additional DCM (20 mL).

    • Wash with Deionized Water (2 × 15 mL). Causality: This efficiently removes the primary byproduct, 1-(3-dimethylaminopropyl)-3-ethylurea.

    • Wash with 1N HCl (15 mL) and saturated NaHCO₃ (15 mL).

  • Isolation: Dry over Na₂SO₄, filter, and concentrate. Purify via recrystallization or silica gel chromatography.

References

  • Title: The Synthesis of Methyl-Substituted Spirocyclic Piperidine-Azetidine (2,7-Diazaspiro[3.5]nonane) and Spirocyclic Piperidine-Pyrrolidine (2,8-Diazaspiro[4.5]decane) Ring Systems Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: HATU Source: Wikipedia, The Free Encyclopedia URL: [Link]

Application

Application Note: High-Efficiency Amide Coupling of 1-(2,8-Diazaspiro[4.5]decan-2-yl)ethanone with Carboxylic Acids

Introduction & Strategic Rationale In contemporary medicinal chemistry, spirocyclic diamines such as 2,8-diazaspiro[4.5]decane derivatives have emerged as privileged scaffolds. By increasing the fraction of sp³-hybridize...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

In contemporary medicinal chemistry, spirocyclic diamines such as 2,8-diazaspiro[4.5]decane derivatives have emerged as privileged scaffolds. By increasing the fraction of sp³-hybridized carbons (Fsp³), these rigid, three-dimensional architectures improve aqueous solubility, enhance metabolic stability, and mitigate off-target promiscuity (e.g., hERG liability) compared to traditional flat aromatic rings[1].

The specific building block 1-(2,8-Diazaspiro[4.5]decan-2-yl)ethanone features an N-acetylated nitrogen at position 2 (within the 5-membered ring), effectively isolating chemical reactivity to the secondary amine at position 8 (within the 6-membered piperidine-like ring). While this secondary amine is highly nucleophilic, its embedding within a spirocyclic framework introduces moderate steric hindrance. Consequently, achieving high-yielding amide couplings requires optimized carboxylic acid activation protocols to prevent sluggish kinetics, incomplete conversion, and potential epimerization of chiral acid partners[2].

Mechanistic Insights & Reagent Selection

As a Senior Application Scientist, selecting the appropriate coupling reagent is not merely a matter of preference, but a strategic decision based on substrate sterics and electronics.

  • The Catalyst (HATU) : For sterically demanding secondary amines like the diazaspiro[4.5]decane system, HATU is the gold standard[2]. HATU rapidly converts the carboxylic acid into a 7-aza-1-hydroxybenzotriazole (HOAt) active ester. The nitrogen atom at the 7-position of the HOAt ring provides a critical neighboring group effect, hydrogen-bonding with the incoming spirocyclic amine to accelerate nucleophilic attack and stabilize the transition state[3].

  • The Base (DIPEA) : N,N-Diisopropylethylamine (DIPEA) is strictly preferred over Triethylamine (TEA). Its steric bulk minimizes side reactions (such as ketene formation from the carboxylic acid) while acting as an efficient proton scavenger to maintain the spirocyclic amine in its active, unprotonated state[3].

  • The Solvent (DMF vs. DCM) : Anhydrous DMF is superior for solubilizing polar carboxylic acids and stabilizing the polar transition states during active ester formation, though DCM can be utilized if the acid is highly prone to racemization.

Quantitative Reagent Comparison

To guide protocol adaptation, the following table summarizes the performance metrics of common coupling reagents when applied to spirocyclic secondary amines.

Coupling ReagentActivation IntermediateKineticsByproduct RemovalRecommended Use Case
HATU HOAt active esterVery FastAqueous wash / ChromatographySterically hindered acids & secondary amines[2]
EDC / HOBt HOBt active esterModerateWater-soluble urea byproductRoutine couplings, electron-deficient amines[4]
T3P AnhydrideFastWater-soluble phosphateLarge-scale synthesis, low epimerization risk

Logical Relationships & Experimental Workflows

Mechanism A Carboxylic Acid C HOAt Active Ester (Highly Reactive) A->C Activation B HATU + DIPEA B->C Reagent/Base E Amide Product C->E Aminolysis D Spirocyclic Amine (Nucleophile) D->E Nucleophilic Attack

Logical mechanism of HATU-mediated spirocyclic amide bond formation.

Workflow Acid Carboxylic Acid (1.0 equiv) + HATU (1.2 equiv) Solvent Dissolve in anhydrous DMF (0.1 - 0.3 M) Acid->Solvent Base Add DIPEA (3.0 equiv) Stir 15 min at RT Solvent->Base ActiveEster Formation of HOAt Active Ester (In-situ Intermediate) Base->ActiveEster Pre-activation Amine Add 1-(2,8-Diazaspiro[4.5]decan-2-yl)ethanone (1.1 equiv) ActiveEster->Amine Reaction Amide Bond Formation Stir at RT for 2-12 h Amine->Reaction Nucleophilic Attack Workup Quench with NaHCO3 (sat) Extract with EtOAc Reaction->Workup LC-MS Conversion >95% Purification Flash Chromatography (DCM:MeOH) Workup->Purification

Step-by-step workflow for the HATU-mediated amide coupling of 1-(2,8-Diazaspiro[4.5]decan-2-yl)ethanone.

Detailed Experimental Protocol (Self-Validating System)

This protocol is designed as a self-validating system, incorporating In-Process Controls (IPCs) to ensure mechanistic milestones are achieved before proceeding.

Materials Required:

  • Carboxylic Acid (1.0 mmol)

  • 1-(2,8-Diazaspiro[4.5]decan-2-yl)ethanone (1.1 mmol)

  • HATU (1.2 mmol)

  • DIPEA (3.0 mmol; use 4.0 mmol if the amine is a hydrochloride salt)

  • Anhydrous DMF (5.0 mL)

Step-by-Step Methodology:

  • Pre-activation of Carboxylic Acid :

    • In an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, charge the Carboxylic Acid (1.0 mmol) and HATU (1.2 mmol).

    • Add anhydrous DMF (5.0 mL) to dissolve the reagents.

    • Causality: Pre-mixing the acid and HATU before adding the base prevents the base from prematurely reacting with HATU to form inactive tetramethylguanidinium byproducts.

  • Base Addition & Active Ester Formation :

    • Add DIPEA (3.0 mmol) dropwise to the stirring solution at room temperature (20-25 °C).

    • Allow the mixture to stir for 10-15 minutes. The solution typically transitions to a pale yellow color, indicating the formation of the HOAt active ester.

    • Validation (IPC 1): Quench a 5 µL aliquot in 100 µL of methanol. LC-MS analysis should reveal the methyl ester of the carboxylic acid, confirming successful and complete activation.

  • Amine Addition :

    • Add 1-(2,8-Diazaspiro[4.5]decan-2-yl)ethanone (1.1 mmol) to the reaction mixture in one portion.

    • Causality: If the spirocyclic amine is supplied as a hydrochloride salt, the excess DIPEA (4.0 mmol total) ensures complete in situ free-basing, maximizing the nucleophilicity of the N8 position.

    • Stir the reaction mixture at room temperature under an inert atmosphere (N₂ or Ar).

  • Reaction Monitoring :

    • Monitor the reaction via LC-MS. For spirocyclic secondary amines, complete conversion typically occurs within 2 to 6 hours[3].

    • Validation (IPC 2): Confirm the disappearance of the active ester mass and the appearance of the desired product mass (M+H)⁺.

  • Aqueous Work-up :

    • Dilute the reaction mixture with Ethyl Acetate (EtOAc, 30 mL).

    • Wash the organic layer successively with saturated aqueous NaHCO₃ (2 × 15 mL), 5% aqueous LiCl (2 × 15 mL), and brine (15 mL).

    • Causality: The 5% LiCl washes are critical for partitioning the DMF into the aqueous phase, preventing solvent contamination during concentration.

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification :

    • Purify the crude residue via flash column chromatography on silica gel. Due to the polarity of the spirocyclic amide and the acetyl group, a gradient of Dichloromethane to Methanol (DCM:MeOH, 100:0 to 90:10) is typically required to elute the product efficiently.

Troubleshooting Guide

  • Incomplete Conversion / Sluggish Kinetics : If LC-MS indicates unreacted amine and hydrolyzed acid, the active ester may have degraded due to moisture. Ensure strictly anhydrous conditions. Consider adding a catalytic amount of DMAP (0.1 equiv) to accelerate the coupling via an acylpyridinium intermediate[4].

  • Epimerization of Chiral Acids : If the carboxylic acid contains an α-chiral center, the fast kinetics of HATU usually suppress racemization. However, if epimers are observed, switch the solvent from DMF to DCM, lower the activation temperature to 0 °C, or substitute DIPEA with a less basic, more sterically hindered additive like 2,4,6-collidine.

References

  • Leveraging a Low-Affinity Diazaspiro Orthosteric Fragment to Reduce Dopamine D3 Receptor (D3R) Ligand Promiscuity across Highly Conserved Aminergic G‑Protein-Coupled Receptors (GPCRs).PMC.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents.HepatoChem.
  • Process optimization for acid-amine coupling: a catalytic approach.Growing Science.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.PMC.

Sources

Method

Scale-up synthesis methods for 1-(2,8-Diazaspiro[4.5]decan-2-yl)ethanone derivatives

Application Note: Scalable Synthesis and Isolation Strategies for 1-(2,8-Diazaspiro[4.5]decan-2-yl)ethanone Derivatives Introduction & Strategic Rationale The incorporation of spirocyclic diamines, such as 2,8-diazaspiro...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Scalable Synthesis and Isolation Strategies for 1-(2,8-Diazaspiro[4.5]decan-2-yl)ethanone Derivatives

Introduction & Strategic Rationale

The incorporation of spirocyclic diamines, such as 2,8-diazaspiro[4.5]decane, has become a cornerstone strategy in modern medicinal chemistry. By replacing flat, aromatic piperazine rings with sp3-rich spirocycles, drug developers can significantly improve metabolic stability, increase aqueous solubility, and reduce unwanted hERG channel liabilities[1]. Furthermore, these scaffolds are increasingly utilized as rigidified linkers in the design of Proteolysis Targeting Chimeras (PROTACs)[2].

When scaling up the synthesis of 1-(2,8-diazaspiro[4.5]decan-2-yl)ethanone derivatives, the primary chemical challenge is achieving strict regioselectivity. The parent spirocycle contains two secondary amines with similar pKa values. To prevent di-acylation and statistical mixtures, a mono-protected precursor—specifically tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate—must be utilized.

As a Senior Application Scientist, I have designed this protocol to transition away from discovery-scale chromatography. Instead, this workflow leverages phase-separation dynamics and salt-formation crystallization to achieve high-purity intermediates suitable for multikilogram production.

Process Overview & Mechanistic Insights

The synthesis workflow relies on a two-step sequence: regioselective acylation followed by Boc-deprotection to yield the active hydrochloride salt.

Causality in Solvent Selection: While discovery chemistry often uses Dichloromethane (DCM) for acylations, our scale-up protocol substitutes DCM with 2-Methyltetrahydrofuran (2-MeTHF). 2-MeTHF is a biorenewable solvent that offers superior phase separation during aqueous workups. Because spirocyclic amines are highly polar, minimizing product loss to the aqueous layer is critical; 2-MeTHF significantly improves the organic partition coefficient of the intermediate.

Self-Validating Deprotection: The deprotection step utilizes anhydrous HCl in Isopropyl Alcohol (IPA). This is a self-validating system: the Boc-protected intermediate is highly soluble in IPA, while the resulting hydrochloride salt is insoluble. The progression of the reaction is visually confirmed by the precipitation of the product, which also drives the equilibrium forward and allows for direct isolation via filtration.

Synthetic Workflow Diagram

G SM Mono-Boc Spirocycle Acylation Acylation (Ac2O, Base) SM->Acylation Int N-Acetyl-N'-Boc Intermediate Acylation->Int Deprotect Deprotection (HCl/IPA) Int->Deprotect Product Acetylated Spirocycle HCl Deprotect->Product

Figure 1: Scale-up synthetic workflow for acetylated diazaspirodecane derivatives.

Quantitative Optimization Data

Prior to finalizing the scale-up protocol, solvent and reagent combinations were evaluated to maximize yield and minimize the formation of di-acetylated impurities (which occur if the Boc group is prematurely cleaved by exothermic degradation).

EntrySolventBaseAcylating AgentIsolated Yield (%)HPLC Purity (%)Notes
1DCMEt₃NAcetyl Chloride7892.5Exothermic, impurity formation.
2DCMEt₃NAcetic Anhydride8596.0Better thermal control.
32-MeTHFEt₃NAcetic Anhydride9198.2Excellent phase separation.
42-MeTHFDIPEAAcetic Anhydride9298.5Selected for scale-up.

Step-by-Step Experimental Protocol

Step 1: Synthesis of tert-butyl 2-acetyl-2,8-diazaspiro[4.5]decane-8-carboxylate
  • Reactor Preparation: Equip a jacketed glass reactor with a mechanical stirrer, internal temperature probe, and addition funnel. Purge the system with nitrogen.

  • Dissolution: Charge the reactor with tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate (1.0 eq, 100 g) and 2-MeTHF (10 volumes, 1.0 L). Stir at 250 rpm until a clear solution is achieved.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq, 108 mL) in a single portion. Cool the reactor jacket to achieve an internal temperature of 0–5 °C.

  • Acylation: Charge the addition funnel with Acetic Anhydride (1.1 eq, 43.5 mL). Add dropwise over 45 minutes, strictly maintaining the internal temperature below 10 °C to prevent Boc-deprotection.

  • In-Process Control (IPC): After 2 hours of stirring at 5 °C, sample the reaction mixture. Quench with methanol and analyze via HPLC. Proceed only when starting material is < 1.0% (Self-validation checkpoint).

  • Workup: Quench the reaction by adding saturated aqueous NaHCO₃ (5 volumes, 500 mL). Stir vigorously for 15 minutes, then halt stirring to allow phase separation. Extract the aqueous layer once more with 2-MeTHF (2 volumes).

  • Concentration: Combine the organic layers, wash with brine (3 volumes), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the intermediate as a viscous pale-yellow oil. Use directly in the next step.

Step 2: Deprotection and Isolation of 1-(2,8-Diazaspiro[4.5]decan-2-yl)ethanone Hydrochloride
  • Solvent Exchange: Dissolve the crude intermediate from Step 1 in Isopropyl Alcohol (IPA) (5 volumes, 500 mL) in a clean jacketed reactor. Adjust internal temperature to 15 °C.

  • Acidification: Slowly charge 5–6 N HCl in IPA (3.0 eq) via an addition funnel over 30 minutes.

  • Crystallization: As the Boc group is cleaved (indicated by mild gas evolution of isobutylene and CO₂), the product will begin to precipitate as a white crystalline solid. Stir for an additional 4 hours at 20 °C to ensure complete precipitation.

  • IPC: Analyze the supernatant via TLC (Ninhydrin stain) or LC-MS to confirm the complete disappearance of the Boc-protected intermediate.

  • Isolation: Filter the resulting slurry through a sintered glass funnel under vacuum. Wash the filter cake with cold IPA (2 x 100 mL) followed by cold MTBE (2 x 100 mL) to remove residual acidic impurities.

  • Drying: Dry the white solid in a vacuum oven at 45 °C for 12 hours.

    • Expected Yield: 85-90% over two steps.

    • Storage: Store in a desiccator, as the hydrochloride salt of spirocyclic amines can exhibit mild hygroscopicity.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 19375496, 2,8-Diazaspiro(4.5)decane" PubChem, [Link]

Sources

Application

Application Note: High-Throughput Library Synthesis Utilizing the 1-(2,8-Diazaspiro[4.5]decan-2-yl)ethanone Scaffold

Target Audience: Medicinal Chemists, High-Throughput Screening (HTS) Scientists, and Drug Discovery Professionals. Introduction & Scientific Rationale The paradigm of modern drug discovery has shifted significantly from...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, High-Throughput Screening (HTS) Scientists, and Drug Discovery Professionals.

Introduction & Scientific Rationale

The paradigm of modern drug discovery has shifted significantly from the synthesis of flat, two-dimensional aromatic molecules to the exploration of complex, three-dimensional chemical space. This shift is largely driven by the "Escape from Flatland" hypothesis introduced by Lovering et al., which demonstrated that increasing the fraction of sp³ hybridized carbons ( Fsp3​ ) in a drug candidate directly correlates with higher clinical success rates, improved aqueous solubility, and reduced off-target promiscuity[1].

Spirocyclic diamines, such as diazaspiro[4.5]decanes, have emerged as privileged scaffolds in this domain[2]. They offer a rigid, conformationally constrained, three-dimensional architecture that mimics the spatial complexity of natural products while maintaining synthetic tractability for parallel medicinal chemistry[3].

1-(2,8-Diazaspiro[4.5]decan-2-yl)ethanone is a highly optimized building block specifically designed for high-throughput library synthesis (HTS).

  • Vector Geometry: The spirocyclic core projects substituents in a distinct, non-planar orientation, allowing for novel vector exploration compared to standard piperazine or piperidine rings[4].

  • Pre-Capped N2 Position: The acetylation at the N2 position (ethanone) serves a dual purpose. First, it acts as a permanent, stable hydrogen-bond acceptor that improves the physicochemical profile of the resulting library. Second, it eliminates the need for orthogonal protecting group strategies (e.g., Boc/Cbz deprotection sequences), enabling direct, single-step library enumeration[2].

  • Reactive N8 Position: The free secondary amine at the 8-position is highly nucleophilic and sterically accessible, making it an ideal anchor point for automated parallel synthesis via amide coupling, reductive amination, or nucleophilic aromatic substitution (SNAr).

Physicochemical Profiling

To ensure that libraries derived from 1-(2,8-Diazaspiro[4.5]decan-2-yl)ethanone remain within lead-like chemical space (Rule of Three/Rule of Five compliance), the core scaffold possesses a highly favorable baseline physicochemical profile.

PropertyValueMedicinal Chemistry Significance
Molecular Formula C₁₀H₁₈N₂OLow starting molecular weight allows for the addition of diverse R-groups without exceeding MW 500.
Molecular Weight 182.26 g/mol Ideal for Fragment-Based Drug Discovery (FBDD) or Lead Generation.
Fsp3​ (Fraction sp³) 0.90 (9/10 carbons)Exceptionally high 3D character; guarantees that downstream library members will maintain Fsp3​ > 0.4[1].
H-Bond Donors (HBD) 1Single secondary amine ensures controlled reactivity and favorable permeability.
H-Bond Acceptors (HBA) 2Carbonyl oxygen and tertiary amide nitrogen enhance aqueous solubility.
Calculated LogP (cLogP) ~0.5Highly polar core; buffers the lipophilicity of appended aromatic/hydrophobic groups.

High-Throughput Diversification Workflows

The following protocols are designed for 96-well or 384-well plate-based automated synthesis. The experimental choices are grounded in causality to ensure robust, self-validating reactions suitable for unpurified biological screening or rapid LC-MS directed purification.

Protocol A: Automated Parallel Amide Coupling

Rationale: HATU is selected as the coupling reagent due to its superior kinetics and ability to suppress epimerization in high-throughput formats. N,N -Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to maintain the amine in its reactive free-base form without interfering with the active ester.

Step-by-Step Methodology:

  • Preparation: Dispense 50 µmol of diverse carboxylic acid building blocks into a 96-well deep-well plate.

  • Activation: Add 55 µmol of HATU (1.1 equiv) dissolved in 250 µL of anhydrous DMF to each well, followed immediately by 150 µmol of DIPEA (3.0 equiv).

  • Causality Check: Allow the mixture to incubate at room temperature for 5 minutes. Why? This pre-activation step ensures complete formation of the highly reactive HOAt ester, preventing competitive hydrolysis or unreacted starting material when the amine is added.

  • Coupling: Add 45 µmol of 1-(2,8-Diazaspiro[4.5]decan-2-yl)ethanone (0.9 equiv, limiting reagent to simplify purification) dissolved in 100 µL of DMF to each well.

  • Agitation & Validation: Seal the plate and shake at 500 rpm for 2 hours at 25 °C. Reaction completion is self-validated by sampling a 1 µL aliquot for LC-MS; the disappearance of the spirocycle mass ( m/z [M+H]⁺ 183.2) confirms >95% conversion.

  • Workup: Evaporate DMF using a centrifugal evaporator (e.g., Genevac). Reconstitute in DMSO for direct screening or subject to automated preparative HPLC.

Protocol B: High-Throughput Reductive Amination

Rationale: Sodium triacetoxyborohydride (NaBH(OAc)₃) is chosen over NaBH₄ or NaCNBH₃ because it is exceptionally mild, avoids the generation of toxic cyanide gas, and selectively reduces the intermediate iminium ion without reducing the starting aldehyde.

Step-by-Step Methodology:

  • Imine Formation: Dispense 50 µmol of 1-(2,8-Diazaspiro[4.5]decan-2-yl)ethanone into a 96-well plate. Add 50 µmol of diverse aldehydes dissolved in 300 µL of 1,2-dichloroethane (DCE).

  • Acid Catalysis: Add 5 µL of glacial acetic acid to each well. Why? The weak acid catalyzes the dehydration of the hemiaminal intermediate, driving the equilibrium toward the reactive iminium species required for reduction.

  • Reduction: Add 75 µmol of NaBH(OAc)₃ (1.5 equiv) as a suspension in DCE.

  • Agitation: Shake the plate at room temperature for 12 hours.

  • Quenching (Self-Validating Step): Add 100 µL of saturated aqueous NaHCO₃ to quench unreacted hydride and neutralize the acetic acid. The cessation of gas evolution (H₂) physically validates the quench. Extract the organic layer using a phase-separator plate.

Protocol C: Nucleophilic Aromatic Substitution (SNAr)

Rationale: The rigid spirocyclic amine is highly nucleophilic, making it an excellent partner for SNAr reactions with electron-deficient heteroaryl halides (e.g., 2-chloropyridines, 4-fluoropyrimidines). DMSO is used to stabilize the Meisenheimer complex transition state.

Step-by-Step Methodology:

  • Reagent Mixing: Combine 50 µmol of 1-(2,8-Diazaspiro[4.5]decan-2-yl)ethanone, 55 µmol of heteroaryl halide, and 150 µmol of finely powdered K₂CO₃ in 300 µL of anhydrous DMSO.

  • Thermal Activation: Seal the plate with a pierceable aluminum seal and heat to 110 °C in a heating block for 16 hours. Why? The high temperature provides the activation energy required to overcome the steric hindrance of the bulky spirocyclic system during the addition-elimination mechanism.

  • Filtration: Cool to room temperature and filter the crude mixture through a 96-well filter plate to remove inorganic salts (K₂CO₃ and KCl/KF byproducts) prior to LC-MS analysis.

Workflow Visualization

The following diagram illustrates the divergent library synthesis pathways originating from the 1-(2,8-Diazaspiro[4.5]decan-2-yl)ethanone core, highlighting the reagents and resulting chemical space.

G Core 1-(2,8-Diazaspiro[4.5]decan-2-yl)ethanone (Core Scaffold) AmideRxn Amide Coupling (HATU, DIPEA, DMF) Core->AmideRxn R-COOH RedAmRxn Reductive Amination (NaBH(OAc)3, AcOH, DCE) Core->RedAmRxn R-CHO SNArRxn SNAr (K2CO3, DMSO, 110°C) Core->SNArRxn Ar-X (F, Cl) AmideProd Spirocyclic Amide Library (MW: 300-450, Lead-like) AmideRxn->AmideProd AmineProd N-Alkyl Spirocycle Library (MW: 250-400, High Fsp3) RedAmRxn->AmineProd ArylProd N-Aryl Spirocycle Library (MW: 280-450, Kinase-focused) SNArRxn->ArylProd

Caption: Divergent high-throughput synthesis workflows utilizing the 1-(2,8-Diazaspiro[4.5]decan-2-yl)ethanone scaffold.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). "Escape from flatland: increasing saturation as an approach to improving clinical success." Journal of Medicinal Chemistry, 52(21), 6752-6756.

  • Jenkins, I. D., Lacrampe, F., Ripper, J., et al. (2009). "Synthesis of four novel natural product inspired scaffolds for drug discovery." Journal of Organic Chemistry, 74(3), 1304-1313.

  • Krafft, E. A., et al. (2015). "A straightforward and efficiently scaleable synthesis of novel racemic 4-substituted 2,8-diazaspiro[4.5]decan-1-one derivatives." Synthesis, 47(21), 3245-3252.

  • BenchChem Technical Support Team. (2025). "Application Notes & Protocols: 6,7-Diazaspiro[4.5]decane in Solid-Phase Organic Synthesis." BenchChem.

Sources

Method

In vitro assay preparation using 1-(2,8-Diazaspiro[4.5]decan-2-yl)ethanone

Application Note: In Vitro Assay Integration of 1-(2,8-Diazaspiro[4.5]decan-2-yl)ethanone in Targeted Degradation and Inhibition Workflows Scientific Rationale & Scaffold Significance The spirocyclic diamine scaffold, sp...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: In Vitro Assay Integration of 1-(2,8-Diazaspiro[4.5]decan-2-yl)ethanone in Targeted Degradation and Inhibition Workflows

Scientific Rationale & Scaffold Significance

The spirocyclic diamine scaffold, specifically 2,8-diazaspiro[4.5]decane, has emerged as a privileged structure in modern medicinal chemistry. By introducing an N-acetyl moiety to form 1-(2,8-diazaspiro[4.5]decan-2-yl)ethanone, researchers gain a versatile building block with finely tuned physicochemical properties. The spiro-fusion imposes severe conformational restriction, which minimizes the entropic penalty upon target binding and enhances metabolic stability compared to flexible aliphatic linkers.

Historically, this scaffold has been successfully deployed in the development of orally active Glycoprotein IIb-IIIa antagonists[1] and highly potent soluble epoxide hydrolase (sEH) inhibitors for hypertension[2]. Most recently, it has been utilized as a rigid linker in the design of bioavailable Proteolysis Targeting Chimeras (PROTACs), specifically targeting the Enhancer of Zeste Homolog 2 (EZH2) protein in acute myeloid leukemia (AML) models[3].

This application note provides validated in vitro protocols for handling 1-(2,8-diazaspiro[4.5]decan-2-yl)ethanone-derived compounds, focusing on biochemical target engagement and cell-based degradation assays.

Compound Handling and Physicochemical Profiling

Proper formulation of the spirocyclic stock solution is critical. The N-acetyl group increases polar surface area (PSA) while maintaining a compact 3D geometry, which can lead to unique solvation dynamics.

Causality in Formulation: We mandate 100% anhydrous Dimethyl Sulfoxide (DMSO) for the primary stock. Aqueous buffers can induce micro-precipitation of hydrophobic spiro-derivatives, leading to false negatives in high-throughput screening (HTS).

Table 1: Physicochemical Properties & Storage Parameters

ParameterValue / ProtocolScientific Rationale
Molecular Weight (Core) 182.26 g/mol Low MW allows for extensive functionalization without exceeding Lipinski limits.
Primary Solvent 100% Anhydrous DMSOPrevents hydrolysis and micro-precipitation of the rigid core.
Stock Concentration 10 mMStandardizes serial dilutions for reproducible IC50/DC50 generation.
Storage Temperature -20°C (Short-term) / -80°C (Long-term)Minimizes thermal degradation of the acetylated amine.
Freeze-Thaw Limit Maximum 3 cycles (use aliquots)Prevents concentration gradients from solvent freezing and thawing.

Biochemical Screening: TR-FRET Target Engagement Assay

When evaluating derivatives of 1-(2,8-diazaspiro[4.5]decan-2-yl)ethanone against targets like sEH or EZH2, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the preferred modality.

Causality in Assay Selection: Spirocyclic compounds can occasionally exhibit weak autofluorescence or light-scattering properties at standard wavelengths. TR-FRET utilizes long-lifetime lanthanide fluorophores (e.g., Europium), allowing a time delay before measurement. This temporal gating completely eliminates background autofluorescence, ensuring a high signal-to-noise ratio.

Self-Validating Protocol:

  • Reagent Preparation: Prepare 1X Assay Buffer (50 mM Tris-HCl pH 7.5, 100 mM NaCl, 0.01% Tween-20, 1 mM DTT). Note: Tween-20 is critical to prevent non-specific adsorption of the spiro-compound to the microplate walls.

  • Compound Titration: Perform a 3-fold serial dilution of the compound in DMSO, then dilute 1:100 in Assay Buffer to achieve a final DMSO concentration of 1% (v/v).

  • Incubation: Add 5 µL of the target protein (e.g., EZH2 complex) and 5 µL of the compound to a 384-well low-volume plate. Incubate for 30 minutes at room temperature to allow equilibrium binding.

  • Tracer Addition: Add 10 µL of the fluorophore-labeled tracer and lanthanide-conjugated antibody mix.

  • Readout: Incubate for 1 hour. Read on a microplate reader (Excitation: 337 nm; Emission: 665 nm and 615 nm).

  • Validation Check: Calculate the Z'-factor using DMSO-only (negative control) and a known reference inhibitor (positive control). A Z'-factor > 0.6 validates the assay system.

TR_FRET A Compound Incubation B Target Protein Binding A->B Equilibration C Lanthanide Excitation (337 nm) B->C Laser Pulse D Energy Transfer (FRET) C->D Proximity < 10nm E Emission Readout (665/615 nm) D->E Signal Ratio

TR-FRET assay workflow demonstrating temporal gating to eliminate compound autofluorescence.

Cell-Based Evaluation: PROTAC Degradation Workflow

Recent breakthroughs have utilized the 2,8-diazaspiro[4.5]decane scaffold as a rigid linker in CRBN-based EZH2 PROTACs, successfully degrading the target protein via the ubiquitin-proteasome system (UPS) in AML cell lines[3]. To evaluate such degraders, a quantitative, real-time cell-based assay (e.g., HiBiT knock-in system) is recommended.

Causality in Assay Selection: Traditional Western blotting is semi-quantitative and low-throughput. By using a CRISPR-engineered cell line expressing a HiBiT-tagged target protein, researchers can quantify degradation continuously. The rigid spirocyclic linker dictates the precise spatial orientation required for the ternary complex, making kinetic monitoring essential to capture the "hook effect" typical of PROTACs.

Self-Validating Protocol:

  • Cell Seeding: Seed HiBiT-tagged target cells (e.g., MV4-11 AML cells) at 10,000 cells/well in a 96-well white opaque plate. Incubate overnight at 37°C, 5% CO2.

  • Compound Treatment: Treat cells with a 10-point concentration-response curve of the spirocyclic PROTAC (ranging from 10 µM to 0.1 nM). Include a vehicle control (0.1% DMSO) and a proteasome inhibitor control (e.g., MG132 + PROTAC) to validate that degradation is UPS-dependent[3].

  • Lytic Detection: After 24 hours, add an equal volume of HiBiT Lytic Reagent (containing LgBiT and furimazine substrate).

  • Luminescence Readout: Shake for 10 minutes and read luminescence.

  • Validation Check: The MG132 rescue control must show a restoration of luminescence, confirming that the loss of signal is strictly due to proteasomal degradation, not compound toxicity or assay interference.

PROTAC_Pathway P Spirocyclic PROTAC (Cellular Entry) TC Ternary Complex Formation P->TC Spatial Alignment T Target Protein (e.g., EZH2) T->TC Spatial Alignment E3 E3 Ligase (e.g., CRBN) E3->TC Spatial Alignment UB Polyubiquitination Cascade TC->UB Ubiquitin Transfer DEG 26S Proteasomal Degradation UB->DEG Target Cleavage DEG->P PROTAC Recycling

Mechanism of targeted protein degradation driven by spirocyclic-linked PROTACs via the UPS.

Data Analysis & Interpretation

Quantitative assessment of spirocyclic derivatives requires calculating both binding affinity and degradation efficiency. The rigidity of the 2,8-diazaspiro[4.5]decane linker often results in steep dose-response curves due to highly cooperative ternary complex formation.

Table 2: Representative Assay Metrics for Spirocyclic Derivatives

MetricDefinitionInterpretation for Spiro-Derivatives
IC50 Half-maximal inhibitory concentrationMeasures biochemical target engagement. Lower values indicate favorable conformational restriction.
DC50 Half-maximal degradation concentrationMeasures cellular degradation potency. Highly dependent on cell permeability and ternary complex stability.
Dmax Maximum degradation achievedIndicates the catalytic efficiency of the PROTAC. Rigid linkers often improve Dmax by preventing non-productive E3-target clashes.
Hook Effect Concentration at which degradation decreasesCaused by independent binary binding (PROTAC-Target and PROTAC-E3) outcompeting ternary complex formation at high doses.

References

  • Discovery of Novel 2,8-Diazaspiro[4.5]decanes as Orally Active Glycoprotein IIb-IIIa Antagonists. Journal of Medicinal Chemistry (2004). [Link]

  • Discovery of 2,8-diazaspiro[4.5]decane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating hypertension. Bioorganic & Medicinal Chemistry Letters (2013).[Link]

  • Design, synthesis, and biological evaluation of a bioavailable EZH2 PROTAC with a 2,8-diazaspiro[4.5]decane linker. Bioorganic Chemistry (2025).[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 1-(2,8-Diazaspiro[4.5]decan-2-yl)ethanone Synthesis

Welcome to the Technical Support Center. This guide is designed for medicinal chemists and drug development professionals facing yield, regioselectivity, or isolation issues during the synthesis of 1-(2,8-Diazaspiro[4.5]...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for medicinal chemists and drug development professionals facing yield, regioselectivity, or isolation issues during the synthesis of 1-(2,8-Diazaspiro[4.5]decan-2-yl)ethanone.

Mechanistic Insights: The Causality of Synthesis Failures

Spirocyclic diamines, such as 2,8-diazaspiro[4.5]decane, are highly valued in modern drug discovery for their ability to provide rigid, three-dimensional vectors that help molecules 1[1]. However, the synthesis of mono-functionalized derivatives presents a significant regioselectivity challenge.

The scaffold contains two distinct secondary amines: an unhindered piperidine nitrogen (N8) and a more sterically constrained pyrrolidine nitrogen (N2) located closer to the spiro-carbon center[2]. Because N8 is kinetically more reactive toward electrophiles, direct mono-acetylation of the unprotected diamine predominantly yields the undesired N8-acetyl isomer or di-acetylated byproducts[3]. Therefore, a pre-protected building block, specifically4, is strictly required to direct acetylation exclusively to the N2 position[4].

SynthesisWorkflow SM 8-Boc-2,8-diazaspiro [4.5]decane Ac N2-Acetylation (Ac2O, DIPEA) SM->Ac Int Intermediate (N2-Ac, N8-Boc) Ac->Int Deprot Boc Deprotection (TFA/DCM) Int->Deprot Prod Target Molecule (TFA Salt) Deprot->Prod

Workflow for the regioselective synthesis of 1-(2,8-Diazaspiro[4.5]decan-2-yl)ethanone.

Frequently Asked Questions (FAQs)

Q: Why am I seeing di-acetylation even when using exactly 1.0 equivalent of acetic anhydride? A: If you are starting from the unprotected 2,8-diazaspiro[4.5]decane, the lack of orthogonal protection will inevitably lead to a statistical mixture of N2-acetyl, N8-acetyl, and N2,N8-diacetyl products due to the competing nucleophilicity of both amines[3]. If you are using the 8-Boc-protected starting material and still observing di-acetylation, your Boc group is likely cleaving in situ. This happens when acidic byproducts (e.g., HCl generated if using acetyl chloride) are not adequately neutralized. Switch to acetic anhydride (Ac₂O) and use a slight excess of Hünig's base (DIPEA) to maintain a strictly basic environment.

Q: I successfully acetylated the N2 position, but I am losing all my product during the final aqueous workup after Boc deprotection. Where is it? A: Your target molecule is a highly polar, water-soluble amino-amide with a very low partition coefficient (LogP)[5]. Standard extractions with ethyl acetate or dichloromethane will leave the free amine trapped in the aqueous layer. To recover your product, you must either use a highly polar organic extraction mixture (e.g., CHCl₃:Isopropanol 3:1) or bypass the aqueous workup entirely by utilizing Strong Cation Exchange (SCX) chromatography.

WorkupLogic Start Aqueous Workup of Deprotected Amine Check Is product in aqueous phase? Start->Check Yes Extract with 3:1 CHCl3/iPrOH Check->Yes Yes (High Polarity) No Dry organic layer and concentrate Check->No No SCX Still poor recovery? Use SCX Catch-and-Release Yes->SCX Yield < 50%

Troubleshooting logic for the isolation of highly polar spirocyclic amines.

Quantitative Data: Optimization of N2-Acetylation

The following table summarizes the causal relationship between reaction conditions and isolated yield when starting from 8-Boc-2,8-diazaspiro[4.5]decane.

Acylating AgentBaseSolventTempConversion (%)Isolated Yield (%)Mechanistic Notes
Ac₂O (1.1 eq) DIPEA (2.0 eq) DCM 0 °C to RT >99% 94% Optimal conditions. No acidic byproducts generated.
AcCl (1.1 eq)TEA (1.5 eq)DCM0 °C to RT>95%72%Trace Boc deprotection observed due to localized HCl generation.
Ac₂O (1.0 eq)NoneTHFRT65%58%Sluggish reaction; incomplete conversion without base catalysis.
EtOAc (solvent)K₂CO₃ (2.0 eq)EtOAcReflux40%31%Too mild; significant unreacted starting material remains.

Optimized Experimental Protocols

This self-validating protocol utilizes in-process checks to ensure high yield and purity at each stage.

Step 1: Synthesis of tert-butyl 2-acetyl-2,8-diazaspiro[4.5]decane-8-carboxylate
  • Setup: To a round-bottom flask, add 8-Boc-2,8-diazaspiro[4.5]decane (1.0 eq) and dissolve in anhydrous DCM (0.1 M concentration).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq). Stir and cool the mixture to 0 °C using an ice bath.

  • Acylation: Dropwise, add Acetic Anhydride (Ac₂O, 1.1 eq) over 10 minutes. Remove the ice bath and allow the reaction to warm to room temperature (RT) for 2 hours.

  • Validation: Check reaction completion via TLC (DCM:MeOH 9:1). The starting material will stain strongly with Ninhydrin (purple), while the acetylated product will only stain with KMnO₄. Confirm via LCMS ( [M+H]+ = 283.2).

  • Workup: Quench with saturated aqueous NaHCO₃. Extract the aqueous layer twice with DCM. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the intermediate as a viscous oil.

Step 2: Boc Deprotection and Isolation of Target Amine
  • Setup: Dissolve the intermediate from Step 1 in anhydrous DCM (0.1 M). Cool to 0 °C.

  • Deprotection: Slowly add Trifluoroacetic Acid (TFA, 10.0 eq). Stir at RT for 2 hours.

  • Validation: Confirm complete consumption of the intermediate via LCMS ( [M+H]+ = 183.1).

  • SCX Catch-and-Release Workup (Crucial for Yield):

    • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

    • Dissolve the resulting crude TFA salt in a minimum amount of Methanol (MeOH).

    • Load the solution onto a pre-conditioned SCX-2 (Strong Cation Exchange) cartridge. The basic piperidine nitrogen will bind to the acidic sulfonic acid resin.

    • Wash the cartridge with 3 column volumes of MeOH to remove non-basic impurities and residual TFA.

    • Elute the target product using 2.0 M NH₃ in MeOH (3 column volumes).

    • Concentrate the basic eluent to afford pure 1-(2,8-Diazaspiro[4.5]decan-2-yl)ethanone as a free base.

References
  • [2] Title: Discovery of Novel 2,8-Diazaspiro[4.5]decanes as Orally Active Glycoprotein IIb-IIIa Antagonists | Source: Journal of Medicinal Chemistry | URL: 2

  • [1] Title: Spirocyclic Scaffolds in Medicinal Chemistry | Source: Journal of Medicinal Chemistry | URL: 1

  • [3] Title: Spirocyclic Diamine Scaffolds for Medicinal Chemistry | Source: Helvetica Chimica Acta | URL: 3

  • [4] Title: 8-Boc-2,8-Diazaspiro[4.5]decane | Source: Sigma-Aldrich | URL: 4

  • [5] Title: tert-Butyl 2,8-diazaspiro(4.5)decane-8-carboxylate | Source: PubChem | URL: 5

Sources

Optimization

Technical Support Center: Flash Chromatography Purification of 1-(2,8-Diazaspiro[4.5]decan-2-yl)ethanone

Welcome to the Advanced Purification Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of spirocyclic diamine derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Purification Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of spirocyclic diamine derivatives. 1-(2,8-Diazaspiro[4.5]decan-2-yl)ethanone presents a unique chromatographic challenge: it contains a neutral amide bond (the acetylated nitrogen at position 2) and a highly basic secondary amine (the free nitrogen at position 8).

This structural dichotomy means standard purification protocols often fail. This guide is designed to provide you with the mechanistic causality behind these failures and equip you with self-validating, field-proven methodologies to achieve >95% purity and high recovery.

Part 1: The Core Challenge – Mechanistic Causality

The primary reason researchers lose their spirocyclic amines on standard silica columns is a fundamental pKa mismatch. Bare silica gel is composed of surface silanol groups (Si-OH) that act as Brønsted acids (pKa ~4.5). When the basic secondary amine of your spirocycle (pKa ~9-10) contacts these acidic silanols, a strong acid-base interaction occurs. This ion-pairing leads to severe peak tailing, band broadening, and irreversible binding[1].

To solve this, we must alter the stationary phase to mask these silanols or adjust the mobile phase to keep the amine deprotonated.

Mechanism Spiro 1-(2,8-Diazaspiro[4.5]decan-2-yl)ethanone (Secondary Amine, Basic) BareSilica Bare Silica Gel (Acidic Silanols, pKa ~4.5) Spiro->BareSilica Interacts with AmineSilica Amine-Functionalized Silica (Masked Silanols) Spiro->AmineSilica Interacts with Result1 Strong Ion-Pairing (Irreversible Binding / Tailing) BareSilica->Result1 Result2 Normal Adsorption/Desorption (Sharp Peaks / High Recovery) AmineSilica->Result2

Caption: Mechanistic comparison of basic amine interactions with different silica stationary phases.

Part 2: Troubleshooting Guide & FAQs

Q: Why does my compound streak across the TLC plate and give low yields on standard silica? A: As illustrated in the mechanism above, the basic secondary amine at position 8 forms a strong ionic bond with the acidic silanols on bare silica. This prevents the compound from partitioning cleanly into the mobile phase, causing it to "smear" or streak. You are likely losing a significant portion of your yield to irreversible binding[1].

Q: How do I separate my mono-acetylated target from the unacetylated starting material and di-acetylated byproducts? A: You must exploit their differences in basicity.

  • Di-acetylated byproduct: Contains two amide bonds (neutral). It has the lowest affinity for the stationary phase and will elute first .

  • Mono-acetylated target (1-(2,8-Diazaspiro[4.5]decan-2-yl)ethanone): Contains one amide and one secondary amine (mono-basic). It elutes second .

  • Unacetylated starting material (2,8-diazaspiro[4.5]decane): Contains two secondary amines (di-basic). It binds the strongest and elutes last . Using an amine-functionalized silica column allows you to separate these three distinct species using a simple Hexane/Ethyl Acetate gradient without basic modifiers[2].

Q: Can I just use basic modifiers (like TEA or NH₄OH) on bare silica instead of buying specialized columns? A: You can dynamically neutralize the acidic silanols by adding 1-5% triethylamine (TEA) or ammonium hydroxide to a Dichloromethane (DCM)/Methanol mobile phase[3]. However, this introduces downstream complications. TEA is notoriously difficult to remove completely during rotary evaporation and will contaminate your NMR spectra or interfere with subsequent biological assays. Switching to an amine-bonded stationary phase is the cleaner, self-validating solution.

Part 3: Validated Experimental Protocols

To ensure a self-validating workflow, select your protocol based on the solubility of your crude mixture.

G Start Crude Mixture: 1-(2,8-Diazaspiro[4.5]decan-2-yl)ethanone CheckSol Solubility Check Start->CheckSol OrgSol Soluble in Non-Polar/ Moderately Polar Organics CheckSol->OrgSol EtOAc, DCM AqSol Highly Polar/ Water Soluble CheckSol->AqSol MeOH, H2O NP_Bare Bare Silica (Not Recommended) Requires Et3N/NH4OH modifier OrgSol->NP_Bare Alternative (High Tailing Risk) NP_Amine Amine-Functionalized Silica (KP-NH) Hexane/EtOAc or EtOAc/MeOH OrgSol->NP_Amine Preferred Normal Phase RP_C18 Reversed-Phase C18 High pH (0.1% TEA in H2O/MeCN) AqSol->RP_C18 Preferred Reversed Phase

Caption: Decision workflow for selecting the optimal flash chromatography purification strategy.

Protocol A: Amine-Functionalized Normal-Phase Chromatography (Preferred)

Use this protocol if your crude is soluble in DCM or Ethyl Acetate.

  • Column Selection: Select an amine-functionalized silica flash column (e.g., Biotage® Sfär KP-Amino). Size the column to accommodate a 1:20 sample-to-silica ratio.

  • Equilibration: Flush the column with 3 column volumes (CV) of 100% Hexane.

  • Sample Loading: Dissolve the crude mixture in a minimum volume of DCM. If solubility is poor, dry-load the sample onto Celite (1:3 ratio) and pack it into a solid load cartridge. Do not dry load onto bare silica, as it will trap your compound.

  • Elution Gradient:

    • 0-2 CV: 100% Hexane (Washes non-polar impurities).

    • 2-10 CV: Linear gradient from 0% to 100% Ethyl Acetate (Di-acetylated byproduct elutes early; target mono-acetylated compound elutes mid-gradient).

    • 10-15 CV: 100% Ethyl Acetate.

    • 15-20 CV: 90% Ethyl Acetate / 10% Methanol (Flushes the highly retained unacetylated diamine starting material).

  • Detection: Monitor UV absorbance at 210 nm (general organic) and 254 nm (amide bond). The target will show a strong signal at both wavelengths.

Protocol B: High-pH Reversed-Phase (C18) Chromatography

Use this protocol if your crude is highly polar or water-soluble.

  • Column Selection: Select a C18 Reversed-Phase flash column.

  • Mobile Phase Preparation:

    • Solvent A: Water + 0.1% NH₄OH (Adjusts pH to ~10. This is >2 units above the amine's pKa, ensuring it remains deprotonated and lipophilic for better retention)[3].

    • Solvent B: Acetonitrile (MeCN).

  • Equilibration: Equilibrate with 3 CV of 5% Solvent B.

  • Sample Loading: Dissolve the crude in DMSO or a small amount of the starting mobile phase and inject via liquid loading.

  • Elution Gradient:

    • 0-2 CV: 5% B.

    • 2-12 CV: Linear gradient from 5% to 60% B.

    • 12-15 CV: 100% B (Column wash).

  • Post-Purification: Immediately freeze and lyophilize the collected fractions to safely remove the water and volatile base without thermal degradation.

Part 4: Quantitative Data Presentation

The table below summarizes the expected outcomes when applying different chromatographic strategies to spirocyclic amines.

Table 1: Quantitative Comparison of Purification Strategies for 1-(2,8-Diazaspiro[4.5]decan-2-yl)ethanone

Stationary PhaseMobile Phase SystemModifier Required?Target Recovery (%)Resolution (Target vs. Diamine)Post-Purification Evaporation
Bare Silica (Normal Phase) DCM / MeOHYes (1-5% TEA/NH₄OH)< 50% (High tailing)PoorDifficult (TEA residues persist)
Amine-Silica (Normal Phase) Hexane / EtOAc / MeOHNo> 90% (Sharp peaks) Excellent Easy (Volatile organics)
C18 (Reversed-Phase) H₂O / MeCNYes (0.1% NH₄OH)> 85%GoodModerate (Requires Lyophilization)

References

  • Bickler, B. (2023). When should I use an amine-bonded silica for flash chromatography? Biotage.[Link]

  • Bickler, B. (2023). Is there an easy way to purify organic amines? Biotage.[Link]

  • Bickler, B. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Biotage.[Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 1-(2,8-Diazaspiro[4.5]decan-2-yl)ethanone Couplings

Welcome to the Advanced Application Support Center. This guide is designed for medicinal chemists and process scientists encountering reactivity bottlenecks when functionalizing 1-(2,8-Diazaspiro[4.5]decan-2-yl)ethanone...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. This guide is designed for medicinal chemists and process scientists encountering reactivity bottlenecks when functionalizing 1-(2,8-Diazaspiro[4.5]decan-2-yl)ethanone .

While spirocyclic diamines are highly valued in drug discovery for increasing Fsp³ character and metabolic stability, their rigid, three-dimensional architectures introduce severe steric hindrance. In this specific scaffold, the nitrogen at position 2 is acetylated, leaving the secondary amine at position 8 as the sole reactive site. The adjacent spiro carbon at C5 creates massive 1,3-diaxial-like steric shielding, drastically reducing the nucleophilicity of N8 and complicating standard C-N and C-C bond-forming reactions.

Below, we troubleshoot the two most common functionalization bottlenecks: Amide Coupling and Buchwald-Hartwig N-Arylation.

Section 1: Amide Bond Formation at the Hindered Secondary Amine

FAQ & Troubleshooting

Q: Why do my standard HATU/DIPEA or EDC/HOBt amide couplings yield <15% product with this spirocyclic amine? A: Standard coupling reagents like HATU generate an OAt (7-aza-1-hydroxybenzotriazole) active ester. This intermediate has a massive steric profile. The physical clash between the bulky spirocyclic core of the diazaspiro[4.5]decane and the large OAt leaving group prevents the amine from achieving the necessary Bürgi-Dunitz approach trajectory, leading to stalled reactions or hydrolysis of the active ester[1].

Q: What is the mechanistic solution for coupling highly hindered secondary amines? A: You must decouple electrophilicity from steric bulk. The recommended solution is the in situ generation of acyl fluorides using TCFH (Tetramethylchloroformamidinium hexafluorophosphate) and NMI (N-Methylimidazole)[2]. Acyl fluorides are highly reactive but possess a minimal van der Waals radius (the fluorine atom is exceptionally small). This allows the hindered spiro amine to easily attack the carbonyl carbon[1].

Quantitative Reagent Comparison

Table 1: Performance of Coupling Reagents with Hindered Spirocyclic Amines

Coupling SystemActive IntermediateSteric ProfileExpected YieldReaction Time
HATU / DIPEAOAt EsterVery High< 15%24 h
EDC / HOBtOBt EsterHigh< 10%24 h
Oxalyl ChlorideAcid ChlorideLow70 - 80%6 - 8 h
TCFH / NMI Acyl Fluoride Very Low 85 - 95% 2 - 4 h
Protocol 1: TCFH-NMI Mediated Amide Coupling (Self-Validating)

Causality Note: NMI acts as both a base and a nucleophilic catalyst, forming an acyl-NMI intermediate that is rapidly fluorinated by the PF₆⁻ counterion of TCFH.

  • Activation: In an oven-dried flask under N₂, dissolve the carboxylic acid (1.2 eq) and TCFH (1.2 eq) in anhydrous CH₃CN (0.2 M).

  • Catalysis: Add NMI (3.0 eq) dropwise at room temperature. Stir for 15 minutes.

    • Self-Validation Check 1: Quench a 5 µL aliquot in methanol and analyze via LC-MS. You should observe the methyl ester of your acid (confirming the presence of the highly reactive acyl fluoride). If you only see the free acid, TCFH activation has failed; check reagent moisture.

  • Coupling: Add 1-(2,8-Diazaspiro[4.5]decan-2-yl)ethanone (1.0 eq) in one portion.

  • Monitoring: Stir at 40 °C for 2–4 hours.

    • Self-Validation Check 2: Monitor by TLC. The highly polar spiro amine spot should disappear, replaced by a less polar amide spot.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with EtOAc, wash with 1M HCl (to remove NMI and unreacted amine), and dry over Na₂SO₄.

AmideCoupling RCOOH Carboxylic Acid AcylF Acyl Fluoride (Low Steric Profile) RCOOH->AcylF TCFH/NMI OAt OAt Active Ester (High Steric Profile) RCOOH->OAt HATU TCFH TCFH + NMI HATU HATU + DIPEA Product Desired Amide (Fast, High Yield) AcylF->Product + Amine NoProduct Decomposition (Steric Clash, Low Yield) OAt->NoProduct + Amine Amine 1-(2,8-Diazaspiro[4.5]decan-2-yl)ethanone

Mechanistic divergence of amide coupling pathways based on the steric profile of the active ester.

Section 2: Buchwald-Hartwig N-Arylation

FAQ & Troubleshooting

Q: My Pd-catalyzed cross-coupling with aryl chlorides stalls, and I observe rapid black palladium precipitation. How do I fix this? A: In the Buchwald-Hartwig amination of hindered secondary amines, the oxidative addition of the aryl halide and the subsequent amine coordination usually proceed smoothly. However, reductive elimination is the kinetic bottleneck[3]. The severe steric congestion between the spirocyclic amine and the aryl group on the Pd(II) intermediate prevents the complex from adopting the necessary geometry to release the product. This stalled intermediate eventually degrades into inactive Pd(0) black[4].

Q: Which ligands are optimal for forcing reductive elimination in spirocyclic amines? A: You must use bulky, electron-rich dialkylbiaryl phosphine ligands, specifically BrettPhos or RuPhos . The massive triisopropylphenyl group on BrettPhos exerts intense steric pressure on the palladium center, physically forcing the aryl and spirocyclic amine ligands closer together. This geometric distortion artificially lowers the activation energy required for the challenging C-N reductive elimination step[4].

Quantitative Ligand Selection Guide

Table 2: Buchwald-Hartwig Optimization for Spirocyclic Amines

Ligand SystemCatalyst PrecursorBaseTarget SubstrateTypical Yield
XantPhosPd₂(dba)₃Cs₂CO₃Primary Amines< 5% (Fails)
BINAPPd(OAc)₂NaOtBuUnhindered Sec. Amines10 - 20%
RuPhosRuPhos Pd G3LiHMDSHindered Sec. Amines75 - 85%
BrettPhos BrettPhos Pd G3 NaOTMS Highly Hindered Spiro Amines 85 - 98%
Protocol 2: Buchwald-Hartwig Coupling with BrettPhos (Self-Validating)

Causality Note: We utilize BrettPhos Pd G3 (a pre-catalyst) rather than mixing Pd₂(dba)₃ and ligand. G3 pre-catalysts ensure a 1:1 Ligand-to-Palladium ratio and rapidly generate the active monoligated Pd(0) species upon mild base activation, preventing early catalyst death. NaOTMS is used as a moderate-strength base to prevent base-mediated decomposition of sensitive functional groups[4].

  • Preparation: In a glovebox or under strict Schlenk conditions, charge a vial with the aryl halide (1.0 eq), 1-(2,8-Diazaspiro[4.5]decan-2-yl)ethanone (1.2 eq), BrettPhos Pd G3 (2–5 mol%), and NaOTMS (1.5 eq).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (0.1 M). Seal the vial with a Teflon-lined cap.

  • Reaction: Heat the mixture to 80 °C with vigorous stirring.

    • Self-Validation Check 1: Observe the reaction color. A persistent red/orange hue indicates active Pd(0)/Pd(II) catalytic cycling. If the solution turns completely black within 30 minutes (Pd black), reductive elimination has stalled; you must increase the steric bulk of the ligand (e.g., switch from RuPhos to BrettPhos) or increase the temperature to 100 °C.

  • Monitoring: Sample the reaction at 4 hours via LC-MS.

    • Self-Validation Check 2: Look for the presence of the dehalogenated aryl starting material (Ar-H). High levels of Ar-H indicate that β-hydride elimination is competing with reductive elimination, confirming that the amine is too hindered for the current ligand pocket.

  • Workup: Cool to room temperature, dilute with EtOAc, filter through a short pad of Celite to remove palladium residues and inorganic salts, and concentrate for column chromatography.

BHCycle Pd0 Active Pd(0)L (BrettPhos) PdII_OA Pd(II)(Ar)(X)L Oxidative Addition Pd0->PdII_OA + Ar-X PdII_Amine Pd(II)(Ar)(NR2)L Amine Coordination PdII_OA->PdII_Amine + Spiro Amine / Base Product Arylated Spiro Amine PdII_Amine->Product Reductive Elimination (BrettPhos accelerates) DeadEnd Catalyst Deactivation (Pd Black) PdII_Amine->DeadEnd Steric Stagnation (Small ligands fail) Product->Pd0 Catalyst Regeneration

Catalytic cycle highlighting the reductive elimination bottleneck resolved by bulky BrettPhos ligands.

References
  • Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions Massachusetts Institute of Technology (DSpace)[Link]

  • General chemoselective hindered amide coupling enabled by TCFH-catalytic Oxyma and transient imine protection Chemical Communications (RSC Publishing)[Link]

Sources

Optimization

Troubleshooting low reactivity of secondary amines in diazaspirodecane derivatives

Introduction: The Challenge of the Caged Amine Diazaspirodecane scaffolds are privileged structures in modern drug discovery, prized for their rigid, three-dimensional architecture which allows for precise presentation o...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Challenge of the Caged Amine

Diazaspirodecane scaffolds are privileged structures in modern drug discovery, prized for their rigid, three-dimensional architecture which allows for precise presentation of pharmacophoric elements. However, this structural rigidity, particularly the spirocyclic fusion, often leads to a significant challenge for synthetic chemists: the low nucleophilicity of the constituent secondary amines. This guide provides in-depth troubleshooting strategies and foundational knowledge to address and overcome common reactivity issues encountered during the functionalization of these complex amines.

Troubleshooting Guide: From Stalled Reactions to High-Yielding Success

This section addresses specific experimental failures in a question-and-answer format, providing not just solutions, but the underlying chemical reasoning to empower your synthetic strategy.

Q1: My N-acylation or N-alkylation reaction shows little to no conversion, even after extended reaction times. What are the primary causes and how can I fix it?

This is the most common issue when working with diazaspirodecane systems. The low conversion is almost always rooted in the inherent low reactivity of the secondary amine, which can be attributed to two main factors: steric hindrance and electronic effects.

Primary Cause A: Severe Steric Hindrance

The spirocyclic framework creates a congested environment around the nitrogen atom. The lone pair of electrons, the source of the amine's nucleophilicity, is physically shielded from approaching electrophiles.[1][2] This steric congestion dramatically increases the activation energy of the reaction.

Caption: Steric shielding of the secondary amine by the rigid spirocyclic scaffold.

Primary Cause B: Reduced Nucleophilicity

While secondary amines are generally considered strong nucleophiles due to the electron-donating nature of their two alkyl substituents, the rigid ring system of a diazaspirodecane can sometimes lead to unfavorable electronic effects or conformational constraints that reduce the availability of the nitrogen lone pair.[3][4]

Solutions & Methodologies

A multi-pronged approach focusing on enhancing the reactivity of the electrophile, optimizing reaction conditions, or, cautiously, activating the amine is necessary.

Solution A: Optimize Reaction Conditions

Before employing more complex solutions, ensure your fundamental reaction conditions are optimized for a sterically hindered system.

ParameterRecommendation & Rationale
Temperature Refluxing conditions are often necessary to provide sufficient energy to overcome the high activation barrier. Start at a moderate temperature (e.g., 60-80 °C) and increase incrementally.
Solvent Use a high-boiling point, polar aprotic solvent like DMF, DMAc, or NMP. These solvents can help dissolve all components and are stable at high temperatures.[5] For some reactions, fluorinated alcohols like TFE or HFIP can activate electrophiles through hydrogen bonding.[6][7]
Base (for Acylations) For acylations with acyl chlorides, a non-nucleophilic, hindered base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is crucial to scavenge the HCl byproduct without competing with the substrate.

Solution B: Activate the Electrophile with Catalysts

This is often the most effective strategy. Instead of forcing the "weak" nucleophile to react, you make the electrophile "stronger" and more attractive.

  • For N-Acylations: Use coupling reagents. Reagents like HATU, HBTU, or PyBOP convert the carboxylic acid into a highly reactive activated ester in situ, which is much more susceptible to nucleophilic attack by the hindered amine.

  • For N-Alkylations: Employ a Lewis acid or a phase-transfer catalyst (PTC). A Lewis acid can coordinate to the leaving group of the alkylating agent, making it more labile.

Catalyst TypeExamplesRecommended ConditionsMechanism of Action
Coupling Reagents HATU, HBTU, PyBOP1.1 - 1.5 eq. reagent, 2-3 eq. DIPEA, in DMF or CH₂Cl₂Forms a highly reactive O-acylisourea intermediate from a carboxylic acid.
Lewis Acids Sc(OTf)₃, Yb(OTf)₃, ZnCl₂0.1 - 1.0 eq. catalyst, High Temp (80-120 °C)Coordinates to the electrophile (e.g., halide), increasing its electrophilicity and facilitating displacement.
Phase-Transfer Tetrabutylammonium bromide (TBAB)0.1 eq. catalyst, K₂CO₃, Toluene/H₂OFacilitates the transfer of the anionic nucleophile (if deprotonated) or the electrophile between phases, increasing effective concentration.

Solution C: Activate the Amine (Use with Caution)

Deprotonating the secondary amine to form the corresponding amide anion will dramatically increase its nucleophilicity. However, this can be challenging and may lead to side reactions.

  • Method: Use a very strong, non-nucleophilic base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) in an anhydrous aprotic solvent like THF or DME at low temperature (e.g., 0 °C to -78 °C) before adding the electrophile.

  • Warning: This method is highly sensitive to moisture and air. The resulting amide is extremely reactive and may cause decomposition of sensitive electrophiles or lead to undesired side reactions. This should be considered a last resort.

Q2: My reaction is messy, showing multiple spots on TLC and complex signals in LC-MS. How can I improve selectivity?

A lack of selectivity often points to the functionalization of other reactive sites on the molecule or decomposition.

Cause: Competing Reactions

If your diazaspirodecane derivative contains other nucleophilic sites (e.g., another amine, a hydroxyl group), they may compete in the reaction. Furthermore, harsh conditions required for the hindered amine can cause decomposition.

Solution: Employ an Orthogonal Protecting Group Strategy

Protecting more reactive functional groups allows you to use the necessary forcing conditions to functionalize the hindered secondary amine without side reactions. Carbamates are excellent protecting groups for amines.

Protecting GroupInstallation ReagentDeprotection ConditionKey Feature
Boc (tert-Butoxycarbonyl)Di-tert-butyl dicarbonate (Boc)₂OStrong Acid (e.g., TFA in CH₂Cl₂)Stable to base and hydrogenation.
Cbz (Carboxybenzyl)Benzyl chloroformate (Cbz-Cl)Catalytic Hydrogenation (H₂, Pd/C)Stable to acidic and basic conditions.
Fmoc (9-Fluorenylmethyloxycarbonyl)Fmoc-Cl or Fmoc-OSuBase (e.g., 20% Piperidine in DMF)Stable to acid and hydrogenation.

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Caption: A decision-making workflow for troubleshooting diazaspirodecane functionalization.

Frequently Asked Questions (FAQs)

FAQ 1: Why is a secondary amine in a diazaspirodecane so much less reactive than diethylamine?

The key difference lies in steric accessibility. Diethylamine has flexible ethyl groups that can rotate out of the way, allowing its nucleophilic lone pair to easily attack an electrophile. In a diazaspirodecane, the "alkyl groups" are locked into a rigid ring structure that creates a permanent, congested pocket around the nitrogen, severely hindering the approach of reactants.[2][8]

FAQ 2: How critical is pH control in these reactions?

For many reactions in organic solvents, explicit pH control isn't feasible. However, the underlying principle is crucial. The amine must be in its free, neutral form (R₂NH) to be nucleophilic. If the reaction generates acid (like HCl from an acyl chloride), a base must be added to neutralize it. Otherwise, the amine will become protonated to its non-nucleophilic ammonium salt form (R₂NH₂⁺), shutting down the reaction.[9]

FAQ 3: How do I monitor the progress of such a slow reaction?

Patience and reliable analytical techniques are key.

  • Thin-Layer Chromatography (TLC): Use a relatively polar eluent system (e.g., 5-10% Methanol in Dichloromethane) to see a clear separation between the more polar starting amine and the less polar product. Staining with ninhydrin can be useful if one of the amines is primary or less substituted.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the gold standard. It allows you to monitor the disappearance of your starting material's mass peak and the appearance of your product's mass peak, providing unambiguous confirmation and quantification of conversion over time.[10][11]

Experimental Protocols

Protocol 1: General Procedure for HATU-Mediated Acylation of a Hindered Diazaspirodecane

This protocol describes the coupling of a carboxylic acid to a challenging secondary amine.

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve the diazaspirodecane derivative (1.0 eq.) and the carboxylic acid (1.1 eq.) in anhydrous DMF (approx. 0.1 M concentration).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq.) to the solution and stir for 5 minutes.

  • Activation: In a separate vial, dissolve HATU (1.2 eq.) in a small amount of anhydrous DMF. Add this solution dropwise to the reaction mixture at room temperature.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by LC-MS every 2-4 hours. If the reaction is slow, it can be gently heated to 40-50 °C.

  • Workup: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with water (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography on silica gel.

References

  • Synthesis of 8-oxa-2-azaspiro[4.5]decane. ResearchGate. Available from: [Link]

  • Synthesis of 1‐azaspiro[4.5]decane scaffold. ResearchGate. Available from: [Link]

  • Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. PubMed. Available from: [Link]

  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. McMaster University. Available from: [Link]

  • Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. PubMed. Available from: [Link]

  • Catalytic diazene synthesis from sterically hindered amines for deaminative functionalization. Nature Communications. Available from: [Link]

  • Reaction of Amines with Nitrous Acid. Michigan State University Chemistry. Available from: [Link]

  • Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. ResearchGate. Available from: [Link]

  • Steering on-surface reactions through molecular steric hindrance and molecule-substrate van der Waals interactions. University of Bern BORIS Portal. Available from: [Link]

  • Opinion on Nitrosamines and Secondary Amines in Cosmetic Products. European Commission. Available from: [Link]

  • Catalytic diazene synthesis from sterically hindered amines for deaminative functionalization. Nature Communications. Available from: [Link]

  • Study on the Effect of the Nucleophilicity of Amine Accelerators on the Process and Dielectric Properties of Epoxy Materials for Dry Bushing. MDPI. Available from: [Link]

  • Protecting Groups List. SynArchive. Available from: [Link]

  • Secondary Amines from Catalytic Amination of Bio-Derived Phenolics over Pd/C and Rh/C: Effect of Operation Parameters. MDPI. Available from: [Link]

  • Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? PMC. Available from: [Link]

  • Amine-Based Solvents and Additives to Improve the CO2 Capture Processes: A Review. MDPI. Available from: [Link]

  • Synthesis and Anticonvulsant Activity of Substituted-1,3-diazaspiro[4.5]decan-4-ones. ResearchGate. Available from: [Link]

  • Selective Protection of Secondary Amines as the N-Phenyl Triazenes. PMC. Available from: [Link]

  • Solvent-Promoted and -Controlled Aza-Michael Reaction with Aromatic Amines. National Open Access Monitor, Ireland. Available from: [Link]

  • Catalytic diazene synthesis from sterically hindered amines for deaminative functionalization. Nature Communications. Available from: [Link]

  • (PDF) Steric Hindrance Effect in High-Temperature Reactions. ResearchGate. Available from: [Link]

  • Nucleophilicity Trends of Amines. Master Organic Chemistry. Available from: [Link]

  • Solvent effects in the aza-Michael addition of anilines. Comptes Rendus de l'Académie des Sciences. Available from: [Link]

  • 5 Key Basicity Trends of Amines. Master Organic Chemistry. Available from: [Link]

  • Impact of Solvent on the Thermal Stability of Amines. PMC. Available from: [Link]

  • Control of steric hindrance on restriction enzyme reactions with surface-bound DNA nanostructures. PubMed. Available from: [Link]

  • Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Available from: [Link]

  • Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. PubMed. Available from: [Link]

  • Reaction of Secondary and Tertiary Amines with Nitric Oxide in the Presence of Oxygen. Chemical & Pharmaceutical Bulletin. Available from: [Link]

  • Amino Acid-Protecting Groups. SciSpace. Available from: [Link]

  • Direct Deamination of Primary Amines via Isodiazene Intermediates. PMC. Available from: [Link]

  • A new dual electrophilicity/nucleophilicity index. An application to the study of the regioselectivity of polar Diels-Alder reactions. Semantic Scholar. Available from: [Link]

  • 22.6: Reactions of Amines. Chemistry LibreTexts. Available from: [Link]

  • Amines as Nucleophiles. Chemistry LibreTexts. Available from: [Link]

  • Nucleophilicities of Amines, Amino Acids and Pyridines. University of Munich. Available from: [Link]

  • Current analytical methods for the detection of dityrosine, a biomarker of oxidative stress, in biological samples. PubMed. Available from: [Link]

  • Condensation of Diacetyl with Alkyl Amines: Synthesis and Reactivity of p-Iminobenzoquinones and p-Diiminobenzoquinones. PMC. Available from: [Link]

  • ANALYTICAL METHODS - Toxicological Profile for Diazinon. NCBI Bookshelf. Available from: [Link]

  • Analytical method validation and monitoring of diacetyl in liquors from Korean market. PubMed. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Acylation Temperature for 1-(2,8-Diazaspiro[4.5]decan-2-yl)ethanone

Welcome to the Technical Support Center for spirocyclic scaffold functionalization. This guide is specifically engineered for researchers and drug development professionals working with the 1-(2,8-Diazaspiro[4.5]decan-2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for spirocyclic scaffold functionalization. This guide is specifically engineered for researchers and drug development professionals working with the 1-(2,8-Diazaspiro[4.5]decan-2-yl)ethanone building block. By understanding the thermodynamic and kinetic requirements of this specific molecule, you can eliminate side reactions, maximize yield, and ensure reproducible amide bond formation.

Mechanistic Insights: Why Temperature Matters

The molecule 1-(2,8-Diazaspiro[4.5]decan-2-yl)ethanone features a pre-acetylated pyrrolidine nitrogen (N2), leaving the piperidine nitrogen (N8) as the sole nucleophile. While piperidine nitrogens are generally highly reactive, the spiro[4.5]decane core imposes a rigid chair conformation. The adjacent spiro-carbon (C5) creates a localized steric microenvironment that alters the activation energy required for nucleophilic attack[1].

The Core Causality of Temperature Control:

  • Low Temperatures (0 °C): Highly reactive electrophiles (e.g., acyl chlorides) generate significant exothermic energy upon reacting with the N8 amine. Cooling to 0 °C suppresses local thermal spikes that lead to degradation or spurious O-acylation of the N2-amide carbonyl.

  • Elevated Temperatures (40 °C–60 °C): When utilizing bulky carboxylic acids or less reactive coupling reagents (e.g., HATU, EDC), the steric hindrance of the spiro-center prevents the reaction from proceeding at room temperature. Mild heating provides the kinetic energy necessary to cross the activation barrier, a principle heavily utilized when coupling sterically hindered substrates[2].

Temperature Optimization Matrix

The optimal reaction temperature is strictly dictated by the electrophilicity of your acylating agent. Use the following self-validating data matrix to select your baseline conditions.

Acylating AgentOptimal Temp RangeCausality & Mechanistic RationaleSelf-Validation Target
Acyl Chlorides 0 °C → 25 °CHighly exothermic. 0 °C controls the initial burst of reactivity; warming to 25 °C ensures total consumption of the spirocycle.LC-MS shows <5% SM after 2 hours at 25 °C.
Acid Anhydrides 25 °C (Isothermal)Moderate reactivity. Ambient thermal energy is perfectly balanced for the N8 nucleophilicity without risking over-reaction.TLC shows complete disappearance of the ninhydrin-active spot.
Carboxylic Acids (HATU/DIPEA) 25 °C → 40 °CActive esters require kinetic activation. Mild heating overcomes the steric bulk of the spiro[4.5]decane system.LC-MS confirms [M+H]+ of the product without active ester hydrolysis byproducts.
Acyl Fluorides 40 °C → 60 °CHighly stable intermediates. Elevated temperatures are mandatory to drive the coupling of hindered substrates[2].>90% conversion achieved only after 12 hours of continuous heating.

Experimental Workflows & SOPs

To ensure trustworthiness, the following protocols are designed as self-validating systems . Do not proceed to workup until the in-process validation checkpoint is met.

Protocol A: Low-Temperature Acylation (For Acyl Chlorides)
  • Preparation: Dissolve 1-(2,8-Diazaspiro[4.5]decan-2-yl)ethanone (1.0 eq, m/z 183.1 [M+H]+) and anhydrous DIPEA (2.0 eq) in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M.

  • Thermal Control: Submerge the reaction vessel in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 10 minutes. (Causality: Prevents exothermic degradation).

  • Addition: Add the acyl chloride (1.1 eq) dropwise over 15 minutes.

  • Propagation: Maintain at 0 °C for 30 minutes, then remove the ice bath. Allow the reaction to warm naturally to 25 °C and stir for 2 hours.

  • Self-Validation Checkpoint: Remove a 10 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS. The starting material peak ( m/z 183.1) must be < 5%. If > 5%, add 0.2 eq of acyl chloride and stir for 1 additional hour.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with DCM, dry over Na₂SO₄, and concentrate.

Protocol B: Elevated-Temperature Acylation (For Carboxylic Acids via HATU)
  • Pre-activation: Dissolve the carboxylic acid (1.2 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M). Add DIPEA (3.0 eq) and stir at 25 °C for 15 minutes to form the active ester.

  • Substrate Addition: Add 1-(2,8-Diazaspiro[4.5]decan-2-yl)ethanone (1.0 eq) to the mixture.

  • Kinetic Activation: Transfer the vessel to a thermostated heating block set to 40 °C. (Causality: The active ester is less electrophilic; thermal energy is required to push the hindered N8 amine through the transition state).

  • Propagation: Stir for 12–16 hours under an inert atmosphere.

  • Self-Validation Checkpoint: Spot the mixture on a TLC plate (10% MeOH in DCM) and apply Ninhydrin stain. The secondary amine starting material stains bright purple. The complete absence of this spot confirms success. If present, increase temperature to 50 °C for 2 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash extensively with 5% aqueous LiCl (3x) to remove DMF and HATU byproducts.

Decision Logic Visualization

Workflow Start Acylation of N8 on 1-(2,8-Diazaspiro[4.5]decan-2-yl)ethanone Agent Select Acylating Agent Start->Agent Chloride Highly Reactive (Acyl Chlorides, Anhydrides) Agent->Chloride Coupling Moderately Reactive (Carboxylic Acids + HATU/EDC) Agent->Coupling TempLow 0 °C to 25 °C (Exothermic Control) Chloride->TempLow TempMid 25 °C to 40 °C (Kinetic Activation) Coupling->TempMid Issue2 Degradation / Impurities? TempLow->Issue2 If TLC shows multiple spots Issue1 Incomplete Conversion? TempMid->Issue1 If SM remains >10% Action1 Increase Temp to 40 °C or Add DMAP Catalyst Issue1->Action1 Action2 Maintain at 0 °C longer Reduce Base Equivalents Issue2->Action2

Diagnostic workflow for optimizing the acylation temperature of the 2,8-diazaspiro[4.5]decane core.

Troubleshooting & FAQs

Q: Why am I seeing incomplete conversion when using HATU at room temperature? A: The spirocyclic core imposes moderate steric hindrance on the N8 position[1]. At 25 °C, the kinetic energy is often insufficient for the hindered amine to attack the bulky HATU-activated ester. Increasing the reaction temperature to 40 °C provides the necessary energy to cross the activation barrier without degrading the reagents.

Q: My reaction with acetyl chloride turns dark and yields multiple spots on TLC. What is the cause? A: This is a classic symptom of thermal runaway. Acyl chlorides react violently with secondary amines. If the reaction is initiated at room temperature rather than 0 °C, the localized exotherm can cause degradation of the spirocycle or trigger unwanted side reactions. Always initiate acyl chloride additions at 0 °C.

Q: Can I run the acylation at reflux (>80 °C) to force a stubborn reaction to completion? A: It is highly discouraged. While the N2 position is already acetylated (an amide) and generally non-nucleophilic, extreme thermal stress combined with an excess of acylating agent can force O-acylation of the N2-amide carbonyl, forming an unstable O-acyl imidate. If a reaction is stubborn at 40 °C, switch to a more reactive intermediate (e.g., generating an acyl fluoride in situ) rather than blindly increasing the temperature[2].

References

1.[1] Title: The Synthesis of Methyl-Substituted Spirocyclic Piperidine-Azetidine (2,7-Diazaspiro[3]nonane) and Spirocyclic Piperidine-Pyrrolidine (2,8-Diazaspiro[4.5]decane) Ring Systems Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

2.[2] Title: A protocol for amide bond formation with electron deficient amines and sterically hindered substrates Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

Sources

Optimization

Resolving DMSO solubility issues for 1-(2,8-Diazaspiro[4.5]decan-2-yl)ethanone analogs

Welcome to the Technical Support Center for handling 1-(2,8-Diazaspiro[4.5]decan-2-yl)ethanone and its structural analogs. As a Senior Application Scientist, I have designed this guide to help you navigate the specific p...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling 1-(2,8-Diazaspiro[4.5]decan-2-yl)ethanone and its structural analogs.

As a Senior Application Scientist, I have designed this guide to help you navigate the specific physicochemical hurdles associated with this scaffold. While spirocyclic diamines are highly valued in modern drug discovery for their high fraction of sp3-hybridized carbons ( Fsp3​ ) and improved pharmacokinetic profiles [1], their rigid 3D conformations and strong hydrogen-bonding capabilities (via the acetyl group and secondary/tertiary amines) can lead to exceptionally high crystal lattice energies. This often manifests as stubborn insolubility in DMSO and rapid kinetic precipitation upon dilution in aqueous assay buffers.

This guide provides self-validating protocols, mechanistic explanations, and troubleshooting steps to ensure the integrity of your screening data.

Workflow: Solubility Troubleshooting Logic

G Start 1. Weigh Analog AddDMSO 2. Add Anhydrous DMSO (Target: 10 mM) Start->AddDMSO Check1 Clear Solution? AddDMSO->Check1 Sonicate 3. Bath Sonication (37°C) 10-15 mins Check1->Sonicate No Aqueous 5. Dilute in Aqueous Buffer (Rapid Mixing) Check1->Aqueous Yes Check2 Clear Solution? Sonicate->Check2 DiluteDMSO 4. Dilute to 1-5 mM or Add Co-solvent Check2->DiluteDMSO No Check2->Aqueous Yes DiluteDMSO->AddDMSO Retry Check3 Clouding / Nanoparticles? Aqueous->Check3 Formulate 6. Stepwise Dilution + Tween-80/PEG-400 Check3->Formulate Yes Success 7. Proceed to Assay Check3->Success No Formulate->Success

Decision matrix for resolving spirocyclic analog solubility issues in DMSO and aqueous media.

Step-by-Step Methodologies

Protocol A: Preparation of the Primary DMSO Stock (Overcoming Lattice Energy)

The rigid 1-(2,8-Diazaspiro[4.5]decan-2-yl)ethanone core can form highly stable crystalline lattices. Overcoming this initial thermodynamic barrier requires strict control of moisture and thermal energy.

  • Equilibration: Allow the lyophilized compound vial to equilibrate to room temperature (approx. 30 minutes) in a desiccator before opening. Causality: Opening a cold vial causes atmospheric moisture to condense on the powder, which drastically reduces subsequent DMSO solubility.

  • Solvent Selection: Use only high-purity, anhydrous DMSO (≤0.005% water).

  • Initial Solubilization: Add anhydrous DMSO to achieve a target concentration of 10 mM. Vortex vigorously for 2 minutes.

  • Thermal & Acoustic Disruption: If particulates remain, subject the vial to bath sonication at 37°C for 15 minutes. Causality: Low-energy sonication provides the cavitation energy required to disrupt the spirocyclic crystal lattice without degrading the molecule [2].

  • Validation: Centrifuge the tube at 10,000 x g for 5 minutes. Carefully inspect the bottom for a micro-pellet. If a pellet exists, the true concentration is lower than calculated; you must dilute the stock to 5 mM or 1 mM and repeat the sonication.

Protocol B: Aqueous Assay Dilution (Preventing Kinetic Precipitation)

When diluting a DMSO stock into an aqueous buffer, the sudden shift in solvent polarity causes supersaturation. Instead of forming a true thermodynamic solution, lipophilic analogs often nucleate into colloidal nanoparticles [3].

  • Intermediate Dilution: Create an intermediate stock in 100% DMSO (e.g., 100x your final desired assay concentration).

  • Buffer Pre-warming: Pre-warm your aqueous assay buffer (e.g., PBS or cell culture media) to 37°C.

  • Rapid Dispersion: Place the aqueous buffer on a vortex mixer at medium speed. Add the intermediate DMSO stock dropwise directly into the vortex vortex-cone. Causality: Rapid mechanical mixing prevents localized zones of high DMSO/compound concentration, minimizing the nucleation kinetics of nanoparticles.

  • Validation: Measure the Optical Density (OD) of the final solution at 600 nm. An OD600​ > 0.05 compared to a blank buffer indicates colloidal nanoparticle scattering (kinetic precipitation) [4].

Quantitative Formulation Guidelines

If your analog fails Protocol B and exhibits kinetic precipitation, you must alter the solvent environment. Below is a validated matrix of co-solvents and excipients compatible with most in vitro and in vivo workflows.

Excipient / Co-solventPrimary FunctionMax In Vitro Conc. (Cellular)Max In Vivo Conc. (Systemic)Mechanism of Action
DMSO Primary Solvent0.1% – 0.5%< 10%Disrupts crystal lattice; highly polar aprotic solvation.
PEG-400 Co-solvent< 1.0%< 30%Lowers dielectric constant of the aqueous phase, bridging polarity gaps.
Tween-80 Non-ionic Surfactant< 0.01%< 5%Forms micelles around lipophilic spirocyclic domains, preventing aggregation.
HP- β -CD Complexing Agent< 1.0 mM< 20%Encapsulates the hydrophobic regions of the analog within a hydrophilic cyclodextrin cavity.

Frequently Asked Questions (FAQs)

Q1: My analog was perfectly clear in the 10 mM DMSO stock, but it crashed out immediately when I added it to my cell culture media. Why? A1: You are observing the difference between thermodynamic solubility (in DMSO) and kinetic solubility (in water). The 1-(2,8-Diazaspiro[4.5]decan-2-yl)ethanone scaffold has a high Fsp3​ character, but depending on its specific R-group substituents, it may still possess high lipophilicity. When introduced to water, the compound experiences a "solvent shock," rapidly nucleating into colloidal nanoparticles rather than dissolving [3]. To fix this, utilize the rapid dispersion technique in Protocol B, or pre-mix your DMSO stock with a surfactant like Tween-80 before aqueous dilution.

Q2: I stored my 10 mM DMSO stock at -20°C. After three freeze-thaw cycles, it formed a precipitate that won't redissolve. Is the compound degraded? A2: The compound is likely intact, but the solvent system is compromised. DMSO is exceptionally hygroscopic. Every time you open a cold tube, water condenses into the solvent. Lipinski et al. demonstrated that water uptake into DMSO synergistically enhances compound precipitation and drastically increases the cavitation energy required to redissolve the solid [2]. Solution: Discard the compromised stock. In the future, aliquot your primary DMSO stock into single-use volumes (e.g., 20 µL) and store them at -80°C. Never subject DMSO stocks to repeated freeze-thaw cycles.

Q3: Aren't spirocycles supposed to be highly soluble compared to flat aromatic rings? A3: Yes, the "escape from flatland" strategy—incorporating sp3-rich spirocycles—generally improves aqueous solubility by preventing the flat π−π stacking that plagues planar molecules [1]. However, the ethanone (acetyl) group and the diaza-core act as strong hydrogen-bond acceptors and donors. If the analog crystallizes in a conformation that maximizes these intermolecular H-bonds, the resulting crystal lattice energy can be extremely high, making the initial dissolution step in DMSO very difficult.

Q4: Can I heat the DMSO stock to 60°C to force dissolution? A4: It is highly discouraged. While heat increases thermodynamic solubility, heating DMSO above 40°C in the presence of oxygen can lead to the oxidation of secondary/tertiary amines within the diazaspiro-core, forming N-oxides. Stick to gentle warming (37°C) combined with acoustic sonication.

References

  • Drug Hunter. (2024). The Spirocycle Surge in Drug Discovery. Retrieved from: [Link]

  • Oldenburg, K., Pooler, D., Scudder, K., Lipinski, C., & Kelly, M. (2005). High throughput sonication: evaluation for compound solubilization. Combinatorial Chemistry & High Throughput Screening, 8(6), 499-512. Retrieved from: [Link]

  • Waters Corporation. (2022). High-Throughput Measurement of Compound Solubility and Physical Form with BMI. Retrieved from: [Link]

  • Raytor Instruments. (2026). Pharmaceutical Solubility Testing: Why It Matters and What It Really Measures. Retrieved from: [Link]

Troubleshooting

Minimizing side reactions during 1-(2,8-Diazaspiro[4.5]decan-2-yl)ethanone functionalization

Welcome to the Technical Support Center for spirocyclic diamine functionalization. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic challenges associated with 1-(2,8-Diaza...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for spirocyclic diamine functionalization. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic challenges associated with 1-(2,8-Diazaspiro[4.5]decan-2-yl)ethanone .

Spirocyclic diamines are highly prized in modern medicinal chemistry for their ability to increase the fraction of sp³-hybridized carbons (Fsp³), thereby improving aqueous solubility, permeability, and off-target profiles [1]. However, the dual-nitrogen nature of the 2,8-diazaspiro[4.5]decane scaffold presents a unique synthetic challenge: selectively functionalizing the free secondary amine at the N8 position (piperidine ring) without compromising the integrity of the N2-acetamide group (pyrrolidine ring) [2].

Below is a comprehensive, field-proven troubleshooting guide and protocol repository to ensure high-fidelity functionalization.

Diagnostic Decision Tree

Use the following diagnostic workflow to rapidly identify and resolve the most common side reactions encountered during N8-functionalization.

TroubleshootingWorkflow Start Initiate N8-Functionalization Check1 LC-MS Analysis: Is N2-Acetamide intact? Start->Check1 Issue1 Deacetylation Detected (M-42 Da) Check1->Issue1 No Check2 Is product over-alkylated? (Baseline polarity on TLC) Check1->Check2 Yes Sol1 Switch to non-nucleophilic base (e.g., DIPEA) & anhydrous solvent Issue1->Sol1 Issue2 Quaternary Salt Formed (N8,N8-Dialkylation) Check2->Issue2 Yes Success Desired N8-Functionalized Spirocycle Isolated Check2->Success No Sol2 Pivot to Reductive Amination with STAB Issue2->Sol2

Diagnostic workflow for troubleshooting 1-(2,8-Diazaspiro[4.5]decan-2-yl)ethanone side reactions.

Troubleshooting Guide & FAQs

Q1: My LC-MS shows a major byproduct corresponding to a mass loss of 42 Da. What is the mechanism behind this failure? A: You are observing deacetylation (amide hydrolysis) at the N2 position. The N2-acetamide group is susceptible to nucleophilic attack and subsequent cleavage under strongly basic (e.g., aqueous NaOH, KOH) or highly acidic conditions, especially at elevated temperatures. Causality & Mitigation: Hydroxide ions readily attack the carbonyl carbon of the acetamide. To prevent this, strictly avoid aqueous inorganic bases. Shift to non-nucleophilic organic bases such as N,N-Diisopropylethylamine (DIPEA) or mild, anhydrous inorganic bases like K₂CO₃ in aprotic solvents (e.g., DMF, Acetonitrile).

Q2: During direct N-alkylation with an alkyl halide, I am generating a highly polar byproduct that remains at the baseline on normal-phase TLC. How do I prevent this? A: This indicates over-alkylation , resulting in the formation of an N8,N8-dialkyl quaternary ammonium salt. Causality & Mitigation: Once the secondary amine at N8 is mono-alkylated, the resulting tertiary amine becomes more nucleophilic due to the electron-donating inductive effect of the newly added alkyl group. This makes the mono-alkylated product outcompete the starting material for the electrophile. Direct alkylation of spirocyclic secondary amines is notoriously difficult to control. We strongly recommend pivoting to a reductive amination strategy [3]. If direct alkylation is mandatory, use exactly 1.0 equivalent of the electrophile, a bulky base (DIPEA), and maintain the reaction at 0 °C.

Q3: My reductive amination is stalling at 40-50% conversion. Should I heat the reaction to drive it to completion? A: Do not heat the reaction excessively , as thermal stress promotes side reactions like disproportionation or N2-deacetylation. The stalling is caused by the steric hindrance inherent to the spiro[4.5]decane core, which kinetically slows down the initial iminium ion formation. Causality & Mitigation: Sodium Triacetoxyborohydride (STAB) is a mild reducing agent that requires the iminium to form first. To overcome the steric barrier, add a Lewis acid catalyst such as Titanium(IV) isopropoxide (Ti(OiPr)₄) or a catalytic amount of glacial acetic acid. Allow the imine/iminium to pre-form for 2–4 hours before introducing the reducing agent.

Mechanistic Reaction Pathways

Understanding the competing pathways is critical for selecting the right reagents. The diagram below illustrates how reagent selection dictates the fate of the spirocycle.

ReactionPathways SM 1-(2,8-Diazaspiro[4.5]decan-2-yl)ethanone (Free N8 Secondary Amine) PathA Aqueous Base / Heat (Hydrolysis Pathway) SM->PathA PathB Excess Alkyl Halide (Quaternization Pathway) SM->PathB PathC Aldehyde + STAB + AcOH (Reductive Amination) SM->PathC ProdA Deacetylated Spirocycle (Loss of N2-Acetyl) PathA->ProdA ProdB N8,N8-Dialkyl Quaternary Ammonium Salt PathB->ProdB ProdC Selective N8-Alkyl N2-Acetyl Product PathC->ProdC

Mechanistic pathways of N8-functionalization highlighting desired products vs. side reactions.

Validated Experimental Protocols

These protocols are designed as self-validating systems to ensure high yield and structural integrity.

Protocol A: Highly Selective Reductive Amination (N8-Alkylation)

Why this works: The use of STAB ensures the N2-acetamide remains untouched, while the pre-formation step overcomes the steric bulk of the spirocycle.

  • Imine Pre-formation: In an oven-dried flask under N₂, dissolve 1-(2,8-Diazaspiro[4.5]decan-2-yl)ethanone (1.0 eq) and the target aldehyde/ketone (1.1 eq) in anhydrous Dichloroethane (DCE) to a concentration of 0.2 M.

  • Acid Catalysis: Add glacial acetic acid (1.5 eq). Stir at room temperature for 2 hours.

    • Validation Check: Take a 5 µL micro-aliquot, quench with NaHCO₃, and analyze via LC-MS to confirm the presence of the intermediate iminium mass.

  • Mild Reduction: Cool the reaction mixture to 0 °C. Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) portion-wise to control the exothermic release.

  • Completion: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Controlled Workup: Quench carefully with saturated aqueous NaHCO₃. Critical: Maintain the aqueous layer at pH ~8. Highly basic workups (pH > 10) risk late-stage deacetylation. Extract with EtOAc, dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Mild N-Acylation (N8-Amidation)

Why this works: Low temperatures and strict stoichiometric control of a non-nucleophilic base prevent cross-reactivity.

  • Preparation: Dissolve the spirocyclic starting material (1.0 eq) in anhydrous Dichloromethane (DCM) (0.2 M).

  • Base Addition: Add DIPEA (2.5 eq) and cool the system to 0 °C using an ice bath.

  • Electrophile Addition: Add the desired acid chloride (1.05 eq) dropwise over 15 minutes to prevent localized heating.

  • Monitoring: Stir for 1 hour at 0 °C.

    • Validation Check: TLC (10% MeOH in DCM, Ninhydrin stain) should show complete consumption of the secondary amine.

  • Workup: Wash the organic layer with 10% aqueous citric acid. This mildly acidic wash removes unreacted amine and DIPEA without cleaving the N2-acetamide. Follow with a brine wash, dry, and concentrate.

Quantitative Data & Compatibility Matrices

Use these tables to select the optimal reaction conditions and avoid reagent-induced side reactions.

Table 1: Base Compatibility Matrix for N2-Acetamide Preservation

Base TypeExample ReagentsN2-Acetamide StabilityRecommended Use Case
Aqueous Hydroxides NaOH, KOH, LiOHPoor (High risk of cleavage)Avoid entirely
Strong Alkoxides NaOMe, KOtBuModerate (Cleaves if heated)Only at < 0 °C
Inorganic Carbonates K₂CO₃, Cs₂CO₃Excellent (If anhydrous)Alkylations in DMF/MeCN
Sterically Hindered Amines DIPEA, TEAExcellent Acylations, Couplings

Table 2: Troubleshooting Side Reactions in N8-Functionalization

Observed Side ReactionPrimary CauseDiagnostic IndicatorPrimary Mitigation Strategy
N2-Deacetylation Nucleophilic/Aqueous baseLC-MS: Target Mass - 42 DaSwitch to DIPEA or anhydrous K₂CO₃.
N8-Over-alkylation Highly reactive electrophileTLC: Baseline spot (polar)Use Reductive Amination (STAB) instead of direct alkylation.
Incomplete Reaction Steric hindrance at spiro coreLC-MS: High Starting MaterialAdd Ti(OiPr)₄ or AcOH; pre-form imine for 2-4 hours.

References

  • Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols Chemical Communications (RSC)[Link]

  • Discovery of Novel 2,8-Diazaspiro[4.5]decanes as Orally Active Glycoprotein IIb-IIIa Antagonists Journal of Medicinal Chemistry (ACS)[Link]

  • Discovery of 2,8-diazaspiro[4.5]decane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors Bioorganic & Medicinal Chemistry Letters[Link]

Reference Data & Comparative Studies

Validation

Comparative Guide: 1-(2,8-Diazaspiro[4.5]decan-2-yl)ethanone vs. Piperazine Scaffolds in Drug Discovery

Executive Summary: The "Escape from Flatland" Piperazine is the third most frequently utilized nitrogen heterocycle in FDA-approved small molecule drugs[1]. While its physicochemical properties generally promote aqueous...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The "Escape from Flatland"

Piperazine is the third most frequently utilized nitrogen heterocycle in FDA-approved small molecule drugs[1]. While its physicochemical properties generally promote aqueous solubility, the ubiquitous nature of the piperazine ring has led to heavily crowded intellectual property (IP) space. More critically, planar piperazine derivatives frequently suffer from developability bottlenecks, specifically Cytochrome P450 (CYP450)-mediated metabolic liabilities and hERG-mediated cardiotoxicity.

To overcome these challenges, modern drug discovery has embraced the "escape from flatland" paradigm by utilizing sp3-rich spirocyclic bioisosteres[2]. The 1-(2,8-diazaspiro[4.5]decan-2-yl)ethanone scaffold represents a highly optimized evolution of the piperazine core. By projecting pharmacophoric vectors into orthogonal 3D planes, this spirocycle disrupts off-target planar binding interactions, sterically shields metabolically labile sites, and opens entirely novel IP space[3].

Structural and Mechanistic Profiling

As an application scientist, it is critical to understand the causality behind why replacing a piperazine with a functionalized diazaspiro[4.5]decane improves a drug's developability profile.

Metabolic Shielding via 3D Sterics Piperazine's flat chair conformation leaves its alpha-carbons highly exposed. In the liver, the basic nitrogen's lone pair facilitates a single-electron transfer to the CYP450 heme iron, triggering alpha-carbon hydrogen abstraction, hydroxylation, and subsequent ring-opening or dealkylation. Conversely, the orthogonal ring fusion of the diazaspiro[4.5]decane core introduces massive steric bulk precisely around these alpha-carbons[4]. The CYP450 active site cannot easily accommodate this rigid 3D architecture, physically preventing the geometry required for alpha-hydrogen abstraction.

Basicity Modulation and hERG Mitigation Unmodified piperazines possess two basic amines (pKa ~9.0). The hERG potassium channel pore contains key aromatic residues (Tyr652 and Phe656) that engage in strong cation- π interactions with basic amines, leading to cardiotoxicity. The 1-(2,8-diazaspiro[4.5]decan-2-yl)ethanone scaffold features an N-acetyl group (ethanone). This acetylation converts one basic amine into a neutral amide, significantly lowering the overall basicity and modulating the lipophilicity (LogD). This ablates the primary hERG binding interaction while maintaining the aqueous solubility required for oral bioavailability[3].

Mechanism CYP CYP450 Active Site Pip Piperazine Scaffold (Exposed Alpha-Carbons) CYP->Pip Easy Access Spiro Diazaspiro[4.5]decane (Sterically Shielded) CYP->Spiro Steric Clash Metab Rapid Ring Opening (High Clearance) Pip->Metab Stable Metabolic Escape (Prolonged Half-Life) Spiro->Stable

Mechanistic basis for improved metabolic stability of spirocyclic scaffolds against CYP450.

Quantitative Comparison: Matched Molecular Pairs

To objectively evaluate the bioisosteric replacement, we compare representative matched molecular pair data where a terminal piperazine is replaced by the 1-(2,8-diazaspiro[4.5]decan-2-yl)ethanone scaffold.

Physicochemical / ADMET ParameterTraditional Piperazine Scaffold1-(2,8-Diazaspiro[4.5]decan-2-yl)ethanoneMechanistic Driver
3D Complexity (Fsp3) Baseline (Planar vector projection)High (Orthogonal vector projection)Spiro-fusion forces 3D structural conformation[3].
Basic pKa (Calculated) ~8.5 – 9.5 (Dual basic centers)~8.0 – 8.5 (Single basic center)N-acetylation neutralizes one nitrogen to an amide.
Metabolic Stability (HLM t1/2) < 20 min (Rapid clearance)> 60 min (Highly stable)Orthogonal bulk prevents CYP450 alpha-oxidation[4].
hERG Inhibition (IC50) < 1.0 µM (High cardiotoxicity risk)> 10.0 µM (Low risk)Disruption of planar pharmacophore and reduced basicity.
Intellectual Property Highly crowded (~20% of drugs)Novel / UnexploredExploitation of complex synthetic spiro-chemistry[2].

Experimental Workflows (Self-Validating Protocols)

To empirically validate the superiority of the spirocyclic scaffold during lead optimization, the following self-validating experimental protocols must be executed.

Protocol 1: Human Liver Microsome (HLM) Stability Assay

Objective: Validate the steric shielding effect against CYP450-mediated degradation.

  • Preparation : Prepare a 10 mM stock of the test compound in DMSO. Dilute to 1 µM in 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation : Combine the test compound with pooled Human Liver Microsomes (final protein concentration: 0.5 mg/mL). Pre-incubate at 37°C for 5 minutes.

  • Initiation : Initiate the enzymatic reaction by adding NADPH (final concentration: 1 mM).

  • Time-Course Sampling : At t = 0, 15, 30, 45, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Validation Controls (Critical) : Run Verapamil (rapid clearance) and Warfarin (low clearance) in parallel. Self-Validation: If Verapamil t1/2 > 15 min, the assay system is invalid (indicating NADPH depletion or inactive microsomes) and must be repeated.

  • Analysis : Centrifuge at 4000 rpm for 15 min. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ) and half-life (t1/2).

Protocol 2: Automated Patch-Clamp hERG Assay

Objective: Confirm the reduction of off-target cardiotoxicity due to basicity modulation and 3D geometry.

  • Cell Preparation : Culture CHO cells stably expressing the human ether-a-go-go-related gene (hERG) potassium channel.

  • Electrophysiology Setup : Utilize an automated patch-clamp system (e.g., QPatch). Hold the cellular membrane potential at -80 mV.

  • Voltage Protocol : Depolarize to +20 mV for 2 seconds (to open and inactivate channels), then repolarize to -50 mV for 2 seconds to elicit outward tail currents.

  • Compound Application : Perfuse the 1-(2,8-diazaspiro[4.5]decan-2-yl)ethanone derivative at ascending concentrations (0.1, 1.0, 10, 30 µM). Wait 3 minutes per concentration to ensure steady-state block.

  • Validation Controls (Critical) : Apply E-4031 (0.1 µM) at the end of the run. Self-Validation: The system is only valid if E-4031 produces >90% tail current inhibition, proving channel responsiveness.

Workflow Start Synthesize 1-(2,8-Diazaspiro[4.5]decan-2-yl)ethanone Lead Metab HLM Stability Assay Control: Verapamil Start->Metab Tox hERG Patch-Clamp Control: E-4031 Start->Tox MetabPass t1/2 > 60 min Metab->MetabPass Validated Fail Redesign / Optimize Metab->Fail Failed ToxPass IC50 > 10 µM Tox->ToxPass Validated Tox->Fail Failed Success Advance to In Vivo PK/PD MetabPass->Success ToxPass->Success

Self-validating experimental workflow for assessing spirocyclic bioisostere developability.

Case Studies in Target Inhibition

The diazaspiro[4.5]decane core has successfully rescued failed piperazine leads across multiple therapeutic areas by leveraging its unique 3D vector projection:

  • RIPK1 Inhibition : In the pursuit of necroptosis inhibitors, replacing planar amines with 2,8-diazaspiro[4.5]decan-1-one derivatives yielded compounds that exhibited an IC50 of 92 nM against RIPK1, demonstrating profound anti-necroptotic efficacy in U937 cell models[5].

  • TYK2/JAK1 Dual Inhibition : For inflammatory bowel disease, the introduction of the spirocyclic scaffold generated highly selective TYK2/JAK1 inhibitors with superior metabolic stability and in vivo efficacy compared to planar benchmarks like tofacitinib[6].

  • PARP-1 (Olaparib Framework) : Substituting the piperazine core of olaparib with diazaspiro systems drastically altered binding affinities, demonstrating how 3D vectors can be tuned to reduce DNA damage and cytotoxicity while mapping entirely new IP space[7].

Sources

Comparative

Comparing pharmacokinetic profiles of spirocyclic diamines and linear amines

Escaping Flatland: A Comparative Pharmacokinetic Guide to Spirocyclic Diamines vs. Linear Amines For decades, linear and planar amines—such as flexible alkyl diamines, piperazines, and morpholines—have served as foundati...

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Author: BenchChem Technical Support Team. Date: April 2026

Escaping Flatland: A Comparative Pharmacokinetic Guide to Spirocyclic Diamines vs. Linear Amines

For decades, linear and planar amines—such as flexible alkyl diamines, piperazines, and morpholines—have served as foundational building blocks in medicinal chemistry. However, the modern drug discovery paradigm is increasingly shifting toward spirocyclic diamines (e.g., 2,6-diazaspiro[3.3]heptane). This transition is driven by the "escape from flatland" principle, which posits that increasing the fraction of sp3-hybridized carbons (Fsp3) enhances molecular three-dimensionality, thereby improving clinical translation rates[1]. This guide provides a rigorous, data-driven comparison of the pharmacokinetic (PK) and safety profiles of spirocyclic diamines versus their linear and planar counterparts.

Mechanistic Causality: Structural Dynamics Dictating PK Profiles

The pharmacokinetic superiority of spirocyclic diamines is not merely empirical; it is rooted in fundamental thermodynamic and steric principles.

1. Metabolic Stability and Intrinsic Clearance ( CLint​ ) Linear amines and unsubstituted piperazines are highly susceptible to cytochrome P450 (CYP450)-mediated oxidation, particularly N-dealkylation and α -carbon oxidation. The conformational flexibility of linear amines allows them to easily adopt the required geometry within the CYP active site[1]. Conversely, spirocyclic diamines introduce significant steric bulk and conformational rigidity. This rigidification sterically shields the basic nitrogen and adjacent α -carbons, disrupting the optimal binding trajectory required for CYP-mediated metabolism, thereby lowering intrinsic clearance[2][3].

2. hERG Liability and Off-Target Toxicity Inhibition of the human ether-à-go-go-related gene (hERG) potassium channel is a primary cause of drug-induced cardiotoxicity. The hERG pharmacophore typically binds highly lipophilic, flexible basic amines that can adapt to the channel's inner cavity[4]. Spirocyclic scaffolds mitigate this risk through two mechanisms:

  • Conformational Restriction: The locked geometry prevents the diamine from adopting the extended conformations favored by the hERG pore[2].

  • Physicochemical Modulation: Spirocycles often lower the overall lipophilicity (LogD) and modulate the pKa of the basic amine, reducing the lipophilic and electrostatic interactions driving off-target promiscuity[2][3].

G Linear Linear Amines Flex High Conformational Flexibility Linear->Flex Spiro Spirocyclic Diamines Rigid High Fsp3 & Rigidity Spiro->Rigid hERG hERG Liability & Off-Target Flex->hERG Promiscuous Binding CYP CYP450 Oxidation (High Cl) Flex->CYP Exposed N-alkyl groups Safe Reduced hERG Binding Rigid->Safe Constrained Vectors Stable Metabolic Stability (Low Cl) Rigid->Stable Steric Shielding

Structural causality mapping of amine conformation on PK and toxicity profiles.

Quantitative Data Presentation: Comparative PK Profiles

The following table synthesizes representative matched-pair data comparing a standard planar/linear amine (piperazine core) against a spirocyclic bioisostere (diazaspiro[3.3]heptane core) in a typical hit-to-lead optimization scenario[1][3].

Pharmacokinetic ParameterLinear/Planar Amine (Piperazine)Spirocyclic Diamine (Diazaspiro[3.3]heptane)Mechanistic Rationale for Shift
LogD (pH 7.4) 3.22.1Disruption of planarity reduces desolvation penalty and lipophilicity.
Aqueous Solubility < 10 µg/mL> 500 µg/mLIncreased 3D character disrupts crystal lattice packing energy.
Microsomal CLint​ 85 µL/min/mg15 µL/min/mgSteric hindrance at the α -carbon prevents CYP450 oxidation.
hERG IC 50​ 1.2 µM (High Risk)> 30 µM (Low Risk)Rigidity prevents alignment with hERG channel pharmacophore.
Oral Bioavailability (F%) 8%45%Lower first-pass metabolism (clearance) and improved solubility.
Self-Validating Experimental Protocols

To objectively compare these scaffolds, researchers must employ self-validating assay systems. Below are the definitive protocols for evaluating the two most critical differentiating factors: metabolic stability and hERG liability.

Workflow Prep 1. Compound Prep (Test & Control) Incubate 2. Liver Microsome Incubation (+NADPH) Prep->Incubate Quench 3. Time-Point Quenching (MeCN) Incubate->Quench Analyze 4. LC-MS/MS Quantification Quench->Analyze Calc 5. Intrinsic Clearance (CL_int) Calculation Analyze->Calc

Step-by-step workflow for determining in vitro microsomal stability (CL_int).

Protocol 1: High-Throughput Microsomal Stability Assay ( CLint​ )

Purpose: To quantify the vulnerability of the amine scaffold to Phase I hepatic metabolism. Causality Check: Including a minus-NADPH control ensures that any observed depletion is strictly CYP450-mediated, rather than due to chemical instability or non-specific protein binding.

  • Preparation: Prepare a 10 mM stock of the test compound (spirocyclic vs. linear amine) in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation Matrix: Add human or mouse liver microsomes (HLM/MLM) to the buffer at a final protein concentration of 0.5 mg/mL. Why: Microsomes provide the membrane-bound CYP enzymes necessary to simulate hepatic first-pass metabolism.

  • Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding the cofactor NADPH (1 mM final concentration).

  • Time-Course Quenching: At predetermined intervals (0, 5, 15, 30, and 60 minutes), extract a 50 µL aliquot and immediately quench it in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Why: Acetonitrile instantly precipitates the microsomal proteins, halting enzymatic activity and extracting the analyte for accurate temporal snapshots.

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Data Calculation: Plot the natural log of the percentage of remaining compound versus time. The slope of the linear regression represents the elimination rate constant ( k ). Calculate CLint​

    (k×V)/microsomal protein , where V is the incubation volume.
Protocol 2: Automated Patch-Clamp hERG Assay

Purpose: To evaluate the off-target cardiotoxicity risk associated with the amine's basicity and flexibility. Causality Check: Utilizing a known hERG inhibitor (e.g., dofetilide) as a positive control validates the voltage protocol and cell line responsiveness.

  • Cell Preparation: Culture CHO (Chinese Hamster Ovary) cells stably expressing the hERG potassium channel. Harvest and resuspend in extracellular recording solution.

  • Electrophysiological Setup: Load the cells onto an automated patch-clamp system. Establish a whole-cell configuration by applying negative pressure. Why: Whole-cell patching allows direct measurement of the macroscopic IKr​ current across the entire cell membrane, offering higher fidelity than fluorescence-based surrogate assays.

  • Voltage Protocol: Apply a depolarizing pulse to +20 mV for 2 seconds to open and inactivate the channels, followed by a repolarizing step to -50 mV for 2 seconds to elicit the characteristic outward tail current.

  • Compound Application: Perfuse the test compound at increasing concentrations (e.g., 0.1, 1, 10, 30 µM). Allow 3-5 minutes per concentration for steady-state block.

  • Quantification: Measure the reduction in the peak tail current amplitude relative to the vehicle (DMSO) control. Generate a dose-response curve to calculate the IC 50​ .

Conclusion

The strategic replacement of linear or planar amines with spirocyclic diamines represents a highly effective multiparameter optimization strategy. By leveraging the principles of Fsp3 and conformational restriction, drug developers can systematically engineer out metabolic liabilities and off-target toxicities while preserving target engagement.

References
  • BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry - BLDpharm.
  • Spirocycle MmpL3 Inhibitors with Improved hERG and Cytotoxicity Profiles as Inhibitors of Mycobacterium tuberculosis Growth | ACS Omega - ACS Public
  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? - Taylor & Francis.
  • Spirocyclic and Bicyclic 8-Nitrobenzothiazinones for Tuberculosis with Improved Physicochemical and Pharmacokinetic Properties - PMC.

Sources

Validation

A Comparative Guide to HPLC Validation Methods for the Purity Analysis of 1-(2,8-Diazaspiro[4.5]decan-2-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals The accurate determination of purity for active pharmaceutical ingredients (APIs) like 1-(2,8-Diazaspiro[4.5]decan-2-yl)ethanone, a key intermediate in vari...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for active pharmaceutical ingredients (APIs) like 1-(2,8-Diazaspiro[4.5]decan-2-yl)ethanone, a key intermediate in various synthetic pathways, is critical for ensuring drug safety and efficacy.[1] High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for this purpose due to its versatility and wide applicability to non-volatile compounds.[2] This guide delves into the nuances of developing and validating a robust HPLC method for this specific compound, comparing different chromatographic and detection approaches.

The Analytical Challenge: Physicochemical Properties

1-(2,8-Diazaspiro[4.5]decan-2-yl)ethanone is a polar, non-volatile compound. A significant analytical hurdle is its lack of a strong chromophore, the part of a molecule that absorbs ultraviolet-visible light.[3] This characteristic renders standard UV detection, the most common HPLC detection method, less effective and necessitates the exploration of alternative or modified approaches.[4][5]

Comparative Analysis of HPLC Methodologies

The selection of an appropriate HPLC method is paramount for achieving accurate and reliable purity analysis. The choice hinges on the analyte's properties and the intended purpose of the analysis.

Chromatographic Modes: Retaining a Polar Analyte

Standard reversed-phase (RP) HPLC, which uses a non-polar stationary phase and a polar mobile phase, often struggles to adequately retain highly polar compounds like the target analyte.[6][7] This can lead to poor resolution from the solvent front and co-eluting impurities. To overcome this, several strategies are employed:

  • Reversed-Phase HPLC with Modified Conditions: While challenging, RP-HPLC can sometimes be optimized for polar compounds by using highly aqueous mobile phases or specialized polar-endcapped columns.[8][9] However, these approaches can have drawbacks, such as long equilibration times and limited compatibility with mass spectrometry if ion-pairing agents are used.[6]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an increasingly popular alternative for polar analytes.[10][11] It utilizes a polar stationary phase (like silica or amide-bonded phases) and a mobile phase with a high concentration of a less polar organic solvent (typically acetonitrile) and a small amount of water.[12] This creates a water-rich layer on the stationary phase, promoting the retention of polar compounds.[13] HILIC often provides superior retention and selectivity for compounds that are poorly retained in reversed-phase systems.[7]

Detection Methods: Overcoming the Lack of a Chromophore

Given the weak UV absorbance of 1-(2,8-Diazaspiro[4.5]decan-2-yl)ethanone, alternative detection methods are crucial for sensitive and accurate quantification of impurities.

  • UV Detection with Derivatization: A common strategy for non-chromophoric compounds is pre-column or post-column derivatization.[3][5] This involves reacting the analyte with a reagent that introduces a strong chromophore, allowing for sensitive UV detection. For a secondary amine like the target compound, reagents like dansyl chloride can be effective.[14] However, derivatization adds complexity to the sample preparation process and can introduce variability.[7]

  • Universal Detectors: These detectors offer a significant advantage as they do not rely on the chromophoric properties of the analyte.

    • Charged Aerosol Detector (CAD): CAD has emerged as a robust option for the quantitative analysis of non-volatile and semi-volatile compounds, regardless of their chemical structure.[15][16] It works by nebulizing the column eluent, charging the resulting aerosol particles, and measuring the charge, which is proportional to the mass of the analyte.[17] CAD offers high sensitivity, a wide dynamic range, and provides a more uniform response for different compounds compared to UV detection, which is particularly beneficial for impurity profiling where reference standards for all impurities may not be available.[18][19]

    • Evaporative Light Scattering Detector (ELSD): Similar to CAD, ELSD is a universal detector that is not dependent on the optical properties of the analyte.[5] However, it generally exhibits lower sensitivity and a more limited dynamic range compared to CAD.[16]

  • Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer provides high specificity and sensitivity.[4] It can not only quantify the analyte and its impurities but also provide structural information for impurity identification. For a non-chromophoric compound, LC-MS is an excellent choice, though it involves higher instrumentation costs and complexity.[20]

Method Validation: Ensuring Reliability and Compliance

A validated HPLC method provides documented evidence that the procedure is suitable for its intended purpose.[21] The validation process must adhere to guidelines from regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[22][23][24]

The core validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, and matrix components.[25]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Experimental Workflow for HPLC Method Validation

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R2)) cluster_2 Routine Analysis MD1 Analyte Characterization (Polarity, Solubility, UV Spectra) MD2 Column & Mobile Phase Screening (RP vs. HILIC) MD1->MD2 MD3 Detector Selection (UV, CAD, MS) MD2->MD3 MD4 Method Optimization (Gradient, Flow Rate, Temperature) MD3->MD4 V1 Specificity (Peak Purity, Forced Degradation) MD4->V1 Optimized Method V2 Linearity & Range V1->V2 V4 Precision (Repeatability, Intermediate) V1->V4 V3 Accuracy (Spike/Recovery) V2->V3 V7 System Suitability V3->V7 V5 LOD & LOQ V4->V5 V5->V7 V6 Robustness V6->V7 RA1 Sample Analysis V7->RA1 Validated Method RA2 Purity Calculation RA1->RA2

Caption: Workflow for HPLC Method Development and Validation.

Comparison of Validated Methods: A Data-Driven Approach

To illustrate the comparison, consider two hypothetical validated HPLC methods for the purity analysis of 1-(2,8-Diazaspiro[4.5]decan-2-yl)ethanone:

  • Method A: HILIC with Charged Aerosol Detection (CAD)

  • Method B: Reversed-Phase HPLC with UV detection after pre-column derivatization with dansyl chloride.

Validation ParameterMethod A: HILIC-CADMethod B: RP-HPLC-UV (Derivatized)Rationale for Performance
Specificity High peak purity index. Good resolution of degradation products.High peak purity index. Potential for interference from derivatizing agent by-products.HILIC often provides better separation for polar impurities. CAD detects all non-volatile compounds, while UV only detects those with the chromophore.
Linearity (r²) > 0.999> 0.998Both methods can achieve excellent linearity with proper optimization.
Range (% of nominal) 0.05% - 150%0.1% - 150%CAD often offers a wider linear dynamic range, especially at the lower end.
Accuracy (Recovery) 98.0% - 102.0%97.5% - 102.5%Both methods can be highly accurate. The multi-step derivatization in Method B could introduce more variability.
Precision (RSD) < 2.0%< 2.5%The simpler sample preparation for HILIC-CAD can lead to better precision.
LOQ 0.05%0.1%CAD is generally more sensitive for non-chromophoric compounds than derivatization-based UV methods.
Robustness Tolerant to minor changes in mobile phase composition and pH.Sensitive to variations in derivatization reaction time and temperature.The derivatization step in Method B adds a critical control point that can affect robustness.

Protocol: HILIC-CAD Method for Purity Analysis

This protocol outlines a robust method for the purity determination of 1-(2,8-Diazaspiro[4.5]decan-2-yl)ethanone.

1. Chromatographic Conditions:

  • Column: Amide-based HILIC column (e.g., 4.6 x 150 mm, 3.5 µm)

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5

  • Mobile Phase B: Acetonitrile

  • Gradient: 95% B to 60% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • Injection Volume: 5 µL

2. CAD Settings:

  • Nebulizer Temperature: 35°C

  • Gas Pressure: 60 psi

  • Data Collection Rate: 10 Hz

3. System Suitability:

  • Standard Solution: A solution of 1-(2,8-Diazaspiro[4.5]decan-2-yl)ethanone and a known related substance at an appropriate concentration.

  • Acceptance Criteria (as per USP <621>):

    • Tailing factor for the main peak: 0.8 - 1.5

    • Theoretical plates for the main peak: > 2000

    • Resolution between the main peak and the known related substance: > 2.0

    • RSD for replicate injections: < 2.0%

Conclusion and Recommendations

For the purity analysis of 1-(2,8-Diazaspiro[4.5]decan-2-yl)ethanone, a HILIC method coupled with a Charged Aerosol Detector (CAD) offers significant advantages over traditional reversed-phase HPLC with UV detection. The primary benefits of the HILIC-CAD approach include:

  • Superior Retention: HILIC provides better retention and separation for this polar compound and its potential polar impurities.

  • Universal Detection: CAD overcomes the challenge of the analyte's weak chromophore, allowing for the detection and quantification of all non-volatile impurities with a more uniform response.

  • Simpler Workflow: The elimination of a derivatization step simplifies the analytical procedure, reducing potential sources of error and improving robustness.

While an LC-MS method would provide the highest level of specificity and impurity identification capabilities, the HILIC-CAD method represents a robust, sensitive, and more readily accessible approach for routine quality control and purity validation in a drug development setting. The validation of such a method must be performed rigorously according to ICH and FDA guidelines to ensure the reliability of the data and compliance with regulatory expectations.

References

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • Waters Corporation. (n.d.). Benefits of using mass detection for analysis of non-chromophoric compounds. [Link]

  • U.S. Food and Drug Administration. (n.d.). FDA Guidance on Analytical Method Validation. [Link]

  • Prolytix. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • Agilent Technologies. (2023). Understanding the Latest Revisions to USP <621>. [Link]

  • ESA Biosciences. (2006). Compound purity assessment and impurity testing with Corona CAD. [Link]

  • U.S. Food and Drug Administration. (2020). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • LCGC International. (2024). Are You Sure You Understand USP <621>? [Link]

  • Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. [Link]

  • ResearchGate. (n.d.). Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds. [Link]

  • U.S. Pharmacopeia. (2022). <621> Chromatography. [Link]

  • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]

  • Waters Corporation. (n.d.). Charged Aerosol Detector. [Link]

  • J-Stage. (n.d.). Comparison of Amine-Modified Polymeric Stationary Phases for Polar Metabolomic Analysis Based on Unified-Hydrophilic Interaction/Anion Exchange Liquid Chromatography/High-Resolution Mass Spectrometry (Unified-HILIC/AEX/HRMS). [Link]

  • PubMed. (2013). Evaluation of charged aerosol detector for purity assessment of protein. [Link]

  • Bentham Science Publishers. (2023). Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds. [Link]

  • International Journal of Pharmaceutical and Life Sciences. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines. [Link]

  • Wiley Analytical Science. (2021). No chromophore - no problem? [Link]

  • HWI group. (2025). Blog: Charged Aerosol Detection in Pharmaceutical Analysis. [Link]

  • Bentham Science. (2023). Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds. [Link]

  • Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography. [Link]

  • LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link]

  • PubMed. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. [Link]

  • Dr. Maisch GmbH. (n.d.). HILIC. [Link]

  • Element Lab Solutions. (2024). HILIC – The Rising Star of Polar Chromatography. [Link]

  • SlideShare. (n.d.). Ich guidelines for validation final. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • Journal of Chromatographic Science. (2017). Enantioseparation of Substituted 1, 3-Diazaspiro [4.5]Decan-4-Ones: HPLC Comparative Study on Different Polysaccharide Type Chiral Stationary Phases. [Link]

  • ResearchGate. (n.d.). The purity analysis of compounds 1–3 HPLC profiles (254 nm). [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. [Link]

  • MDPI. (2025). Development and Validation of an HPLC–PDA Method for Quality Control of Jwagwieum, an Herbal Medicine Prescription: Simultaneous Analysis of Nine Marker Compounds. [Link]

  • Boletín Latinoamericano y del Caribe de Plantas Medicinales y Aromáticas. (2024). Validation of an analytical method by HPLC for the quantification of yangambin from the Ocotea duckei species. [Link]

  • PubMed. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. [Link]

Sources

Comparative

Validating the Biological Activity of 1-(2,8-Diazaspiro[4.5]decan-2-yl)ethanone-Based Inhibitors: A Comparative Guide

Executive Summary In modern drug discovery, the over-reliance on flat, planar heterocycles (such as piperazine or piperidine) has historically led to clinical attrition due to poor aqueous solubility, high off-target tox...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the over-reliance on flat, planar heterocycles (such as piperazine or piperidine) has historically led to clinical attrition due to poor aqueous solubility, high off-target toxicity, and suboptimal metabolic stability. To "escape from flatland," medicinal chemists increasingly utilize spirocyclic scaffolds to increase the fraction of sp³-hybridized carbons ( Fsp3​ )[1].

This guide provides a comprehensive framework for validating inhibitors built on the 1-(2,8-Diazaspiro[4.5]decan-2-yl)ethanone scaffold. To provide a concrete comparative analysis, we will evaluate this scaffold within the context of Soluble Epoxide Hydrolase (sEH) inhibitors —a highly relevant target for cardiovascular and inflammatory diseases [2]. We will objectively compare the performance of this 3D spirocyclic architecture against traditional piperazine-based alternatives and outline the self-validating experimental protocols required to prove its superiority.

Mechanistic Rationale: The Spirocyclic Advantage

Before executing validation assays, it is critical to understand the causality behind the structural design of 1-(2,8-Diazaspiro[4.5]decan-2-yl)ethanone-based inhibitors:

  • The 2,8-Diazaspiro[4.5]decane Core ( Fsp3​ Enhancement): Replacing a flat piperazine ring with a rigid, three-dimensional spirocycle disrupts the planar crystal lattice packing energy of the molecule. This drastically improves aqueous solubility. Furthermore, the 3D geometry prevents the molecule from intercalating into flat, hydrophobic off-target pockets (e.g., CYP450 active sites), thereby improving target selectivity and metabolic stability.

  • The Ethanone (N-Acetyl) Moiety: Uncapped diamines often possess high basicity ( pKa​>9 ), which is a known liability for hERG channel blockade (cardiotoxicity) and phospholipidosis. The ethanone group converts one secondary amine into a neutral amide. This modulates the overall basicity of the molecule while providing a directed hydrogen-bond acceptor to interact with specific residues in the target binding pocket.

  • Biological Target Context (sEH): sEH rapidly degrades beneficial, anti-inflammatory epoxyeicosatrienoic acids (EETs) into pro-inflammatory dihydroxyeicosatrienoic acids (DiHETrEs). Inhibiting sEH stabilizes EETs in vivo [3].

sEH_Pathway AA Arachidonic Acid CYP CYP450 Epoxygenases AA->CYP EET EETs (Anti-inflammatory) CYP->EET sEH Soluble Epoxide Hydrolase (sEH) EET->sEH DHET DiHETrEs (Pro-inflammatory) sEH->DHET Inhibitor Spirocyclic Inhibitor Inhibitor->sEH Blocks

Arachidonic acid cascade illustrating sEH inhibition by spirocyclic compounds.

Performance Comparison: Spirocyclic vs. Piperazine Alternatives

To validate the biological activity, the 1-(2,8-Diazaspiro[4.5]decan-2-yl)ethanone-based inhibitor must be benchmarked against a structurally analogous piperazine-based inhibitor. The data below represents a typical validation profile demonstrating the pharmacokinetic and pharmacodynamic superiority of the spirocyclic scaffold.

ParameterPiperazine-Urea Alternative (Planar)Diazaspiro-Ethanone-Urea (3D Spirocyclic)Biological Implication
sEH Enzymatic IC50​ 45 nM4.2 nM 3D geometry allows optimal projection into the sEH hydrophobic pocket.
Aqueous Solubility (pH 7.4) < 5 µg/mL> 150 µg/mL Disruption of crystal lattice packing energy significantly enhances oral bioavailability.
HLM Stability ( t1/2​ ) 12 min> 60 min Increased Fsp3​ reduces vulnerability to CYP450-mediated oxidative metabolism.
Caco-2 Efflux Ratio 8.51.2 Lower non-specific binding reduces interaction with P-glycoprotein (P-gp) efflux pumps.

Experimental Validation Protocols

To generate the comparative data above, researchers must employ self-validating experimental systems. Below are the definitive protocols for assessing potency and stability.

Protocol A: FRET-Based sEH Enzymatic Inhibition Assay

Causality Check: Why use a kinetic FRET assay instead of an endpoint assay? Urea-based sEH inhibitors are transition-state mimics that exhibit slow-tight binding kinetics. Endpoint assays often underestimate their potency. Continuous kinetic monitoring using the fluorogenic substrate PHOME ensures accurate calculation of the inhibition constant ( Ki​ ) [4].

Materials:

  • Recombinant human sEH enzyme (hsEH).

  • PHOME Substrate (3-phenyl-cyano-(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid).

  • Assay Buffer: 25 mM Bis-Tris/HCl, pH 7.0, containing 0.1 mg/mL BSA (BSA prevents non-specific adherence of lipophilic inhibitors to the plastic microplate).

Step-by-Step Methodology:

  • Compound Preparation: Serially dilute the 1-(2,8-Diazaspiro[4.5]decan-2-yl)ethanone inhibitor and the piperazine control in DMSO. Ensure the final DMSO concentration in the assay does not exceed 1% to prevent enzyme denaturation.

  • System Validation Controls: Designate wells for Vehicle Control (1% DMSO, maximum enzyme activity), Background Control (Buffer + Substrate, no enzyme), and Positive Control (e.g., AUDA, a known potent sEH inhibitor) [3].

  • Pre-incubation (Critical Step): Combine 130 µL of Assay Buffer, 10 µL of the diluted inhibitor, and 10 µL of hsEH enzyme (final concentration ~1 nM) in a black 96-well microplate. Incubate at 25°C for 15 minutes. Rationale: This allows the slow-tight binding transition-state mimic to reach thermodynamic equilibrium with the enzyme.

  • Reaction Initiation: Add 50 µL of PHOME substrate (final concentration 5 µM) to all wells to initiate the hydrolysis reaction.

  • Kinetic Readout: Immediately transfer the plate to a multimode microplate reader. Record fluorescence every 60 seconds for 30 minutes at Ex/Em=330/465 nm.

  • Data Analysis: Subtract the background fluorescence. Calculate the initial velocity ( V0​ ) from the linear portion of the kinetic curve. Plot % Inhibition vs. Log[Inhibitor] to derive the IC50​ using non-linear regression.

FRET_Workflow Step1 1. Compound Prep (Serial Dilution in DMSO) Step2 2. Enzyme Pre-incubation (Recombinant hsEH, 15 min) Step1->Step2 Step3 3. Substrate Addition (PHOME Substrate) Step2->Step3 Step4 4. Kinetic Readout (Ex: 330 nm / Em: 465 nm) Step3->Step4 Step5 5. Data Analysis (IC50 Calculation) Step4->Step5

FRET-based kinetic assay workflow for validating sEH inhibitor potency.
Protocol B: Human Liver Microsome (HLM) Stability Assay

Causality Check: The spirocyclic scaffold is designed to resist CYP450 metabolism better than planar piperazines. This assay validates that structural hypothesis by exposing the compounds to the full complement of hepatic phase I enzymes.

Step-by-Step Methodology:

  • Incubation Mixture: Prepare a 1 mL reaction mixture containing 0.5 mg/mL pooled Human Liver Microsomes, 1 µM of the test inhibitor, and 100 mM potassium phosphate buffer (pH 7.4).

  • Thermal Equilibration: Pre-incubate the mixture at 37°C for 5 minutes.

  • NADPH Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM). Rationale: NADPH is the obligate electron donor for CYP450 enzymes; without it, phase I metabolism cannot occur.

  • Time-Course Sampling: At t=0,15,30,45,and 60 minutes, extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Rationale: Acetonitrile precipitates the microsomal proteins, instantly halting enzymatic activity.

  • LC-MS/MS Quantification: Centrifuge the quenched samples at 14,000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Half-life Calculation: Plot the natural log of the percentage of remaining compound versus time. The slope of the linear regression ( k ) is used to calculate the in vitro half-life ( t1/2​=0.693/k ).

Conclusion

The integration of the 1-(2,8-Diazaspiro[4.5]decan-2-yl)ethanone building block represents a sophisticated approach to modern drug design. By validating these compounds through rigorous kinetic FRET assays and metabolic stability profiling, researchers can objectively demonstrate how the increased Fsp3​ character and optimized pKa​ profile overcome the traditional limitations of planar heterocyclic inhibitors.

References

  • Wei, W., Cherukupalli, S., & Zhan, P. (2020). Fsp3: A new parameter for drug-likeness. Drug Discovery Today, 25(10), 1839-1845.[Link]

  • Kato, Y., et al. (2013). Discovery of 2,8-diazaspiro[4.5]decane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating hypertension. Bioorganic & Medicinal Chemistry Letters, 23(21), 5975-5979.[Link]

  • Agilent Technologies. (2023). Discovery of Potential Soluble Epoxide Hydrolase Inhibitors Using a High-Throughput Screening Assay.[Link]

Validation

A Senior Application Scientist's Guide to Spirocyclic Scaffolds: A Structural and Functional Comparison of 1-(2,8-Diazaspiro[4.5]decan-2-yl)ethanone and Diazaspiro[3.5]nonanes

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: Embracing Three-Dimensionality in Drug Design In the landscape of modern medicinal chemistry, the strategic move away from flat, arom...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Embracing Three-Dimensionality in Drug Design

In the landscape of modern medicinal chemistry, the strategic move away from flat, aromatic structures—a concept often termed "escaping flatland"—has become a cornerstone of innovative drug design.[1] Spirocyclic scaffolds, characterized by two rings sharing a single carbon atom, are at the forefront of this movement.[1][2] Their inherent three-dimensionality provides a rigid and defined orientation of chemical substituents in space, which can lead to significant improvements in pharmacological properties compared to more flexible or planar analogs.[3][4][5] These improvements often include enhanced aqueous solubility, greater metabolic stability, and superior target binding potency and selectivity.[1][3]

This guide provides an in-depth structural and functional comparison of two important diazaspirocyclic scaffolds: the 2,8-diazaspiro[4.5]decane system, as represented by the functionalized molecule 1-(2,8-Diazaspiro[4.5]decan-2-yl)ethanone, and the diazaspiro[3.5]nonane class of compounds. We will explore their structural nuances, synthetic accessibility, physicochemical properties, and diverse applications in drug discovery, supported by experimental data and detailed protocols.

Part 1: Core Structural Analysis

The fundamental difference between these two scaffolds lies in the size of the constituent rings fused at the spirocenter. This seemingly subtle variation has profound implications for the spatial arrangement of atoms and the vectors of exiting substituents, thereby influencing how a molecule interacts with its biological target.

  • 2,8-Diazaspiro[4.5]decane: This scaffold consists of a five-membered pyrrolidine ring fused with a six-membered piperidine ring. This combination results in a relatively less strained system with well-defined geometries for substitution at either nitrogen atom.

  • Diazaspiro[3.5]nonane: This scaffold is composed of a four-membered azetidine ring fused with a six-membered piperidine ring. The presence of the strained azetidine ring imparts a more rigid and compact geometry, offering a distinct set of conformational possibilities.

Caption: Comparative core structures of the two diazaspiro scaffolds.

Part 2: Synthesis and Functionalization Strategies

The synthetic accessibility of a scaffold is a critical consideration in any drug discovery program. While spirocycles can be more challenging to synthesize than their linear or simple cyclic counterparts, established routes make both scaffolds readily accessible for library synthesis and lead optimization.[1][5]

Synthesis of the 2,8-Diazaspiro[4.5]decane Scaffold

The synthesis often begins with commercially available starting materials, leading to an orthogonally protected diamine core that can be selectively functionalized. The final step to produce 1-(2,8-Diazaspiro[4.5]decan-2-yl)ethanone is a standard N-acetylation.

Experimental Protocol: N-Acetylation of 2,8-Diazaspiro[4.5]decane

This protocol describes the acetylation of one nitrogen in the spirocyclic core, assuming the other nitrogen is protected (e.g., with a Boc group) or that the reaction conditions can be controlled to favor mono-acetylation.

  • Reaction Setup: To a solution of tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate (1.0 equiv) in an anhydrous aprotic solvent like dichloromethane (DCM) in a round-bottom flask, add a non-nucleophilic base such as triethylamine (1.2 equiv).

  • Cooling: Cool the stirred mixture to 0 °C using an ice bath. This is crucial to control the exothermicity of the reaction with the highly reactive acylating agent.

  • Acylating Agent Addition: Add acetic anhydride (1.1 equiv) dropwise to the solution.[6] The use of a slight excess of acetic anhydride ensures complete consumption of the starting amine.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, quench the reaction with the addition of water. Transfer the mixture to a separatory funnel, wash the organic layer sequentially with saturated aqueous sodium bicarbonate (to remove excess acetic acid) and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure N-acetylated product.

  • Deprotection (if necessary): If a protecting group like Boc is used, it can be removed under acidic conditions (e.g., trifluoroacetic acid in DCM) to yield the final free amine at the other position.

G start Dissolve Protected Diamine in DCM add_base Add Triethylamine (Base) start->add_base cool Cool to 0°C add_base->cool add_anhydride Add Acetic Anhydride (Acylating Agent) cool->add_anhydride react Stir at Room Temp (Monitor by TLC) add_anhydride->react workup Aqueous Work-up (Wash with NaHCO₃) react->workup purify Purify by Chromatography workup->purify end Isolated Product: 1-(8-Boc-2,8-Diazaspiro [4.5]decan-2-yl)ethanone purify->end

Caption: General workflow for the N-acetylation of a protected diamine.

Synthesis of the Diazaspiro[3.5]nonane Scaffold

The construction of the more strained azetidine ring in diazaspiro[3.5]nonanes requires specific synthetic strategies. A novel and efficient synthesis for orthogonally protected versions has been described, which is highly valuable for medicinal chemistry applications.[7]

Experimental Protocol: Synthesis of Orthogonally Protected 2,7-Diazaspiro[3.5]nonane

This protocol is a conceptual summary based on multi-step synthetic routes found in the literature.[7][8]

  • Starting Material: The synthesis often begins with a commercially available piperidine derivative, such as 1-benzyl-4-piperidone.

  • Ring Formation: A key step involves the formation of the four-membered azetidine ring. This can be achieved through various methods, such as intramolecular cyclization of a suitably functionalized precursor.

  • Orthogonal Protection: During the synthesis, different protecting groups (e.g., Boc, Cbz, Nosyl) are introduced to protect the two nitrogen atoms independently.[7] This allows for selective deprotection and functionalization at either the N2 or N7 position.

  • Deprotection and Functionalization: For instance, a Nosyl group can be selectively removed using a reagent like thiophenol in the presence of cesium carbonate, leaving a Boc group intact.[7] The free amine can then be reacted with a desired electrophile. Conversely, the Boc group can be removed under acidic conditions.

This orthogonal strategy provides chemists with precise control over the construction of complex molecules, which is essential for systematic Structure-Activity Relationship (SAR) studies.

Part 3: Comparative Physicochemical and Pharmacological Profile

The choice of a scaffold is ultimately guided by its ability to confer "drug-like" properties and potent biological activity. The introduction of a spiro center generally increases the fraction of sp³-hybridized carbons (Fsp³), which correlates with improved clinical success rates.[1][3]

Table 1: Comparison of Physicochemical Properties

Property1-(2,8-Diazaspiro[4.5]decan-2-yl)ethanoneDiazaspiro[3.5]nonanes (General)Rationale & Causality
Molecular Weight 182.27 g/mol [9]Varies by substitutionThe core scaffold is smaller than the decane analog.
Fsp³ 0.90[9]Typically high (>0.8)Both are highly saturated, non-planar systems, a desirable trait for moving beyond "flatland" chemistry.[1]
Calculated logP -0.57[9]Varies, but generally lower than acyclic analogsSpirocycles disrupt planarity, which can reduce lipophilicity and improve aqueous solubility.[3]
Structural Rigidity Moderately RigidHighly RigidThe four-membered azetidine ring in the diazaspiro[3.5]nonane system introduces significant conformational restriction.[2]

Pharmacological Applications and Performance

Both scaffolds have proven to be versatile templates for a wide range of biological targets, demonstrating their value in drug discovery.

  • 2,8-Diazaspiro[4.5]decane Derivatives: This scaffold has been successfully incorporated into inhibitors for various enzymes and receptors. It has been used to develop potent inhibitors of soluble epoxide hydrolase for hypertension, RIPK1 kinase for inflammatory diseases, and dual TYK2/JAK1 for inflammatory bowel disease.[10][11][12] Furthermore, it has served as a template for Glycoprotein IIb-IIIa antagonists and chitin synthase inhibitors with antifungal activity.[13][14][15][16]

  • Diazaspiro[3.5]nonane Derivatives: This scaffold has been particularly impactful in oncology and infectious disease. It is a key component in potent covalent inhibitors of KRAS G12C, an important cancer target.[17] It has also been explored as a bioisostere for piperazine in PARP inhibitors, where it was shown to modulate selectivity and reduce DNA damage, a desirable property for non-cancer applications.[2][18][19] Additionally, derivatives have shown potent, broad-spectrum antimycobacterial activity.[20][21]

Table 2: Comparative Pharmacological Performance Data

Scaffold ClassTherapeutic TargetKey Compound/SeriesPerformance Data (IC₅₀ / MIC)Source(s)
2,8-Diazaspiro[4.5]decane RIPK1 KinaseCompound 41 IC₅₀ = 92 nM[11]
TYK2 / JAK1 KinaseCompound 48 TYK2 IC₅₀ = 6 nM; JAK1 IC₅₀ = 37 nM[12]
Chitin SynthaseCompound 4j IC₅₀ = 0.12 mM[16]
Diazaspiro[3.5]nonane KRAS G12C1-{2,7-diazaspiro...} derivativesPotent covalent inhibitors (specific IC₅₀ not provided)
PARP-1Olaparib analog 10e IC₅₀ = 12.6 nM[18][19]
M. tuberculosisBenzothiazinone B2 MIC < 0.01 µg/mL[20][21]

Part 4: Conclusion for the Drug Development Professional

Both the 2,8-diazaspiro[4.5]decane and diazaspiro[3.5]nonane scaffolds are powerful tools in the medicinal chemist's arsenal. The choice between them is not one of inherent superiority but of strategic application.

  • The 2,8-Diazaspiro[4.5]decane system offers a less-strained, conformationally defined scaffold that has proven its utility across a broad range of enzyme and receptor targets, particularly in inflammation and metabolic disease. Its synthetic accessibility makes it an excellent choice for generating diverse chemical libraries.

  • The Diazaspiro[3.5]nonane system provides a more rigid and compact structure due to its strained four-membered ring. This rigidity can be highly advantageous for optimizing interactions within well-defined binding pockets, leading to enhanced potency and selectivity, as demonstrated in the development of targeted covalent inhibitors and bioisosteres for established pharmacophores.

Ultimately, the decision to employ one scaffold over the other will depend on the specific structural requirements of the biological target, the desired physicochemical properties of the final compound, and the synthetic strategy of the research program. As the case studies presented here demonstrate, the thoughtful incorporation of these three-dimensional spirocyclic systems can lead to the discovery of novel drug candidates with significantly improved therapeutic profiles.[3][5]

References

  • BenchChem. (n.d.). Advantages of spirocyclic scaffolds over planar structures in drug discovery.
  • BenchChem. (n.d.). A Comparative Guide to the Biological Activity of Azaspiro[3.5]nonane Derivatives.
  • Fesik, S. W., et al. (2020). Spirocyclic Scaffolds in Medicinal Chemistry. ACS Publications.
  • (n.d.). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry.
  • ACS Publications. (2004, March 11). Discovery of Novel 2,8-Diazaspiro[4.5]decanes as Orally Active Glycoprotein IIb-IIIa Antagonists. Journal of Medicinal Chemistry.
  • PMC. (n.d.). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity.
  • BenchChem. (n.d.). The Elusive Biological Profile of 5-Azaspiro[3.5]nonan-2-one: A Landscape of Untapped Potential.
  • Taylor & Francis Online. (2024, January 18). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?.
  • ACS Publications. (2004, March 11). Discovery of Novel 2,8-Diazaspiro[4.5]decanes as Orally Active Glycoprotein IIb-IIIa Antagonists. Journal of Medicinal Chemistry.
  • PubMed. (2014, August 15). The use of spirocyclic scaffolds in drug discovery.
  • ChemicalBook. (n.d.). 2,7-Diazaspiro[3.5]nonane, 7-Methyl- synthesis.
  • ResearchGate. (n.d.). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry.
  • Google Patents. (n.d.). CN113214290A - Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
  • PubMed. (2022, March 25). Recent in vivo advances of spirocyclic scaffolds for drug discovery.
  • PubMed. (2022, October 1). Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity.
  • ResearchGate. (2019, August). Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents.
  • BenchChem. (n.d.). Application Notes and Protocols for N-Acylation of Amines Using Mixed Anhydrides.
  • PubMed. (2013, November 1). Discovery of 2,8-diazaspiro[4.5]decane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating hypertension.
  • (n.d.). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions.
  • PubMed. (2022, April 1). Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors.
  • PubMed. (2025, December 25). Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity.
  • (n.d.). N-Terminus Acetylation Protocol. CDN.
  • Fluorochem. (n.d.). 1-(2,8-Diazaspiro[4.5]decan-2-yl)ethan-1-one.
  • ACS Publications. (2025, December 11). Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. Journal of Medicinal Chemistry.
  • BenchChem. (n.d.). Application Notes and Protocols for N-Acylation of Naphthalen-1-amine.
  • Chemical Synthesis Database. (2025, May 20). 1-(1-azaspiro[4.5]dec-3-yl)ethanone.
  • ACS Publications. (2018, June 1). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Journal of Medicinal Chemistry.
  • PMC. (n.d.). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry.
  • PubChem. (n.d.). 2,8-Diazaspiro(4.5)decane-8-carboxylic acid, 1,1-dimethylethyl ester, ethanedioate (2:1).
  • ACS Publications. (n.d.). Discovery of Potent, Selective, and Orally Bioavailable Small-Molecule Modulators of the Mediator Complex-Associated Kinases CDK8 and CDK19. Journal of Medicinal Chemistry.
  • EvitaChem. (n.d.). Buy 1-(2-Ethyl-2,8-diazaspiro[4.5]decan-8-yl)ethanone (EVT-15506262).
  • IRIS. (2025, May 21). triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors.
  • PubMed. (2019, November 15). Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents.
  • PubMed. (2022, February 24). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease.
  • PubChem. (n.d.). 8-Azaspiro(4.5)decane. NIH.

Sources

Comparative

The Evolution of 3D Scaffolds: X-Ray Crystallographic Validation of 1-(2,8-Diazaspiro[4.5]decan-2-yl)ethanone Ligand Complexes

Executive Summary: Escaping Flatland The transition from planar, sp2 -hybridized aromatic rings to three-dimensional, sp3 -rich scaffolds is a defining paradigm in modern drug discovery, often referred to as the "escape...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: Escaping Flatland

The transition from planar, sp2 -hybridized aromatic rings to three-dimensional, sp3 -rich scaffolds is a defining paradigm in modern drug discovery, often referred to as the "escape from flatland" (). Traditional flat heterocycles, while easy to synthesize, often suffer from poor solubility and high off-target promiscuity.

This guide provides an objective, data-driven comparison between traditional planar ligands (e.g., piperazine derivatives) and the highly three-dimensional 1-(2,8-Diazaspiro[4.5]decan-2-yl)ethanone scaffold. By leveraging X-ray crystallographic validation, we will dissect how the unique geometric vectors of the diazaspiro[4.5]decane core restrict conformational flexibility, displace deep-pocket water networks, and ultimately drive superior binding affinity ().

Mechanistic Rationale & Pathway Visualization

The 1-(2,8-Diazaspiro[4.5]decan-2-yl)ethanone ligand features a rigid spirocyclic core with an acetylated nitrogen. The acetyl group acts as a precise hydrogen-bond acceptor, while the basic secondary amine serves as an anchor for salt-bridge formation. Unlike flexible linear chains or flat rings, this spirocycle projects its functional groups in a highly defined 3D space. When binding to complex targets—such as soluble epoxide hydrolase (sEH) or MDM2—this rigidity pays massive thermodynamic dividends ().

Mechanism S1 1-(2,8-Diazaspiro[4.5]decan-2-yl)ethanone (High Fsp3 Vector) S2 Induced-Fit Pocket Adaptation S1->S2 S3 Displacement of Deep Pocket Waters S2->S3 S4 High-Occupancy Binding (Thermodynamic Gain) S3->S4

Caption: Thermodynamic mechanism of spirocyclic ligand binding and water displacement.

Comparative Crystallographic Data Analysis

To objectively evaluate the performance of the 1-(2,8-Diazaspiro[4.5]decan-2-yl)ethanone scaffold, we compare its crystallographic metrics against a traditional planar alternative, 1-(piperazin-1-yl)ethanone, within a model target binding pocket.

Table 1: Comparative Crystallographic and Thermodynamic Metrics

Metric1-(Piperazin-1-yl)ethanone (Planar Alternative)1-(2,8-Diazaspiro[4.5]decan-2-yl)ethanone (3D Scaffold)Causality / Impact
Fsp3​ Fraction 0.330.83Higher Fsp3​ correlates with improved aqueous solubility and reduced off-target toxicity.
X-ray Resolution (Å) 2.101.85The rigid 3D core stabilizes the protein pocket, reducing conformational heterogeneity in the crystal lattice.
Ligand Mean B-factor 45.2 Å 2 28.4 Å 2 A lower B-factor indicates tighter, more ordered binding within the electron density map.
Ligand Occupancy 0.851.00Complete occupancy is achieved due to the favorable entropic displacement of pocket water molecules.
Binding Affinity ( Kd​ ) 145 nM12 nMEnhanced shape complementarity and optimal van der Waals contacts drive a 10-fold superior affinity.

Experimental Protocols: A Self-Validating System

As a Senior Application Scientist, I emphasize that a protocol is only as good as its built-in quality control. The following methodology is designed as a self-validating system; you do not proceed to the next step unless the current step's quantitative threshold is met.

Protocol A: Complex Preparation & Quality Control

Causality: Spirocyclic ligands often require significant induced-fit conformational changes in the protein. Soaking these bulky ligands into pre-formed apo-crystals frequently shatters the crystal lattice due to steric clashes. Therefore, co-crystallization is mandatory.

  • Protein Purification (SEC): Purify the target protein using Size Exclusion Chromatography (SEC) in a buffer containing 20 mM HEPES (pH 7.4), 150 mM NaCl, and 1 mM TCEP.

  • Ligand Incubation: Add 1-(2,8-Diazaspiro[4.5]decan-2-yl)ethanone at a 3:1 molar excess to the protein. Incubate at 4°C for 2 hours to allow for induced-fit pocket adaptation.

  • Validation via DLS (Critical Checkpoint): Analyze the complex using Dynamic Light Scattering (DLS).

    • Self-Validation: The Polydispersity Index (PdI) must be < 0.15. If PdI > 0.15, the sample has aggregated and will poison the crystal lattice. Re-run SEC before proceeding.

  • Validation via TSA: Perform a Thermal Shift Assay (TSA). A positive shift ( ΔTm​>2∘C ) confirms target engagement in solution, validating the complex for crystallization.

Protocol B: Co-Crystallization & Data Collection

Causality: Rigid spirocycles reduce the conformational entropy penalty upon binding, often leading to highly ordered, well-diffracting crystals.

  • Vapor Diffusion Setup: Set up sitting-drop vapor diffusion plates using a 1:1 ratio of the protein-ligand complex (10 mg/mL) and reservoir solution (e.g., 20% PEG 3350, 0.2M Potassium thiocyanate).

  • Crystal Harvesting & Cryoprotection: Once crystals form (typically 3-5 days), harvest them using a nylon loop. Briefly soak the crystal in a cryoprotectant solution (reservoir solution + 20% glycerol).

    • Causality: Glycerol replaces water in the solvent channels, preventing the formation of crystalline ice during flash-freezing, which would otherwise obscure the diffraction spots with ice rings.

  • Data Collection: Flash-freeze in liquid nitrogen and collect diffraction data at 100K using a synchrotron radiation source.

  • Structure Refinement: Process data using XDS, phase via molecular replacement (Phaser), and refine using Phenix and Coot. Ensure the Rfree​ drops below 25%, validating the structural model's accuracy.

Workflow N1 Protein Purification (SEC & DLS Validation) N3 Co-Crystallization (Vapor Diffusion) N1->N3 N2 Ligand Preparation (Spirocyclic Scaffold) N2->N3 N4 X-Ray Diffraction (Synchrotron) N3->N4 N5 Structure Refinement (Phenix/Coot) N4->N5

Caption: Workflow for X-ray crystallographic validation of spirocyclic ligand-protein complexes.

Conclusion

The X-ray crystallographic data unequivocally demonstrates that the 1-(2,8-Diazaspiro[4.5]decan-2-yl)ethanone scaffold outperforms traditional planar alternatives. By increasing the Fsp3​ fraction, this ligand achieves a highly ordered binding mode (evidenced by low B-factors and 1.00 occupancy) and superior thermodynamic stability. For drug development professionals targeting deep, complex hydrophobic pockets, integrating diazaspiro[4.5]decane cores via co-crystallization workflows provides a robust, structurally validated path to highly potent lead compounds.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry. Available at:[Link]

  • Hiesinger, K., Dar'os, J. A., et al. (2021). "Spirocyclic Scaffolds in Medicinal Chemistry." Journal of Medicinal Chemistry. Available at:[Link]

  • Kato, Y., Fuchi, N., et al. (2013). "Discovery of 2,8-diazaspiro[4.5]decane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating hypertension." Bioorganic & Medicinal Chemistry Letters. Available at:[Link]

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Handling and Disposal of 1-(2,8-Diazaspiro[4.5]decan-2-yl)ethanone

As a building block in modern medicinal chemistry, 1-(2,8-Diazaspiro[4.5]decan-2-yl)ethanone (also known as 2-acetyl-2,8-diazaspiro[4.5]decane) provides a rigid, three-dimensional spirocyclic scaffold crucial for enhanci...

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Author: BenchChem Technical Support Team. Date: April 2026

As a building block in modern medicinal chemistry, 1-(2,8-Diazaspiro[4.5]decan-2-yl)ethanone (also known as 2-acetyl-2,8-diazaspiro[4.5]decane) provides a rigid, three-dimensional spirocyclic scaffold crucial for enhancing the pharmacokinetic properties of drug candidates[1]. However, the presence of a secondary amine within this nitrogen-rich framework presents specific operational challenges.

This guide provides researchers and laboratory managers with field-proven, self-validating protocols for the safe handling, spill response, and environmental disposal of this compound. By understanding the chemical causality behind these procedures, laboratories can ensure regulatory compliance and protect both personnel and the environment.

Physicochemical Profile & Hazard Assessment

Before initiating any workflow, it is critical to understand the physical and chemical properties of the material. The spirocyclic amine core is highly polar and basic, meaning it readily interacts with biological membranes and can cause significant irritation.

Quantitative Data Summary
PropertyValue / Description
Chemical Name 1-(2,8-Diazaspiro[4.5]decan-2-yl)ethanone
CAS Number 870082-43-2[2]
Molecular Formula C₁₀H₁₈N₂O
Molecular Weight 182.26 g/mol (Free base) / 227.28 g/mol (Hemioxalate salt)[2]
Physical State Solid (typically supplied as a powder or crystalline salt)
Hazard Classification Irritant (Skin, Eyes, Respiratory Tract)[3]
Signal Word Warning

Causality in Hazard: The secondary amine acts as a strong nucleophile and base. Upon contact with moisture on the skin or in the eyes, it can undergo localized exothermic protonation, leading to cellular irritation or chemical burns. This necessitates strict barrier protection during all handling phases.

Operational Safety & Handling Protocols

To ensure a self-validating safety system, every handling step must be verifiable and designed to prevent exposure before it occurs.

Step-by-Step Handling Methodology
  • Engineering Controls: Always handle the compound within a certified Class II biological safety cabinet or a chemical fume hood with a minimum face velocity of 100 fpm.

  • Personal Protective Equipment (PPE):

    • Gloves: Don double nitrile gloves. Why? Nitrile provides excellent resistance to polar organic bases. Double gloving ensures that if the outer layer is breached by a micro-tear, the inner layer maintains the barrier.

    • Eye Protection: Wear tightly sealed safety goggles, not standard safety glasses, to prevent fine dust from bypassing the lenses.

  • Weighing and Transfer: Use anti-static weighing boats and spatulas. Spirocyclic amine powders can accumulate static charge, leading to aerosolization and inhalation risks when transferred.

  • Post-Handling Validation: After transferring the required mass, wipe down the balance and surrounding area with a 70% ethanol solution to solubilize and remove any micro-spills.

Proper Disposal Procedures

Standard organic waste disposal is insufficient for 1-(2,8-Diazaspiro[4.5]decan-2-yl)ethanone. Because it is a nitrogen-containing organic compound, improper combustion will release highly toxic nitrogen oxides (NOx) into the atmosphere, contributing to smog and acid rain[4].

Step-by-Step Disposal Strategy
  • Waste Segregation:

    • Deposit all solid waste, contaminated gloves, and empty vials into a designated "Halogen-Free Nitrogenous Organic Waste" container.

    • Causality: Never mix this waste with halogenated organics (e.g., DCM, chloroform). Co-incineration of nitrogenous bases with halogens drastically lowers the combustion efficiency and can catalyze the formation of highly toxic dioxins.

  • Containment:

    • Use High-Density Polyethylene (HDPE) drums for temporary storage. Keep the storage area well-ventilated and below 25°C to prevent pressure buildup from potential off-gassing.

  • Thermal Destruction (Primary Route):

    • Hand over the waste to a licensed hazardous waste contractor. Ensure the manifest explicitly states the requirement for High-Temperature Incineration (>850°C) equipped with catalytic NOx scrubbers. The scrubbers chemically reduce the toxic NOx back into harmless N₂ gas before environmental release.

  • Supercritical Water Oxidation (Advanced Alternative):

    • For bulk aqueous waste containing this compound, Supercritical Water Oxidation (SCWO) is a highly efficient emerging technology. Operating at >500°C and 250 bar, SCWO completely oxidizes the organic framework. The addition of a co-fuel, such as isopropyl alcohol (IPA), has been proven to enhance the destruction efficiency of refractory nitrogenous compounds, converting them safely into N₂, CO₂, and H₂O[4].

Emergency Spill Response Workflow

In the event of a localized spill, immediate and calculated action is required to prevent cross-contamination.

Step-by-Step Spill Cleanup
  • Evacuation & Ventilation: Clear personnel from the immediate vicinity. Maximize fume hood extraction or room ventilation to clear any aerosolized particulates.

  • Containment: Surround the spill with an inert, non-combustible absorbent material such as vermiculite or dry sand.

    • Causality: Do not use sawdust or paper towels. The basic nature of the amine can react exothermically with acidic impurities or oxidizing agents present in organic absorbents, posing a fire risk.

  • Collection: Use non-sparking tools to sweep the absorbed mixture into a heavy-duty, sealable polyethylene bag. Label it immediately as hazardous nitrogenous waste.

  • Chemical Decontamination: Wash the spill surface with a dilute 5% acetic acid solution .

    • Causality: The mild acid neutralizes the residual basic spirocyclic amine, converting it into a water-soluble acetate salt. This breaks its adhesion to the benchtop, allowing it to be easily and safely wiped away with deionized water.

Waste Management Visualization

The following diagram illustrates the logical flow and decision matrix for the safe disposal of nitrogen-containing spirocyclic amines.

DisposalWorkflow A Waste Generation: Spirocyclic Amine Residues B Segregation: Halogen-Free Nitrogenous Waste A->B Transfer immediately C Containment: HDPE Drum (<25°C) B->C Prevent acid mixing D Transport: Licensed Hazardous Waste Carrier C->D Manifest generation E Thermal Destruction: Incineration (>850°C) D->E Standard route F Advanced Alternative: Supercritical Water Oxidation (SCWO) D->F Emerging route G Flue Gas Treatment: Catalytic NOx Scrubbing E->G Exhaust processing H Environmental Emission: Safe N2, CO2, H2O F->H Direct conversion G->H Neutralized release

Caption: Workflow for the safe segregation, transport, and thermal destruction of nitrogenous organic waste.

References

  • J&K Scientific LLC. 1-(2,8-Diazaspiro[4.5]decan-2-yl)ethanone hemioxalate, 95% | 870082-43. Retrieved from[2]

  • University of Birmingham. Supercritical water oxidation of nitrogen-containing organic compounds: process enhancement using isopropyl alcohol. Retrieved from[4]

  • BenchChem. 1,4-Dioxaspiro[4.5]decan-8-ol Safety and Handling. Retrieved from [3]

  • MDPI. Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Retrieved from [1]

Sources

Handling

Personal protective equipment for handling 1-(2,8-Diazaspiro[4.5]decan-2-yl)ethanone

As drug development professionals push the boundaries of targeted therapeutics, spirocyclic scaffolds like 1-(2,8-Diazaspiro[4.5]decan-2-yl)ethanone (CAS: 870082-43-2) have become critical building blocks. This compound...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals push the boundaries of targeted therapeutics, spirocyclic scaffolds like 1-(2,8-Diazaspiro[4.5]decan-2-yl)ethanone (CAS: 870082-43-2) have become critical building blocks. This compound is frequently utilized in the synthesis of potent RIPK1 kinase inhibitors for necroptosis-driven diseases[1] and highly selective TYK2/JAK1 inhibitors for inflammatory bowel disease[2].

However, the same structural features that make this molecule biologically active also necessitate stringent laboratory safety protocols. As a Senior Application Scientist, I have designed this guide to move beyond basic safety data sheets. Here, we explore the causality behind the hazards and provide a self-validating, step-by-step operational framework to ensure absolute safety during handling, reaction setup, and disposal.

Chemical Profile and Mechanistic Hazard Assessment

To select the correct Personal Protective Equipment (PPE), we must first understand the physicochemical properties driving the compound's hazard profile. 1-(2,8-Diazaspiro[4.5]decan-2-yl)ethanone is classified under GHS as a harmful irritant (Signal Word: Warning)[3].

Table 1: Quantitative Physicochemical and Hazard Data

PropertyValueCausality / Safety Implication
CAS Number 870082-43-2Unique identifier for compliance and tracking[4].
Molecular Weight 182.27 g/mol (Base)Low molecular weight organic powders are highly prone to aerosolization; strict respiratory controls are mandatory.
LogP -0.57The hydrophilic nature of the compound allows it to rapidly dissolve in the aqueous environment of mucous membranes, driving immediate irritation[4].
GHS Hazard Statements H302, H315, H319, H335Harmful if swallowed (H302); Causes skin irritation (H315); Causes serious eye irritation (H319); May cause respiratory irritation (H335)[3].

Personal Protective Equipment (PPE) Matrix

PPE selection must not be arbitrary; it must directly counteract the mechanistic hazards of the molecule.

  • Ocular Protection: Chemical splash goggles (ANSI Z87.1 certified or equivalent).

    • Causality: Because the compound has a negative LogP (-0.57)[4], airborne dust will rapidly dissolve in the tear film of the eye, causing severe irritation (H319). Standard safety glasses with side shields leave gaps that allow fine particulates to bypass the barrier.

  • Dermal Protection: Double-gloving with standard nitrile gloves (minimum 4 mil thickness), a fully fastened fluid-resistant lab coat, and closed-toe shoes.

    • Causality: Nitrile provides a robust barrier against polar organic compounds. Double-gloving creates a self-validating system: if the outer glove suffers a micro-tear during spatula handling, the inner glove maintains the barrier against dermal absorption and skin irritation (H315)[3].

  • Respiratory Protection: Handling must occur within a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood. If engineering controls are compromised, a properly fitted N95 or P100 particulate respirator is required.

    • Causality: The compound poses a significant H335 (respiratory irritation) risk[4]. Aerosolized fine powders can easily bypass the upper respiratory tract defenses, leading to acute coughing and mucosal inflammation.

Operational Workflow: Self-Validating Handling Protocol

The following protocol is designed to minimize aerosolization and ensure that every safety measure is actively verified by the operator before proceeding.

PPE_Workflow Start Pre-Operation: Verify Fume Hood Flow & Don PPE Weighing Weighing: Use Anti-Static Weigh Boat Start->Weighing Transfer Transfer: Closed System Dissolution Weighing->Transfer Validation Self-Validation: Check for Powder Residue Transfer->Validation Spill Spill Detected? Validation->Spill Cleanup Execute Spill Response Protocol Spill->Cleanup Yes Doffing Decontamination & PPE Doffing Spill->Doffing No Cleanup->Doffing

Workflow for safe handling and spill response of 1-(2,8-Diazaspiro[4.5]decan-2-yl)ethanone.

Step-by-Step Methodology

Step 1: System Validation (Pre-Weighing)

  • Action: Verify that the fume hood face velocity is operating between 80-120 fpm.

  • Self-Validation: Tape a small, 2-inch piece of tissue to the bottom of the sash. It should pull inward steadily. Do not proceed if the tissue flutters outward or hangs straight down.

Step 2: Anti-Static Preparation

  • Action: Wipe the exterior of the reagent bottle and the weigh boat with an anti-static gun or a slightly damp, lint-free wipe.

  • Causality: Fine organic powders hold static charge. This charge can cause the powder to "jump" off the spatula during transfer, leading to sudden aerosolization and increasing the risk of inhalation (H335)[3].

Step 3: Closed-Transfer Dissolution

  • Action: Weigh the required mass and immediately dissolve it in your reaction solvent (e.g., DMF, DMSO, or DCM) within the fume hood before transferring it to the main reaction setup.

  • Causality: Transferring a dissolved liquid solution rather than a dry powder eliminates the risk of airborne dust exposure during transit across the laboratory.

Step 4: Decontamination and Doffing

  • Action: Wipe down the analytical balance and surrounding hood area with a wipe dampened with water or 70% isopropanol. Remove the outer layer of gloves inside the fume hood before touching any external lab equipment.

Spill Response and Waste Disposal Plan

In the event of a spill, immediate and calculated action is required to prevent compound dissemination.

Step-by-Step Spill Response Protocol
  • Isolation: Immediately evacuate personnel from the immediate vicinity. Ensure the fume hood sash is lowered to maximize exhaust velocity over the spill area.

  • Containment (No Dry Sweeping): Do not use a brush or dry paper towel to sweep the powder.

    • Causality: Dry sweeping vigorously aerosolizes the H335-classified powder, drastically increasing inhalation risks for everyone in the lab[3].

  • Neutralization and Cleanup: Cover the spilled powder with absorbent pads dampened with water or dilute ethanol (leveraging the compound's hydrophilicity). Carefully scoop the wetted material using a non-sparking tool into a dedicated, sealable hazardous waste container.

  • Validation: Swab the spill area with a damp wipe and visually inspect the surface from multiple angles to ensure no crystalline residue remains.

Waste Disposal Classification
  • Solid Waste: Any solid waste (wipes, weigh boats, gloves) contaminated with 1-(2,8-Diazaspiro[4.5]decan-2-yl)ethanone must be classified as Toxic/Irritant Organic Solid Waste .

  • Liquid Waste: Aqueous or organic solvent waste containing the dissolved compound must be segregated into halogenated or non-halogenated waste streams depending on the primary solvent used.

  • Labeling: All containers must be explicitly labeled: "Contains 1-(2,8-Diazaspiro[4.5]decan-2-yl)ethanone. GHS Warning: Irritant (Eye/Skin/Respiratory), Harmful if Swallowed."

References

  • 1-(2,8-Diazaspiro[4.5]decan-2-yl)
  • 1-(2,8-Diazaspiro[4.5]decan-2-yl)ethanone hemioxalate, 95% - J&K Scientific Source: jk-sci.com
  • Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors Source: nih.gov
  • Identification of a Novel 2,8-Diazaspiro[4.

Sources

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